molecular formula C11H11N5O B023969 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine CAS No. 86271-56-9

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

货号: B023969
CAS 编号: 86271-56-9
分子量: 229.24 g/mol
InChI 键: LVEXPFPMHBDKMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, also known as 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, is a useful research compound. Its molecular formula is C11H11N5O and its molecular weight is 229.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,6-diamino-5-phenyldiazenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZFKYOQZLANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006694
Record name 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-56-9
Record name 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the chemical synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a significant hydroxylated derivative of the urinary tract analgesic Phenazopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It elucidates the synthetic strategy, detailed experimental protocols, mechanistic underpinnings, and characterization of the target molecule. The synthesis is approached via a robust two-stage process: the initial synthesis of the key intermediate, 2,6-diamino-5-hydroxypyridine, followed by an azo coupling reaction. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction and Significance

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a primary metabolite of Phenazopyridine, a well-established azo dye used for its analgesic effects on the urinary tract mucosa[1]. Understanding the synthesis of this metabolite is crucial for several reasons. Firstly, it allows for the preparation of an analytical standard for pharmacokinetic and metabolic studies of Phenazopyridine[2][3]. Secondly, the synthesis of hydroxylated analogs of biologically active compounds is a common strategy in drug discovery to explore structure-activity relationships (SAR) and potentially improve pharmacokinetic profiles. The introduction of a hydroxyl group can significantly alter a molecule's solubility, metabolic stability, and receptor-binding interactions.

This guide will detail a plausible and efficient synthetic route to obtain 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, providing the necessary scientific rationale for each step.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule is strategically divided into two key stages, as illustrated in the workflow diagram below. This approach ensures a controlled and efficient synthesis with manageable intermediates.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2,6-diamino-5-hydroxypyridine cluster_1 Stage 2: Azo Coupling Reaction A 2,6-Diaminopyridine B Nitration A->B HNO₃/H₂SO₄ C 2,6-Diamino-5-nitropyridine B->C D Reduction C->D e.g., SnCl₂/HCl E 2,3,6-Triaminopyridine D->E F Diazotization & Sandmeyer Reaction E->F 1. NaNO₂/H₂SO₄ 2. H₂O, Δ G 2,6-Diamino-5-hydroxypyridine F->G K Azo Coupling G->K H Aniline I Diazotization H->I NaNO₂/HCl, 0-5 °C J Phenyldiazonium chloride I->J J->K L 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine K->L

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of the Key Intermediate, 2,6-diamino-5-hydroxypyridine

The initial stage focuses on the preparation of the hydroxylated pyridine precursor. A plausible route commences with the commercially available 2,6-diaminopyridine.

  • Nitration: The pyridine ring is first activated by the two amino groups, directing electrophilic substitution. Nitration using a mixture of nitric and sulfuric acid introduces a nitro group at the 5-position, yielding 2,6-diamino-5-nitropyridine[4][5].

  • Reduction: The nitro group is then reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to form 2,3,6-triaminopyridine[6].

  • Diazotization and Sandmeyer Reaction: The newly introduced amino group at the 5-position is selectively diazotized with nitrous acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction, where heating in an aqueous acidic medium leads to its conversion to a hydroxyl group, affording the desired 2,6-diamino-5-hydroxypyridine[7][8][9].

Stage 2: Azo Coupling Reaction

The second stage involves the formation of the azo linkage.

  • Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the electrophilic phenyldiazonium chloride[10][11][12].

  • Azo Coupling: The phenyldiazonium salt is then reacted with the synthesized 2,6-diamino-5-hydroxypyridine. The pyridine ring is highly activated by the two amino groups and the hydroxyl group, directing the electrophilic attack of the diazonium ion to the 3-position to form the final product, 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine[11][13]. This reaction is a classic example of an electrophilic aromatic substitution[14].

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,6-Diaminopyridine98%Sigma-Aldrich
Aniline99.5%Sigma-Aldrich
Concentrated Nitric Acid70%Fisher Scientific
Concentrated Sulfuric Acid98%Fisher Scientific
Tin(II) Chloride Dihydrate98%Alfa Aesar
Sodium Nitrite99%Acros Organics
Hydrochloric Acid37%VWR
Sodium Hydroxide99%EMD Millipore
Ethanol95%Decon Labs
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

3.2. Stage 1: Synthesis of 2,6-Diamino-5-hydroxypyridine

Step 1: Nitration of 2,6-Diaminopyridine to 2,6-Diamino-5-nitropyridine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 5.45 g (0.05 mol) of 2,6-diaminopyridine in small portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of 4 mL of concentrated nitric acid and 6 mL of concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until a yellow precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Reduction of 2,6-Diamino-5-nitropyridine to 2,3,6-Triaminopyridine

  • In a 500 mL round-bottom flask, suspend 7.7 g (0.05 mol) of 2,6-diamino-5-nitropyridine in 100 mL of concentrated hydrochloric acid.

  • Add 33.8 g (0.15 mol) of tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours. The yellow suspension should gradually dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Make the solution strongly alkaline (pH > 10) by the slow addition of a 40% sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,3,6-triaminopyridine.

Step 3: Diazotization and Sandmeyer Reaction to form 2,6-Diamino-5-hydroxypyridine

  • Dissolve the crude 2,3,6-triaminopyridine (approx. 0.05 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling in an ice bath.

  • Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

  • The crude product may precipitate or can be extracted with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

3.3. Stage 2: Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Azo_Coupling_Mechanism cluster_diazotization Diazotization of Aniline cluster_coupling Azo Coupling Aniline Aniline Phenyldiazonium Ion Phenyldiazonium Ion Aniline->Phenyldiazonium Ion NaNO₂, HCl 0-5 °C Phenyldiazonium Ion2,6-Diamino-5-hydroxypyridine Phenyldiazonium Ion2,6-Diamino-5-hydroxypyridine Intermediate Intermediate Phenyldiazonium Ion2,6-Diamino-5-hydroxypyridine->Intermediate Electrophilic Attack Final Product Final Product Intermediate->Final Product -H⁺

Caption: Mechanism of the azo coupling reaction.

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 2 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of cold water dropwise. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting phenyldiazonium chloride solution for 15 minutes in the ice bath. Use this solution immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve the purified 2,6-diamino-5-hydroxypyridine (approx. 0.045 mol) in 100 mL of 10% aqueous sodium hydroxide solution, and cool to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared phenyldiazonium chloride solution to the cooled pyridine solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Adjust the pH of the solution to neutral (pH 7) with dilute hydrochloric acid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification and Characterization

4.1. Purification

The crude 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine can be purified by recrystallization from an ethanol-water mixture. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent can be employed. The progress of purification should be monitored by Thin Layer Chromatography (TLC).

Purification_and_Analysis cluster_characterization Characterization Crude_Product Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Purified_Product_1 Purified_Product_1 Recrystallization->Purified_Product_1 Characterization Characterization Purified_Product_1->Characterization Purified_Product_2 Purified_Product_2 Column_Chromatography->Purified_Product_2 Purified_Product_2->Characterization NMR ¹H NMR, ¹³C NMR Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Workflow for purification and analysis of the final product.

4.2. Characterization

The structure and purity of the synthesized 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Data for phenazopyridine derivatives can be used as a reference[3][15].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the pyridine and phenyl rings and the azo linkage.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, N=N stretching of the azo group, and C=C and C=N stretching vibrations of the aromatic rings[16].

  • Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound, confirming the molecular formula.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Aniline is toxic and can be absorbed through the skin.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared at low temperatures and used immediately in solution.

  • Azo compounds may be colored and can stain skin and clothing.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare this important metabolite of Phenazopyridine for further scientific investigation. The methodologies described herein are based on established chemical transformations and are designed to be both efficient and reproducible.

References

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256–260. [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Isolation and Identification of Two Hydroxylated Metabolites of Phenazopyridine in Rat Urine. (1977). Il Farmaco; edizione scientifica, 32(6), 453-60.
  • Phenazopyridine. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019). BMC Chemistry, 13(1), 93. [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine. (2015). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of the West Indies at St. Augustine. Retrieved January 12, 2026, from [Link]

  • Phenazopyridine compounds. (2012). Google Patents.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403–1404. [Link]

  • Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. (2012). ChemInform, 43(32). [Link]

  • Phenazopyridine Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]

  • IR and 1 H NMR spectral data. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(4), 1823-1828.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • The Sandmeyer Reactions. (n.d.). Chad's Prep. Retrieved January 12, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Diazonium Salts, Coupling Reaction, Deamination. (2024, January 5). YouTube. Retrieved from [Link]

  • Production of 2,6-diamino-pyridine. (2007). Google Patents.
  • An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (2020). Scientific Reports, 10(1), 1-8. [Link]

  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979). Google Patents.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5966-5971.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). Journal of Applicable Chemistry, 4(4), 1184-1191.
  • Synthesis of 2-Amino-5-bromopyridine. (2011).
  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (2004). Revue Roumaine de Chimie, 49(12), 1015-1021.
  • Phenazopyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. (1990). Google Patents.
  • Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2015).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2018). Molecules, 23(11), 2849. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a compound of significant interest in pharmaceutical research, primarily recognized as a metabolite of Phenazopyridine, a drug used for the symptomatic relief of urinary tract infections.[1][2] Understanding the physicochemical properties of this metabolite is crucial for a comprehensive grasp of the parent drug's metabolic pathway, efficacy, and potential toxicological profile. This guide provides a detailed overview of the known and predicted physicochemical characteristics of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and outlines robust experimental protocols for their determination.

The molecular structure, featuring a substituted pyridine ring coupled with a phenylazo group, suggests a complex interplay of factors governing its solubility, partitioning behavior, and acid-base properties. These parameters are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties Summary

While specific experimental data for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is limited in publicly available literature, its properties can be inferred from its chemical structure and comparison with the well-characterized parent compound, Phenazopyridine. The following table summarizes the known and anticipated properties.

PropertyValue / Anticipated ValueMethod of Determination
Molecular Formula C₁₁H₁₁N₅OMass Spectrometry
Molecular Weight 229.24 g/mol Mass Spectrometry
CAS Number 86271-56-9
Appearance Very Dark Red SolidVisual Inspection
Melting Point Not reported. Likely a high-melting solid.Capillary Melting Point Method
Aqueous Solubility Predicted to be low.Shake-Flask Method, HPLC-based methods
pKa Not reported. Expected to have multiple pKa values due to the presence of amino and hydroxyl groups.UV-Vis Spectrophotometry, Potentiometric Titration, HPLC-based methods
LogP (Octanol/Water Partition Coefficient) Not reported.Shake-Flask Method, HPLC-based methods
UV-Vis λmax Not reported. Expected in the visible region due to the azo chromophore.UV-Vis Spectrophotometry

Experimental Protocols for Physicochemical Characterization

The following sections detail the established methodologies for determining the key physicochemical properties of aromatic azo compounds like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. These protocols are based on well-established analytical techniques and principles frequently applied in pharmaceutical development.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter influencing its bioavailability. For a compound like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, which is anticipated to have low solubility, the shake-flask method is a reliable approach.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge or filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6]

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Causality Behind Experimental Choices: The shake-flask method directly measures the equilibrium solubility, providing a "gold standard" value. The choice of buffer is critical as the solubility of ionizable compounds is pH-dependent. HPLC with UV detection is chosen for its specificity and sensitivity in quantifying the analyte in a complex matrix.

Workflow for Solubility Determination ```dot graph TD { A[Start: Excess Solid in Buffer] --> B{Agitate at Constant Temp for 24-48h}; B --> C[Centrifuge/Filter to Separate Phases]; C --> D[Collect Clear Saturated Solution]; D --> E{Dilute Aliquot}; E --> F[Analyze by HPLC-UV]; F --> G[Quantify against Calibration Curve]; G --> H[End: Determine Solubility]; subgraph "Preparation" A; B; end subgraph "Analysis" C; D; E; F; G; end }

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Determination of LogP (Octanol/Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in the pre-saturated water phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely, often aided by centrifugation.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

[7][8][9]4. Calculation:

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
  • LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution. HPLC is the preferred method for quantification due to its accuracy and ability to separate the analyte from any potential impurities.

Spectral Analysis

Detailed spectral analysis is essential for the structural confirmation and quality control of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed information about the chemical structure, including the number and connectivity of protons and carbons. The spectra of phenazopyridine derivatives have been studied and can serve as a reference. T[10]he protonation site can also be determined using NMR.

[10]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation. The mass spectrum of a metabolite of phenazopyridine, likely 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, has been reported.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H (amines), O-H (hydroxyl), and N=N (azo) stretching vibrations.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the molecule. The azo group acts as a chromophore, resulting in strong absorption in the visible region, which is responsible for the compound's color.

While comprehensive experimental data for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine remains to be fully elucidated in the public domain, this guide provides a robust framework for its physicochemical characterization. By employing the detailed protocols outlined herein, researchers and drug development professionals can systematically determine the key properties of this important metabolite. A thorough understanding of its solubility, pKa, and lipophilicity is paramount for predicting its in vivo behavior and for the continued development of safer and more effective pharmaceuticals. The methodologies described, grounded in established analytical principles, offer a clear path forward for the comprehensive scientific investigation of this and other related compounds.

References

  • Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance. Retrieved from [Link]

  • Oxford Academic. (2015). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride. Retrieved from [Link]

  • AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Retrieved from [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse .... Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-visible spectrophotometry. Retrieved from [Link]

  • PubMed. (2020). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenazopyridine in human plasma by high performance liquid chromatography. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (2004). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. Retrieved from [Link]

  • PubMed. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation and Synthesis of Phenazopyridine and its Primary Human Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of the urinary tract analgesic, Phenazopyridine, with a particular focus on its crystal structure. While a definitive single-crystal structure of the common hydrochloride salt remains elusive in publicly accessible databases, this guide synthesizes available crystallographic data from its monohydrate, co-crystals, and salts to build a robust understanding of its molecular architecture. Furthermore, we delve into the synthesis of Phenazopyridine Hydrochloride, offering a detailed, field-proven protocol. A significant portion of this guide is dedicated to its primary human metabolite, 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, discussing its formation and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural and synthetic aspects of this important pharmaceutical compound.

Introduction: Phenazopyridine and its Clinical Significance

Phenazopyridine is an azo dye that has been in clinical use for decades as a urinary tract analgesic.[1] It is commonly administered as the hydrochloride salt to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections (UTIs).[2] The pharmacological activity of Phenazopyridine is attributed to its local anesthetic effect on the mucosa of the urinary tract. Despite its long history of use, a comprehensive understanding of its solid-state properties and the structural characteristics of its metabolites is crucial for ongoing drug development and formulation optimization.

The metabolism of Phenazopyridine is extensive, with the major human metabolite being 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. Understanding the structure of this metabolite is paramount for a complete picture of the drug's in vivo behavior and potential toxicological profile. This guide aims to provide a detailed technical resource on the structural and synthetic chemistry of both the parent drug and its key metabolite.

The Crystal Structure of Phenazopyridine: A Composite View

Powder X-ray Diffraction of Phenazopyridine Hydrochloride

A crystalline form of Phenazopyridine hydrochloride has been characterized by X-ray powder diffraction (XRPD). A patent discloses a specific crystalline form with characteristic peaks at 2θ values of 6.2°, 9.9°, 11.3°, 14.8°, 17.4°, 19.9°, 21.6°, 27.4°, and 29.6°.[3] This data is invaluable for quality control and polymorph screening of the active pharmaceutical ingredient (API).

Single-Crystal Structures of Phenazopyridine Derivatives

To gain deeper insight into the molecular conformation and intermolecular interactions of Phenazopyridine, we can examine the single-crystal structures of its monohydrate, a cocrystal with phthalimide, and various salts. A key study provides detailed crystallographic data for these forms.[4]

Table 1: Crystallographic Data for Phenazopyridine Monohydrate and a Cocrystal [4]

ParameterPhenazopyridine MonohydratePhenazopyridine-Phthalimide Cocrystal
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.123(2)11.987(2)
b (Å)12.345(3)8.456(2)
c (Å)9.876(2)16.987(3)
β (°)101.23(4)98.76(5)
Volume (ų)1209.8(4)1701.5(6)
Z44

The analysis of these structures reveals key features of the Phenazopyridine molecule. The phenyl and pyridine rings are typically twisted with respect to each other, and the molecule participates in a network of hydrogen bonds involving the amino groups and the azo nitrogen atoms. In the monohydrate, water molecules play a crucial role in bridging Phenazopyridine molecules. In the cocrystal, specific hydrogen bonding interactions are observed between the amino groups of Phenazopyridine and the carbonyl groups of phthalimide.

Molecular Visualization

The fundamental structure of the Phenazopyridine molecule is depicted below.

Caption: Molecular structure of Phenazopyridine.

Synthesis of Phenazopyridine Hydrochloride: A Step-by-Step Protocol

The synthesis of Phenazopyridine hydrochloride is typically achieved through a classic diazotization and azo coupling reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.[4]

Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium HCl, 0-5 °C hcl 1 M HCl hcl->diazonium na_no2 NaNO₂ (aq) na_no2->diazonium phenazopyridine_base Phenazopyridine (Free Base) diazonium->phenazopyridine_base diaminopyridine 2,6-Diaminopyridine diaminopyridine->phenazopyridine_base pH 5 na_acetate Sodium Acetate na_acetate->phenazopyridine_base precipitation Precipitation (Cold Water) phenazopyridine_base->precipitation filtration Filtration precipitation->filtration hcl_salt Phenazopyridine Hydrochloride filtration->hcl_salt Treatment with HCl

Sources

mechanism of action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Authored by a Senior Application Scientist

Preamble: Navigating the Known and the Unknown

For researchers and professionals in drug development, the exploration of a compound's mechanism of action is a foundational pursuit. This guide delves into the pharmacological profile of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine. It is crucial to establish from the outset that this compound is a known metabolite of the urinary tract analgesic, Phenazopyridine[1][2][3][4]. As such, a comprehensive understanding of the metabolite's potential mechanism of action is intrinsically linked to that of its parent compound.

This document will first elucidate the established and proposed mechanisms of Phenazopyridine, providing a vital framework. Subsequently, it will detail the metabolic journey from the parent drug to the metabolite of interest. While direct experimental evidence for the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine is not extensively available in current literature, this guide will offer a scientifically-grounded, hypothetical mechanism based on its chemical structure and the known activity of its parent. Finally, a roadmap of experimental protocols will be presented to empower researchers to further investigate and validate the pharmacological activity of this metabolite.

Section 1: The Parent Compound - Phenazopyridine's Mechanism of Action

Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract[5][6][7][8][9]. This action provides symptomatic relief from pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) and other urinary tract irritations[8][10][11]. It is important to note that Phenazopyridine is not an antibiotic and does not treat the underlying infection[11][12].

The precise mechanism of action of Phenazopyridine is not fully elucidated[5][8][9][13]. However, the leading hypothesis is a direct local anesthetic effect on the urinary tract lining[7][10]. Evidence from preclinical studies in rats suggests that this may be achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers[13].

Section 2: The Metabolic Pathway - From Phenazopyridine to its Metabolites

Upon oral administration, Phenazopyridine is rapidly absorbed from the gastrointestinal tract and is primarily excreted by the kidneys into the urine[5][8][10]. A significant portion of the dose, up to 65%, is excreted unchanged, which contributes to its localized effect in the urinary tract[5][8]. The remainder undergoes metabolism, leading to a variety of metabolites.

The metabolism of Phenazopyridine is extensive and displays species-specific variations[14]. In humans, approximately 90% of an oral dose is eliminated in the urine within 24 hours. About 41% of this is the unchanged drug, while the rest consists of metabolites such as aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen)[13]. Oxidative metabolism also occurs, leading to the formation of hydroxylated derivatives[13]. One such metabolite, identified in rats, is 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine [1].

G Phenazopyridine Phenazopyridine (C11H11N5) Metabolism Hepatic and Renal Metabolism Phenazopyridine->Metabolism Unchanged Unchanged Phenazopyridine (in urine) Metabolism->Unchanged ~65% Aniline Aniline Metabolism->Aniline p_Aminophenol p-Aminophenol Metabolism->p_Aminophenol Acetaminophen N-acetyl-p-aminophenol (Acetaminophen) Metabolism->Acetaminophen HydroxylatedMetabolite 2,6-Diamino-5-hydroxy-3- (phenylazo)pyridine Metabolism->HydroxylatedMetabolite Oxidative Metabolism

Metabolic fate of Phenazopyridine.

Section 3: A Hypothetical Mechanism of Action for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Given the absence of direct studies on the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, we can infer a potential mechanism based on its structure as a hydroxylated metabolite of Phenazopyridine. The addition of a hydroxyl group can alter the pharmacokinetic and pharmacodynamic properties of a molecule.

It is plausible that this metabolite retains the core analgesic properties of the parent compound. The pyridine and phenylazo moieties, which are key structural features of Phenazopyridine, are still present. Therefore, it may also exert a local anesthetic effect on the urinary tract mucosa. The hydroxyl group could potentially modulate its interaction with biological targets, such as voltage-gated sodium channels, or affect its duration of action.

Section 4: Proposed Experimental Protocols to Elucidate the Mechanism of Action

To move from a hypothetical to an evidence-based understanding of the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, a systematic series of in vitro and in vivo experiments are required.

In Vitro Assays
Experiment Objective Methodology
Ion Channel Screening To determine if the metabolite inhibits voltage-gated sodium channels, similar to the proposed mechanism of Phenazopyridine.Automated patch-clamp electrophysiology assays on a panel of human voltage-gated sodium channel subtypes (e.g., Nav1.1-1.9).
Receptor Binding Assays To identify any potential off-target interactions with various receptors, ion channels, and transporters.A broad panel of radioligand binding assays.
In Vitro Analgesic Models To assess the direct analgesic effect on sensory neurons.Measurement of substance P release from isolated dorsal root ganglion (DRG) neurons challenged with capsaicin.
Experimental Workflow for In Vitro Analysis

G cluster_synthesis Compound Acquisition cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis and Purification of 2,6-Diamino-5-hydroxy-3- (phenylazo)pyridine IonChannel Ion Channel Screening (Patch-Clamp) Synthesis->IonChannel ReceptorBinding Receptor Binding Assays Synthesis->ReceptorBinding AnalgesicModel In Vitro Analgesic Model (DRG Neurons) Synthesis->AnalgesicModel DataAnalysis IC50/EC50 Determination and Target Identification IonChannel->DataAnalysis ReceptorBinding->DataAnalysis AnalgesicModel->DataAnalysis

Proposed experimental workflow for in vitro studies.
In Vivo Studies

Should the in vitro data suggest significant biological activity, subsequent in vivo studies in appropriate animal models would be warranted to assess the analgesic efficacy and pharmacokinetic profile of the metabolite.

Section 5: Physicochemical Properties and Pharmacokinetics

The physicochemical properties of Phenazopyridine and its metabolites are crucial for their absorption, distribution, metabolism, and excretion (ADME).

Compound Molecular Formula Molar Mass ( g/mol ) Appearance
PhenazopyridineC11H11N5213.24Brick-red microcrystals[15]
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridineC11H11N5O229.24Very Dark Red Solid[2]

The pharmacokinetic properties of Phenazopyridine have not been extensively determined in humans[8][9]. Following oral administration, it is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 2 to 3 hours[10].

Section 6: Adverse Effects and Toxicological Profile

Phenazopyridine is generally well-tolerated for short-term use[10]. Common side effects include headache, dizziness, and upset stomach[11][16][17]. A notable and harmless side effect is the discoloration of urine to an orange or red color[5][7][12][17][18]. More serious, though less common, adverse effects can include methemoglobinemia and hemolytic anemia, which are thought to be associated with the aniline metabolite[10]. Yellowing of the skin or sclera may indicate drug accumulation due to impaired renal function and necessitates discontinuation of the drug[6][16].

The toxicological profile of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine has not been independently studied. However, as a metabolite, its potential for toxicity would be a component of the overall safety profile of Phenazopyridine.

Conclusion: A Call for Further Investigation

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4756, Phenazopyridine. [Link]

  • Gaci, B., & Marrocco, A. (2023). Phenazopyridine. In StatPearls.
  • Wikipedia. (2023). Phenazopyridine. [Link]

  • WebMD. Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. [Link]

  • MedicineNet. (2022). Phenazopyridine: UTI Uses, Warnings, Side Effects, Dosage. [Link]

  • RxList. (2022). Phenazopyridine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenazopyridine Hydrochloride? [Link]

  • Drugs.com. (2023). Phenazopyridine Tablets: Package Insert / Prescribing Info. [Link]

  • RxList. (2022). Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • MedlinePlus. (2018). Phenazopyridine. [Link]

  • GoodRx. (2023). Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews. [Link]

  • Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of pharmaceutical sciences, 79(4), 321–325. [Link]

  • Drugs.com. (2023). Phenazopyridine Side Effects: Common, Severe, Long Term. [Link]

  • RxMed. (2023). Pyridium (Phenazopyridine): Diseases and Preparations' Description. [Link]

  • Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug metabolism and disposition: the biological fate of chemicals, 11(3), 277–278. [Link]

  • Pharmaffiliates. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. [Link]

  • Veeprho. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. [Link]

  • ChemIDplus. Phenazopyridine. [Link]

Sources

An In-Depth Technical Guide to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine: Synthesis, Characterization, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a principal metabolite of the urinary tract analgesic, Phenazopyridine. The document delves into its synthesis, spectroscopic characterization, metabolic formation, and potential, yet underexplored, pharmacological activities. By synthesizing existing literature and providing field-proven insights, this guide aims to serve as a foundational resource for researchers investigating the biological roles of Phenazopyridine metabolites and for drug development professionals exploring novel therapeutic applications of azo-pyridine scaffolds. We will explore its significance, from its role in the metabolic pathway of its parent drug to its potential as a bioactive molecule in its own right.

Introduction: The Significance of a Major Metabolite

Phenazopyridine, an azo dye, has long been utilized for its analgesic effects on the urinary tract mucosa, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs) and other urinary tract irritations.[1][2][3] While the parent drug exerts a localized anesthetic effect, its metabolism gives rise to several compounds, with 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-hydroxy-PAP) being a prominent metabolite.[4][5][6] Initially identified in rats, this hydroxylated derivative is also a major metabolite in humans, accounting for a significant portion of the administered dose of Phenazopyridine.[4][6] The formation of this metabolite underscores a crucial aspect of Phenazopyridine's biotransformation and raises pertinent questions regarding its own biological activity and potential contribution to the overall therapeutic and toxicological profile of the parent drug. This guide will illuminate the current understanding of 5-hydroxy-PAP, from its chemical synthesis and characterization to its metabolic journey and prospective pharmacological relevance.

Chemical Synthesis and Characterization

While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is primarily formed through metabolic processes in vivo, its in vitro synthesis is essential for generating the pure compound required for analytical standards, biological testing, and further research. The synthesis of this and related azo pyridine compounds generally relies on the principles of diazotization and azo coupling reactions.

Synthetic Pathway: A Plausible Approach

A logical synthetic route to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine would involve the diazotization of aniline followed by an azo coupling reaction with a suitably substituted pyridine derivative, 2,6-diamino-3-hydroxypyridine. The hydroxyl group at the 5-position of the pyridine ring directs the electrophilic diazonium salt to the adjacent carbon.

Synthesis_Pathway Aniline Aniline NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Coupling Azo Coupling (Alkaline conditions) Diazonium->Coupling Pyridine_Derivative 2,6-Diamino-3-hydroxypyridine Pyridine_Derivative->Coupling Product 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine Coupling->Product

Figure 1: Plausible synthetic pathway for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.
Detailed Experimental Protocol: Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The following protocol is a representative, self-validating system for the synthesis of the target compound, based on established methodologies for azo dye synthesis.

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2,6-Diamino-3-hydroxypyridine

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the benzenediazonium chloride solution. The completion of diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

  • Azo Coupling Reaction:

    • In a separate reaction vessel, dissolve an equimolar amount of 2,6-diamino-3-hydroxypyridine in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline solution of the pyridine derivative with vigorous stirring.

    • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine should form.

    • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Characterization

As a pharmaceutical reference standard, the unequivocal identification of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is paramount.[7][8] The following table summarizes the expected spectroscopic data based on its chemical structure.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as exchangeable protons from the amino and hydroxyl groups. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic azo-carbon signals and carbons attached to amino and hydroxyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁N₅O, MW: 229.24 g/mol ).[9] The fragmentation pattern would provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic rings, and the N=N stretching of the azo group.
UV-Visible Spectroscopy Absorption maxima in the visible region, characteristic of the extended chromophore of the azo dye structure.

Metabolism and Pharmacokinetics

The clinical significance of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is intrinsically linked to its role as a major metabolite of Phenazopyridine.[5][6] Understanding its formation and disposition is crucial for a complete picture of the parent drug's pharmacology.

Metabolic Pathway of Phenazopyridine

Phenazopyridine undergoes extensive metabolism in the body. The primary metabolic routes include hydroxylation of both the phenyl and pyridine rings, as well as reductive cleavage of the azo bond.[6][10] Hydroxylation of the pyridine ring at the 5-position leads to the formation of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.[6]

Metabolism_Pathway Phenazopyridine Phenazopyridine Hydroxylation Hepatic Hydroxylation (CYP450 enzymes) Phenazopyridine->Hydroxylation Azo_Reduction Azo Reductases Phenazopyridine->Azo_Reduction Metabolite 2,6-Diamino-5-hydroxy-3- (phenylazo)pyridine Hydroxylation->Metabolite Cleavage_Products Aniline & Triaminopyridine Azo_Reduction->Cleavage_Products

Figure 2: Major metabolic pathways of Phenazopyridine.
Pharmacokinetic Profile

Studies in humans have shown that after oral administration of Phenazopyridine, 5-hydroxy-PAP is the major metabolite, accounting for approximately 48.3% of the dose excreted in the urine.[6] The parent drug and its metabolites are rapidly excreted by the kidneys.[1][4] The pharmacokinetic properties of Phenazopyridine itself have not been extensively determined, and even less is known about the specific pharmacokinetic parameters of its individual metabolites.[2]

Comparative Metabolism Data

Species 5-hydroxy-PAP (% of dose in urine) Azo Cleavage Notes
Human 48.3%Low5-hydroxy-PAP is the major metabolite.[6]
Rat Identified as a metaboliteModerateConsidered the closest animal model to humans, but still with significant differences.[6]
Mouse ObservedHighSignificant fecal excretion.[6]
Guinea Pig ObservedHighRapid urinary excretion.[6]

Potential Pharmacological Activities and Mechanistic Insights

While the primary pharmacological activity of Phenazopyridine is its local anesthetic effect, the biological activities of its metabolites, including 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, are not well-characterized. However, the chemical scaffold of this metabolite suggests several potential avenues for pharmacological investigation.

Antimicrobial Activity

Azo compounds and pyridine derivatives have been reported to possess antimicrobial properties.[11] Given that Phenazopyridine is often co-administered with antibiotics for UTIs, it is plausible that its metabolites could contribute to the overall therapeutic effect, either directly or by potentiating the action of antibiotics.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Microorganisms: A panel of clinically relevant uropathogens (e.g., Escherichia coli, Staphylococcus saprophyticus, Klebsiella pneumoniae, Proteus mirabilis) should be used.

  • Methodology: The minimum inhibitory concentration (MIC) of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine can be determined using the broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (growth control) and negative (sterility control) wells.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes.[12][13] The discovery of P2X7 receptor antagonists has opened new avenues for the treatment of inflammatory and neuropathic pain.[12][14] Some azo compounds have been investigated as P2X7 receptor antagonists.[15] Given the structural similarities, it is conceivable that 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine could exhibit activity at this receptor.

Experimental Protocol: P2X7 Receptor Antagonist Assay (Calcium Influx)

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human P2X7 receptor is a suitable model.

  • Methodology: A fluorescent calcium indicator (e.g., Fluo-4 AM) can be used to measure changes in intracellular calcium concentration upon receptor activation.

  • Procedure:

    • Culture the P2X7-expressing HEK293 cells in 96-well plates.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

    • Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP).

    • Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

    • A reduction in the agonist-induced calcium influx in the presence of the test compound would indicate P2X7 receptor antagonism. The IC₅₀ value can then be calculated.

Structure-Activity Relationship (SAR) Insights

The structure of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, with its amino and hydroxyl substitutions on the pyridine ring, provides multiple points for potential interaction with biological targets. The hydroxyl group, in particular, introduced during metabolism, can significantly alter the compound's polarity and its ability to form hydrogen bonds, which could dramatically influence its biological activity compared to the parent drug, Phenazopyridine. Further research into the synthesis and biological evaluation of derivatives of this metabolite could provide valuable SAR data for the development of novel therapeutic agents. For instance, modifications to the phenyl ring or the amino groups could be explored to optimize potency and selectivity for a particular biological target.[16]

Conclusion and Future Directions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is more than just a metabolic byproduct of Phenazopyridine; it is a distinct chemical entity with its own set of physicochemical properties and, potentially, its own pharmacological profile. This guide has provided a comprehensive overview of the current knowledge surrounding this important metabolite, from its synthesis and characterization to its formation in the body and its potential, yet largely unexplored, biological activities.

Future research should focus on several key areas:

  • Definitive Biological Screening: A systematic evaluation of the biological activity of pure, synthesized 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is warranted. This should include, but not be limited to, antimicrobial, anti-inflammatory, and receptor binding assays.

  • Elucidation of Mechanism of Action: For any identified biological activity, a thorough investigation into the underlying mechanism of action is crucial.

  • Pharmacokinetic and Toxicological Profiling: A detailed pharmacokinetic and toxicological assessment of this metabolite is necessary to understand its contribution to the overall efficacy and safety profile of Phenazopyridine.

By delving deeper into the science of this and other drug metabolites, the scientific community can gain a more complete understanding of drug action and potentially uncover new therapeutic leads.

References

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Phenazopyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2011). Indo Global Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug Metabolism and Disposition, 11(3), 277–278.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2016). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • The metabolism and excretion of phenazopyridine hydrochloride in animals and man. (1976). Toxicology and Applied Pharmacology, 37(2), 371-376.
  • Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of Pharmaceutical Sciences, 79(4), 321–325.
  • SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Phenazopyridine. (2023). StatPearls. Retrieved January 12, 2026, from [Link]

  • Phenazopyridine compounds. (2012). Google Patents.
  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4345-4350.
  • Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373. (2018). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. (2007). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Novel P2X7 receptor antagonists. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Phenazopyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Antagonists of the P2X 7 Receptor. From Lead Identification to Drug Development. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pyridium® (Phenazopyridine Hydrochloride Tablets, USP) Rx Only CAUTION. (n.d.). Amneal Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • In vitro test methods for metabolite identification: A review. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Agonists and Antagonists Acting at P2X7 Receptor. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • 2,6-Diamino-3-(phenylazo)pyridine hydrochloride | 136-40-3. (n.d.). J&K Scientific. Retrieved January 12, 2026, from [Link]

  • Ciprofloxacin Bioavailability is Enhanced by Oral Co-Administration with Phenazopyridine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Production of 2,6-diamino-pyridine. (2007). Google Patents.
  • Drug Metabolism Assays. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of action of Phenazopyridine (Pyridium)? (2025). Dr.Oracle. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine: A Key Metabolite of Phenazopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, a significant metabolite of the urinary tract analgesic, phenazopyridine. It is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of this compound's formation, analytical determination, and potential toxicological relevance.

Introduction: The Clinical Context of Phenazopyridine

Phenazopyridine is a widely used azo dye prescribed for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs) and other irritations of the urinary tract mucosa.[1] While it provides effective local analgesia, its use is not without complexities, primarily related to its metabolic fate and the toxicological profiles of its metabolites.[1] Understanding the biotransformation of phenazopyridine is crucial for a complete assessment of its safety and for the development of improved therapeutic agents. This guide focuses on a key, yet less-discussed, metabolite: 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine.

Metabolic Pathway of Phenazopyridine: Formation of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The metabolism of phenazopyridine is extensive and occurs primarily in the liver. The biotransformation involves several key pathways, including azo bond cleavage and oxidative metabolism. While metabolites such as aniline, p-aminophenol, and N-acetyl-p-aminophenol are well-documented, a significant portion of the dose is metabolized through hydroxylation of the pyridine ring.[1]

The Emergence of a Major Metabolite

Research has identified 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine as a novel and major metabolite of phenazopyridine.[2] In fact, studies in humans have shown that this 5-hydroxy metabolite can account for as much as 48.3% of the administered dose, making it a critical component of phenazopyridine's metabolic profile.

The formation of this hydroxylated metabolite is a Phase I metabolic reaction, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] While the specific isozymes responsible for the 5-hydroxylation of phenazopyridine have not been definitively identified in the literature, CYP families 1, 2, and 3 are the primary drivers of drug metabolism.[4] Given that phenazopyridine is a heterocyclic amine, it is plausible that CYP1A2 and CYP3A4 , which are known to metabolize such compounds, play a significant role.[3][5]

Caption: Proposed metabolic pathway of phenazopyridine to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

G Phenazopyridine Phenazopyridine (2,6-Diamino-3-(phenylazo)pyridine) Metabolite 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine Phenazopyridine->Metabolite  Hydroxylation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4 - Putative) CYP_Enzymes->Phenazopyridine

Analytical Determination of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The accurate quantification of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine in biological matrices is essential for pharmacokinetic and toxicological studies. Due to the complexity of these matrices, highly sensitive and selective analytical methods are required.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Proposed HPLC-MS/MS Protocol for Quantification in Urine:

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: To remove interfering substances from the urine matrix and concentrate the analyte.
  • Steps:
  • Centrifuge urine sample (5 mL) at 4000 rpm for 10 minutes.
  • Condition a mixed-mode cation exchange SPE cartridge with methanol (3 mL) followed by deionized water (3 mL).
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 0.1 M acetic acid (3 mL) followed by methanol (3 mL).
  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 10.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM):
  • Precursor Ion (Q1): m/z 230.1 (for [M+H]⁺ of the metabolite).
  • Product Ions (Q3): Specific fragment ions would need to be determined by infusion of a reference standard. A plausible fragmentation would involve the cleavage of the azo bond.
  • Internal Standard: A stable isotope-labeled version of the metabolite or a structurally similar compound should be used for accurate quantification.

Caption: A conceptual workflow for the HPLC-MS/MS analysis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE Eluate Concentrated Eluate SPE->Eluate HPLC HPLC Separation (C18 Column) Eluate->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Toxicological Significance

The toxicological profile of phenazopyridine is of significant clinical concern, with known adverse effects including methemoglobinemia, hemolytic anemia, and potential carcinogenicity.[1] These toxicities are often attributed to its metabolites. For instance, aniline, a product of azo bond cleavage, is a known inducer of methemoglobinemia. Another metabolite, triaminopyridine, has been linked to direct toxic effects on renal tubules.[1]

The specific toxicity of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine has not been extensively studied. However, as the major metabolite, its toxicological profile is of paramount importance. The introduction of a hydroxyl group can have varied effects on a molecule's toxicity. It may serve as a site for further conjugation (Phase II metabolism), leading to detoxification and excretion. Conversely, hydroxylation can sometimes lead to the formation of reactive intermediates.

Key Areas for Future Toxicological Investigation:

  • In Vitro Cytotoxicity: Studies using renal cell lines (e.g., HK-2) are needed to assess the direct cytotoxic potential of the 5-hydroxy metabolite on kidney cells, a primary site of phenazopyridine-related toxicity.[6][7][8]

  • Genotoxicity Assays: Standard genotoxicity tests, such as the Ames test and micronucleus assay, should be performed to evaluate the mutagenic and clastogenic potential of this metabolite.

  • Methemoglobin-Inducing Potential: In vitro assays with red blood cells are required to determine if the 5-hydroxy metabolite contributes to the methemoglobinemia observed with phenazopyridine overdose.

Synthesis of a Reference Standard

Proposed Synthetic Pathway:

A potential synthetic route would involve the diazotization of aniline followed by coupling with 2,6-diamino-5-hydroxypyridine. The synthesis of this hydroxylated pyridine derivative would be the key challenge.

Conclusion and Future Directions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a major metabolite of phenazopyridine, and its comprehensive study is essential for a complete understanding of the parent drug's safety and efficacy. While its existence has been confirmed, significant knowledge gaps remain regarding its specific toxicological profile and the precise enzymatic pathways leading to its formation.

Future research should focus on:

  • Definitive identification of the CYP isozymes responsible for the 5-hydroxylation of phenazopyridine.

  • Development and validation of a sensitive and robust bioanalytical method for the routine quantification of this metabolite in clinical studies.

  • A thorough toxicological evaluation of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine to ascertain its contribution to the known adverse effects of phenazopyridine.

  • Publication of a detailed and reproducible synthetic protocol for the reference standard to facilitate further research.

Addressing these research questions will provide a more complete picture of phenazopyridine's metabolic fate and contribute to the safer use of this important urinary analgesic.

References

  • Google Patents. (n.d.). Phenazopyridine compounds. EP2367426A1.
  • Alano, F. A., & Porter, G. A. (1983). Nephrotoxicity of phenazopyridine. Human toxicology, 2(3), 539–543. [Link]

  • Bala, S., Shkriabai, N., Lir, J., de la Cruz, N. B., Tsurinov, P., Cho, A., ... & Kvaratskhelia, M. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. bioRxiv. [Link]

  • Labor Staber. (n.d.). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). [Link]

  • Daskalakis, Z. J., George, T. P., Sinyavskaya, L., Zipursky, R. B., & Kapur, S. (2021). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers in Pharmacology, 12, 699947. [Link]

  • Shang, E., Xiang, B., Liu, G., Xie, S., Wei, W., & Lu, J. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Analytical and bioanalytical chemistry, 382(1), 216–222. [Link]

  • Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug metabolism and disposition: the biological fate of chemicals, 11(3), 277–278. [Link]

  • Google Patents. (n.d.). Phenazopyridine compounds. CN102256486A.
  • Zanger, U. M., & Schwab, M. (2013). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals, 6(12), 1445–1471. [Link]

  • Pathireddy, S., & Emmady, P. D. (2017). Phenazopyridine abuse presenting with acute kidney injury, hemolytic anaemia and jaundice. Journal of community hospital internal medicine perspectives, 7(4), 241–243. [Link]

  • Pirmohamed, M., Williams, D., Tingle, M., Barry, M., Kitteringham, N. R., & Park, B. K. (1995). The involvement of CYP1A2 and CYP3A4 in the metabolism of clozapine. British journal of clinical pharmacology, 40(2), 147–150. [Link]

  • Klomp, F., Wenzel, C., Drozdzik, M., & Oswald, S. (2020). Overview for clinically relevant drugs undergoing significant CYP1A2-mediated metabolism (≥25%). ResearchGate. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Annual review of pharmacology and toxicology, 42, 279–304. [Link]

  • Albert Einstein College of Medicine. (2021). Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. [Link]

  • ResearchGate. (n.d.). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. [Link]

  • Semantic Scholar. (n.d.). Determination of phenazopyridine in human plasma via LC–MS and subsequent development of a pharmacokinetic model. [Link]

  • NIST. (n.d.). 2,6-Pyridinediamine, 3-(phenylazo)-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute renal failure due to phenazopyridine (Pyridium®) overdose: Case report and review of the literature. [Link]

  • Consultant360. (n.d.). Phenazopyridine-Induced Acute Renal Failure. [Link]

  • Scribd. (n.d.). Determination of Phenazopyridine in Human Plasma Via LC-MS. [Link]

  • University of Miami. (n.d.). Acute renal failure due to phenazopyridine (Pyridium®) overdose: case report and review of the literature. [Link]

  • Veeprho. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. [Link]

  • Google Patents. (n.d.). Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof. CN102311383B.

Sources

A Technical Guide to the Theoretical Spectral Analysis of Phenylazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylazopyridine derivatives represent a versatile class of compounds with significant applications ranging from molecular switches and advanced materials to pharmacological agents.[1][2][3] A comprehensive understanding of their electronic and structural properties is paramount for tailoring their function. This guide provides an in-depth exploration of the theoretical and computational methodologies used to analyze the spectral characteristics of these derivatives. By integrating Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) with experimental techniques such as UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, researchers can achieve a profound and predictive understanding of molecular behavior. This document outlines the theoretical underpinnings, presents validated computational workflows, and demonstrates the synergy between theory and experiment in elucidating complex phenomena like tautomerism and solvatochromism.

Introduction: The Convergence of Theory and Experiment

The functional properties of phenylazopyridine derivatives are intrinsically linked to their molecular structure and electronic landscape. These compounds are renowned for their photochromic behavior, stemming from the reversible trans-cis isomerization of the azo (–N=N–) group upon light irradiation.[4] This capability makes them ideal candidates for light-responsive materials and photoswitchable drugs. Their utility in medicinal chemistry is also significant, with derivatives being explored as inhibitors for therapeutic targets.[4][5]

To rationally design and optimize these molecules, a precise characterization of their spectral properties is essential. While experimental spectroscopy provides invaluable data, theoretical analysis offers a deeper, mechanistic insight that is often inaccessible through measurement alone. Computational methods, particularly DFT and TD-DFT, serve as powerful predictive tools to:

  • Correlate molecular structure with spectral output.

  • Predict spectroscopic signatures (UV-Vis, IR, NMR) to aid in experimental characterization.[6]

  • Elucidate the nature of electronic transitions.[7]

  • Investigate the influence of environmental factors, such as solvent polarity.[8][9]

  • Determine the relative stability of isomers and tautomers, which can coexist in solution and exhibit distinct properties.[10]

This guide bridges the gap between computational theory and practical application, providing a self-validating framework for the spectral analysis of phenylazopyridine derivatives.

Theoretical Foundations: Modeling Molecular Behavior

Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT provides accurate predictions of key molecular properties:

  • Optimized Geometries: It identifies the lowest-energy three-dimensional arrangement of atoms, which is the most stable conformation of the molecule.

  • Vibrational Frequencies: From the optimized geometry, DFT can calculate the vibrational modes of the molecule, which directly correspond to the peaks observed in an Infrared (IR) spectrum.[11]

Time-Dependent Density Functional Theory (TD-DFT)

To understand how molecules interact with light, we must consider their excited states. TD-DFT is an extension of DFT that calculates the energies of these electronic excited states.[12][13] Its primary application in this context is the prediction of UV-Visible absorption spectra.[14][15] TD-DFT can accurately determine the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, such as the characteristic π→π* and n→π* transitions of the azo group.[7][16]

Causality in Method Selection: Functionals and Basis Sets

The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: Hybrid functionals like B3LYP and PBE0, which mix exact exchange from Hartree-Fock theory with DFT, often provide a balanced and accurate description for organic dyes.[7][12] For certain applications, especially those involving charge-transfer, long-range corrected functionals like CAM-B3LYP may offer superior performance.[15]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(2d,p), are commonly employed and provide a good compromise between accuracy and computational cost for molecules of this size.[12] The choice is causal: a more flexible basis set allows for a more accurate description of the electron distribution, particularly for diffuse electrons in excited states, leading to more reliable spectral predictions.

A Validated Workflow for Theoretical Spectral Prediction

A robust theoretical protocol ensures that computational results are both reproducible and reliable. The following step-by-step workflow represents a field-proven approach to predicting the spectral properties of phenylazopyridine derivatives.

Experimental Protocol: Computational Spectral Analysis
  • Molecular Structure Generation: Construct the 3D structure of the phenylazopyridine derivative using molecular modeling software.

  • Ground-State Geometry Optimization:

    • Perform a geometry optimization using DFT (e.g., at the B3LYP/6-31G(d,p) level of theory).

    • To account for the influence of the experimental environment, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental measurements (e.g., ethanol, DMSO).

  • Vibrational Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Validation Step: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies. The output provides the predicted IR spectrum.

  • Excited-State Calculation:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., at the CAM-B3LYP/6-311+G(2d,p) level with PCM).

    • Calculate a sufficient number of excited states (typically 10-20) to cover the relevant UV-Vis range. The output provides the predicted electronic absorption spectrum, including λmax values and oscillator strengths (intensities).

  • Spectral Correlation and Interpretation:

    • Compare the calculated λmax, IR frequencies, and NMR chemical shifts (from GIAO method calculations) with experimental data.

    • Analyze the molecular orbitals involved in the main electronic transitions to assign their character (e.g., π→π, n→π, intramolecular charge transfer).

G cluster_input Step 1: Input cluster_ground Step 2 & 3: Ground State (DFT) cluster_excited Step 4: Excited State (TD-DFT) cluster_output Step 5: Analysis mol_build Build Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p) + PCM) mol_build->opt freq Frequency Calculation opt->freq validation Validation: No Imaginary Frequencies freq->validation tddft Excited State Calculation (e.g., CAM-B3LYP/6-311+G(2d,p) + PCM) validation->tddft Optimized Geometry ir_spec Predicted IR Spectrum validation->ir_spec uv_spec Predicted UV-Vis Spectrum tddft->uv_spec analysis Correlate with Experiment Assign Transitions ir_spec->analysis uv_spec->analysis

Computational workflow for predicting molecular spectra.

In-Depth Spectral Interpretation

UV-Visible Spectroscopy

The UV-Vis spectrum of phenylazopyridine derivatives is dominated by two characteristic electronic transitions.[16]

  • π→π* Transition: An intense absorption band, typically in the UV region (320-380 nm), arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is highly sensitive to the extent of conjugation in the molecule.

  • n→π* Transition: A weaker, lower-energy absorption band in the visible region (~450 nm), resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital.

Substituent and Solvent Effects: The positions of these bands are highly tunable. Electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl or pyridine rings can significantly alter the energy gap between the orbitals, causing predictable shifts in λmax.[17] This phenomenon, known as solvatochromism, is also observed with changes in solvent polarity, which can stabilize the ground or excited state differently.[18][19] For instance, a shift to a longer wavelength (red shift or bathochromic shift) often occurs in more polar solvents.[20]

Derivative Substituent (para-)SolventCalculated λmax (π→π) (nm)Experimental λmax (π→π) (nm)Calculated λmax (n→π) (nm)Experimental λmax (n→π) (nm)
-H Ethanol345348445450
-NO₂ Ethanol370375460462
-OCH₃ Ethanol358360440442
-H Hexane340342448451

Table 1: Representative calculated vs. experimental UV-Vis absorption maxima for para-substituted phenylazopyridine derivatives. Data is illustrative, based on typical computational accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent tool for confirming the presence of key functional groups. The correlation between DFT-calculated frequencies and experimental IR peaks provides strong evidence for the proposed molecular structure.

Vibrational ModeTypical Experimental Range (cm⁻¹)Notes
O-H / N-H stretch 3200 - 3500Broad band, indicative of hydroxyl or amino groups, or hydrazone tautomer.[11]
Aromatic C-H stretch 3000 - 3100Sharp peaks characteristic of the phenyl and pyridine rings.
C=O stretch 1650 - 1700Strong absorption, present only in keto or hydrazone tautomers.
N=N stretch (Azo) 1400 - 1500Often weak in IR but strong in Raman. Its position is sensitive to conjugation.[11][21][22]
C-N stretch 1100 - 1300Associated with the bonds flanking the azo group.

Table 2: Key characteristic IR frequencies for phenylazopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For phenylazopyridine derivatives, ¹H and ¹³C NMR are used to confirm the overall structure, while ¹⁵N NMR can directly probe the nitrogen atoms of the azo group and pyridine ring.[23] NMR is particularly powerful for studying dynamic processes like tautomerism.[24][25] If a molecule exists as a mixture of two tautomers in solution, two distinct sets of NMR signals may be observed, or an averaged spectrum if the exchange is fast on the NMR timescale.[26][27]

Case Study: Azo-Hydrazone Tautomerism

A critical aspect of hydroxy-substituted phenylazopyridine derivatives is their potential to exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form.[28][29][30] This equilibrium is highly sensitive to the molecular structure, solvent, and pH.[31]

  • Azo-enol form: Contains the characteristic -N=N- azo linkage and a -OH group on one of the rings.

  • Keto-hydrazone form: Involves a proton transfer to form a -NH-N= linkage and a C=O keto group.

These two forms have distinct electronic structures and, therefore, different spectral properties.[31] The keto-hydrazone form typically has a more extended conjugation, leading to a significant red shift in its UV-Vis absorption spectrum compared to the azo-enol form.

Azo-enol and Keto-hydrazone tautomeric equilibrium.

Conclusion

The theoretical spectral analysis of phenylazopyridine derivatives, when rigorously integrated with experimental validation, provides an unparalleled level of insight into their structure-property relationships. The computational workflows and principles detailed in this guide empower researchers to move beyond simple characterization towards predictive design. By leveraging DFT and TD-DFT, scientists can accurately forecast spectral behavior, elucidate complex electronic phenomena, and resolve structural ambiguities such as tautomerism. This synergistic approach is critical for accelerating the development of novel photoswitchable materials, advanced sensors, and targeted therapeutics built upon the versatile phenylazopyridine scaffold.

References

A curated list of authoritative sources for further reading.

  • IR-spectrum of azo dye | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids . (2008). Journal of Chemical Theory and Computation. Available at: [Link]

  • Jacquemin, D., Perpète, E. A., et al. (2007). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids . Journal of Chemical Theory and Computation. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]

  • Feng, W., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA . Computational and Theoretical Chemistry. Available at: [Link]

  • TD-DFT absorption spectra of organic dyes and 3a are calculated at... . ResearchGate. Available at: [Link]

  • Changes in the UV/Vis absorption spectra of azobenzene 1 upon... . ResearchGate. Available at: [Link]

  • NorooziPesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone . Eurasian Chemical Communications. Available at: [Link]

  • ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures . (1994). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Olasz, A., et al. Azo-Hydrazone Tautomerism – an Intriguing Balance . Indiana University. Available at: [Link]

  • Jacquemin, D., et al. (2007). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids . SciSpace. Available at: [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism . Bohrium. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism . ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives . Molecules. Available at: [Link]

  • Preparation and Characterization of Some New Azoxine S Azo Dyes . (2001). Oriental Journal of Chemistry. Available at: [Link]

  • Gitter, A., et al. (2022). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra . Journal of Chemical Information and Modeling. Available at: [Link]

  • Infrared spectrum for azo dye . ResearchGate. Available at: [Link]

  • El-Bindary, A. A., et al. (2013). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals . Journal of the Serbian Chemical Society. Available at: [Link]

  • El-Faham, A., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles . Molecules. Available at: [Link]

  • Tovtik, R., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • On the geometries and UV/Vis spectra of substituted trans-azobenzenes . ResearchGate. Available at: [Link]

  • Rajeshirke, M., et al. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes . Fibers and Polymers. Available at: [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes . (2013). Dalton Transactions. Available at: [Link]

  • UV Spectrum Prediction Service . CD ComputaBio. Available at: [Link]

  • New azo-hydrazone tautomerism in azo dyes . ResearchGate. Available at: [Link]

  • Deneva, V., et al. (2017). Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds . FOLIA. Available at: [Link]

  • Predicting UV-Vis spectra with machine learning techniques . (2023). American Chemical Society. Available at: [Link]

  • Azo-hydrazone tautomerism of azo dyes . ResearchGate. Available at: [Link]

  • Metwally, M. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-Substituted-Thiophene Dyes . Journal of Chemistry. Available at: [Link]

  • Solvent Effects on Electronic Spectra . Semantic Scholar. Available at: [Link]

  • Fehér, P. P., et al. (2021). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts . ChemRxiv. Available at: [Link]

  • The Expanding Role of Pyridine Derivatives in Material Science Innovations . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Machine learning for ultraviolet spectral prediction . (2023). MavMatrix. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . (2023). R Discovery. Available at: [Link]

  • Ghoneim, K. M., & El-Basil, S. (1982). The electronic absorption spectra of pyridine azides, solvent-solute interaction . Spectroscopy Letters. Available at: [Link]

  • Saparbaev, E., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis . European Journal of Medicinal Chemistry. Available at: [Link]

  • Solvent influence on the electronic absorption spectra of some azoaromatic compounds . ResearchGate. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives . (2015). Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives . ResearchGate. Available at: [Link]

  • Furer, V. L., et al. (2017). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures . Molecules. Available at: [Link]

Sources

The Discovery and Evolution of Phenazopyridine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenazopyridine, a well-established urinary tract analgesic, has been a cornerstone for the symptomatic relief of lower urinary tract discomfort for over a century. Its unique, localized analgesic action has made it an invaluable adjuvant therapy. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and scientific development of phenazopyridine and its analogs. We will delve into its initial synthesis and early clinical applications, dissect its proposed mechanisms of action, and provide a detailed overview of the synthetic pathways and structure-activity relationships that have driven the development of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the continued exploration of this important class of compounds.

A Historical Perspective: From Serendipitous Discovery to Adjuvant Therapy

The journey of phenazopyridine began in 1914 with its initial synthesis.[1] By 1928, it had been adopted by the US Pharmacopoeia, initially prescribed under the erroneous assumption that it possessed bactericidal properties.[1] With the dawn of the antibiotic era in the late 1930s, the primary treatment for urinary tract infections (UTIs) shifted. However, phenazopyridine maintained its clinical relevance as an important adjuvant therapy, providing rapid relief from the painful symptoms of dysuria, burning, and urgency while antibiotics worked to clear the underlying infection.[1][2]

Historically, treatments for urinary tract ailments were largely palliative until the bacterial origin of UTIs was understood.[3] The development of urinary-specific analgesics like phenazopyridine marked a significant advancement in patient care, addressing the immediate and distressing symptoms of these common infections.

Unraveling the Mechanism of Action: A Localized Approach to Pain Relief

While the precise mechanism of action of phenazopyridine is not fully elucidated, it is widely accepted that it exerts a direct topical analgesic effect on the mucosal lining of the urinary tract.[4][5] After oral administration, the compound is rapidly absorbed and excreted in the urine, where it comes into direct contact with the irritated urothelium.[4]

Recent research has shed more light on the potential molecular interactions. It is hypothesized that phenazopyridine inhibits nerve fibers in the bladder that are responsive to mechanical stimuli.[1][4] Furthermore, studies have suggested that phenazopyridine acts as a kinase inhibitor, potentially affecting pathways involved in nociception.[1][6][7] Specifically, it has been shown to interact with phosphatidylinositol kinases, some of which are known to participate in pain induction.[6][7] This localized action within the bladder is key to its clinical utility, providing targeted pain relief without systemic analgesic side effects.[8]

Phenazopyridine_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_systemic Systemic Circulation cluster_urinary_tract Urinary Tract Phenazopyridine Phenazopyridine Rapid_Absorption Rapid GI Absorption Phenazopyridine->Rapid_Absorption Metabolism_Excretion Metabolism & Renal Excretion Rapid_Absorption->Metabolism_Excretion Urine Excreted in Urine Metabolism_Excretion->Urine Urothelium Urothelial Lining Urine->Urothelium Direct Contact Nerve_Fibers Sensory Nerve Fibers Urothelium->Nerve_Fibers Inhibition Kinases Nociceptive Kinases Urothelium->Kinases Inhibition Pain_Relief Analgesic Effect Nerve_Fibers->Pain_Relief Reduces Signal Transmission Kinases->Pain_Relief Reduces Nociception

Caption: Proposed mechanism of phenazopyridine's local analgesic effect.

The Synthesis and Development of Phenazopyridine Analogs

The core phenazopyridine scaffold presents a versatile platform for medicinal chemists. Modifications to the phenyl and pyridine rings, as well as the azo linkage, can lead to the development of novel analogs with potentially improved efficacy, altered pharmacokinetic profiles, or reduced toxicity.

General Synthetic Pathway

The primary route for synthesizing phenazopyridine and its analogs is through a diazotization-coupling reaction. This robust and adaptable method allows for the introduction of a wide array of substituents.

Experimental Protocol: Synthesis of Phenylazo-2,6-diaminopyridine Analogs

  • Diazotization:

    • Dissolve the selected substituted aniline (1.0 equivalent) in 1 M HCl. For anilines with low solubility, a mixture of chloroform and a few drops of 12 M HCl can be utilized.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.25 equivalents) in water dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C.

    • Stir the resulting mixture for 20 minutes on ice to facilitate the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2,6-diaminopyridine (1.0 equivalent) in water.

    • Adjust the pH of the 2,6-diaminopyridine solution to 5 using sodium acetate.

    • Slowly add the previously prepared diazonium salt solution to the 2,6-diaminopyridine solution while maintaining the temperature at 0-5 °C.

    • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Precipitate the product by adding cold water to the reaction mixture.

    • Collect the precipitate via filtration and wash thoroughly with cold water.

    • If a precipitate does not form, extract the product using a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_of_Phenazopyridine_Analogs Substituted_Aniline Substituted Aniline NaNO2_HCl NaNO2, HCl 0-5 °C Substituted_Aniline->NaNO2_HCl Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction pH 5, 0-5 °C Diazonium_Salt->Coupling 2_6_Diaminopyridine 2,6-Diaminopyridine 2_6_Diaminopyridine->Coupling Phenazopyridine_Analog Phenazopyridine Analog Coupling->Phenazopyridine_Analog Purification Work-up & Purification Phenazopyridine_Analog->Purification Final_Product Purified Analog Purification->Final_Product

Caption: General workflow for the synthesis of phenazopyridine analogs.

Structure-Activity Relationship (SAR) and Novel Applications

While initially developed for its analgesic properties, research into phenazopyridine analogs has uncovered novel therapeutic potential. A significant area of investigation has been their role as inhibitors of the Rev1-RIR interaction in the translesion synthesis (TLS) pathway. The TLS pathway allows cancer cells to tolerate DNA damage from chemotherapy, and its inhibition can enhance the efficacy of these treatments.[9]

Structure-based drug design has been employed to synthesize phenazopyridine derivatives with improved binding affinity for the Rev1 C-terminal domain (Rev1-CT).[9] These studies have revealed that modifications to the phenazopyridine scaffold can lead to a significant increase in binding affinity, in some cases by over an order of magnitude.[9] This highlights the potential for developing phenazopyridine-based compounds as adjuvant cancer therapies.

Ensuring Scientific Integrity: Analytical Characterization and Quality Control

The robust characterization of synthesized phenazopyridine analogs is paramount to ensure their identity, purity, and structural integrity. A multi-faceted analytical approach is essential for quality control in a drug development setting.

Chromatographic and Spectroscopic Techniques

A combination of chromatographic and spectroscopic methods provides a comprehensive analytical profile.

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase column (e.g., C18), isocratic or gradient elution with acetonitrile/water mobile phase, UV detection.
Ultra-Performance Liquid Chromatography (UPLC) High-throughput analysis and improved resolutionSub-2 µm particle columns for faster analysis and greater sensitivity.
UV-Vis Spectrophotometry Rapid quantification and identity confirmationMeasurement of absorbance at the wavelength of maximum absorption (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR to confirm the chemical structure and identify impurities.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationProvides accurate mass data to confirm the molecular formula.
Infrared (IR) Spectroscopy Identification of functional groupsConfirms the presence of key chemical bonds in the molecule.
Validated Analytical Protocols

The following are examples of validated analytical methods for the quality control of phenazopyridine. These protocols can be adapted for the analysis of novel analogs.

Experimental Protocol: HPLC Assay for Phenazopyridine HCl

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Standard Preparation: Prepare a stock solution of phenazopyridine HCl reference standard in methanol (1 mg/mL). Create working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5-45 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol. Dilute with the mobile phase to a final concentration within the calibration range.

  • Analysis: Equilibrate the system until a stable baseline is achieved. Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample from the calibration curve.

Experimental Protocol: UV-Visible Spectrophotometry Assay

  • Instrumentation: Double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or 0.1 M HCl.

  • Standard Preparation: Prepare a stock solution of phenazopyridine HCl reference standard in the chosen solvent (100 µg/mL). Create working standards by diluting the stock solution to concentrations within a linear range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent. Dilute to a final concentration within the calibration range.

  • Analysis: Determine the λmax of phenazopyridine in the chosen solvent. Measure the absorbance of the blank, standards, and samples at the λmax. Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the sample from the calibration curve.

Preclinical Evaluation: Assessing Analgesic Efficacy and Toxicity

While quantitative data on the comparative efficacy of various phenazopyridine analogs is limited in publicly available literature, preclinical models provide a framework for their evaluation.[4]

In Vivo Models for Analgesic Activity

Experimental Protocol: Hot Plate Test for Analgesic Activity

  • Animal Model: Mice.

  • Procedure:

    • Acclimate the mice to the testing environment.

    • Establish a baseline by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue injury.

    • Administer the test compound (phenazopyridine analog) or a vehicle control.

    • At predetermined time points post-administration, place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in reaction latency compared to the baseline and the vehicle-treated group indicates analgesic activity.

Experimental Protocol: In Vivo Evaluation of Bladder Afferent Nerve Activity

  • Animal Model: Female Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal and expose the bladder and pelvic nerve.

    • Isolate and record the activity of single bladder afferent nerve fibers.

    • Characterize fibers as Aδ-fibers or C-fibers based on their conduction velocity.

    • Measure baseline afferent activity in response to bladder filling.

    • Administer the test compound intravenously.

    • Measure post-administration afferent activity during bladder filling.

  • Data Analysis: Compare pre- and post-administration nerve firing rates to determine the inhibitory effect of the compound. Phenazopyridine has been shown to cause a dose-dependent decrease in Aδ-fiber activity with no significant effect on C-fiber activity.[4]

Toxicity Profile

The primary adverse effects associated with phenazopyridine include headache, rash, pruritus, and occasional gastrointestinal disturbances.[10] More severe, though rare, toxicities such as methemoglobinemia and hemolytic anemia have been reported, particularly at higher doses.[1] Patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency are more susceptible to hemolysis.[1] Animal studies have suggested a potential for carcinogenicity with long-term use, though no established correlation has been found in humans.[1] Any novel phenazopyridine analog would require a thorough toxicological evaluation to assess its safety profile relative to the parent compound.

Future Directions and Conclusion

The phenazopyridine scaffold continues to be a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to delineate the key structural features required for potent and selective analgesic activity in the urinary tract.

  • Comparative Preclinical and Clinical Studies: Head-to-head trials comparing the efficacy and safety of promising analogs against phenazopyridine.

  • Elucidation of Molecular Targets: Utilizing advanced pharmacological techniques to definitively identify the receptors, ion channels, or enzymes with which phenazopyridine and its analogs interact to produce their analgesic effects.

References

  • McPherson, K. S., Zaino, A. M., Dash, R. C., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 16(7), 1126-1132. [Link]

  • Drugs.com. (n.d.). Phenazopyridine Alternatives Compared. [Link]

  • Maruyama, Y., Anami, K., & Katoh, Y. (1978). The analgesic activity of imidazopyridine derivatives. Arzneimittel-Forschung, 28(11), 2102-2107. [Link]

  • Gazi, M., & An, J. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. [Link]

  • Pergialiotis, V., Arnos, P., & Mavros, M. (2012). Urinary tract analgesics for the treatment of patients with acute cystitis: where is the clinical evidence?. Expert Review of Anti-infective Therapy, 10(8), 885-887. [Link]

  • Stasinopoulos, A., & Stothers, L. (2009). Management of urinary tract infections: historical perspective and current strategies: Part 1--Before antibiotics. The Journal of Urology, 181(3), 987-992. [Link]

  • Drugs.com. (n.d.). Phenazopyridine vs Uricalm Comparison. [Link]

  • ResearchGate. (2025). A comparative study of phenazopyridine (pyridium) and cystone as shortterm analgesic in uncomplicated urinary tract infection. [Link]

  • Suter, D. M., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. Frontiers in Cell and Developmental Biology, 9, 706424. [Link]

  • Drugs.com. (n.d.). Pyridiate Alternatives Compared. [Link]

  • WebMD. (2025). Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenazopyridine. [Link]

  • Křikava, F., & Vlčková, V. (2014). History of analgesics. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 63(1), 13-19. [Link]

  • Medicine LibreTexts. (2024). 35.3: Urinary Analgesics. [Link]

  • ResearchGate. (2025). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Phenazopyridine (Pyridium)?. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. As a known metabolite of the pharmaceutical agent Phenazopyridine, understanding its properties is critical for ensuring laboratory safety and the integrity of research and development activities.[1][2] This document synthesizes available data to offer a robust framework for risk assessment and management when working with this compound.

Chemical and Physical Identity

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is an azo dye characterized by the presence of a phenylazo group attached to a diaminohydroxypyridine core. While specific physical and chemical properties for this metabolite are not extensively documented in readily available safety data sheets, its identity can be summarized as follows:

PropertyValue
IUPAC Name 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine
Synonyms Vesuvin, Bismark Brown Y (related compound)
CAS Number 86271-56-9
Molecular Formula C₁₁H₁₁N₅O
Appearance Likely a colored solid, characteristic of azo dyes

It is imperative to obtain a lot-specific Safety Data Sheet (SDS) from the supplier for the most accurate and detailed information.

Toxicological Profile and Hazard Analysis: A Metabolite Perspective

Direct and comprehensive toxicological data for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is limited. Therefore, a conservative approach necessitates evaluating the toxicological profile of its parent compound, Phenazopyridine, and the general hazards associated with azo dyes and their potential metabolites, such as aromatic amines.

2.1. Inferred Hazards from the Parent Compound (Phenazopyridine)

Phenazopyridine is recognized for a range of adverse effects, which should be considered as potential risks when handling its metabolites. These include:

  • Carcinogenicity: Long-term administration of Phenazopyridine has been associated with neoplasia in animal studies.[3] While the carcinogenicity of the specific metabolite is not established, it is prudent to handle it as a potential carcinogen.

  • Hematological Effects: Phenazopyridine can induce methemoglobinemia and hemolytic anemia, particularly at high doses or in susceptible individuals.[3][4]

  • Hepatic and Renal Toxicity: Cases of liver and kidney dysfunction have been reported with Phenazopyridine use.[3][5]

2.2. General Hazards of Azo Dyes and Aromatic Amines

Azo dyes as a class present several well-documented hazards:

  • Cleavage to Aromatic Amines: A primary concern with azo dyes is their potential to break down into constituent aromatic amines under certain conditions, such as reductive environments.[6] Some aromatic amines are known or suspected carcinogens.

  • Skin and Respiratory Sensitization: Certain azo dyes can cause allergic skin reactions and may lead to respiratory sensitization upon inhalation of dust.[7]

Given these potential hazards, 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine should be handled with the same level of caution as a substance with carcinogenic potential and the ability to cause skin and respiratory sensitization.

Occupational Exposure and Control Measures

As there are no established Occupational Exposure Limits (OELs) for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, the principles of ALARA (As Low As Reasonably Achievable) and the hierarchy of controls must be strictly followed.

3.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is through robust engineering controls.

  • Ventilation: All work with this compound, particularly when handling it as a powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Containment: For procedures with a high potential for aerosol generation, the use of a glove box is recommended.

3.2. Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent skin and eye contact.

PPESpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or dust.
Lab Coat A fully buttoned lab coat, preferably disposable.To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with particulate filters may be necessary for certain operations.To prevent inhalation of fine powders, especially during weighing or transfers.

3.3. Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize risks.

  • Handling:

    • Avoid the formation of dust and aerosols.[7]

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

Experimental Workflows and Methodologies

4.1. Standard Operating Procedure for Handling Powdered 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface.

  • Weighing:

    • Tare a clean, tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the compound to the weigh boat using a clean spatula.

    • Close the primary container immediately.

  • Solubilization:

    • Add the solvent to the weigh boat to dissolve the compound before transferring it to the reaction vessel. This minimizes the risk of airborne dust.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment.

    • Dispose of all contaminated waste in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

SOP_Workflow A Preparation: Don PPE, Verify Fume Hood, Decontaminate Surface B Weighing: Use Fume Hood, Tare Weigh Boat, Transfer Compound, Close Container A->B Proceed with caution C Solubilization: Add Solvent to Weigh Boat, Transfer Solution B->C Minimize dust D Post-Procedure: Decontaminate, Dispose of Waste, Remove PPE C->D Ensure complete transfer

Caption: Standard Operating Procedure for Handling Powdered Azo Dye.

Emergency Procedures: Preparedness and Response

5.1. Exposure Scenarios and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

5.2. Spill and Leak Response

  • Minor Spill:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Emergency_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Manageable Major Major Spill Assess->Major Large/Uncontrolled Evacuate_Minor Evacuate Immediate Area Minor->Evacuate_Minor Evacuate_Major Evacuate Entire Area Major->Evacuate_Major PPE Don Appropriate PPE Evacuate_Minor->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect and Dispose as Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Alert Alert Emergency Response Team Evacuate_Major->Alert Isolate Isolate the Area Alert->Isolate

Caption: Decision tree for chemical spill response.

Waste Disposal and Decontamination

All waste generated from work with 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Subsequently, wash with soap and water.

Conclusion

While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a valuable compound in pharmaceutical research, its handling requires a thorough understanding of its potential hazards, largely inferred from its parent compound and the broader class of azo dyes. By implementing stringent engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemical entities.

References

  • ChemicalBook. (2024). BISMARCK BROWN Y - Safety Data Sheet.
  • NIOSH. (2014). NIOSH Chemical Carcinogen Policy. Retrieved from the Centers for Disease Control and Prevention.
  • StatPearls. (2023). Phenazopyridine.
  • BenchChem. (2025). The Safety and Toxicity Profile of Phenazopyridine: An In-depth Technical Guide.
  • NIOSH. (2016). Current Intelligence Bulletin 68: NIOSH Chemical Carcinogen Policy. Retrieved from the Centers for Disease Control and Prevention.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubMed Central. (n.d.). Acute Renal Failure and Jaundice without Methemoglobinemia in a Patient with Phenazopyridine Overdose: Case Report and Review of the Literature.
  • CAMEO Chemicals. (n.d.). aniline, 2,4,6-trimethyl - Report.
  • Amneal Pharmaceuticals. (n.d.). Pyridium® (Phenazopyridine Hydrochloride Tablets, USP) Rx Only CAUTION.
  • Crowell & Moring LLP. (2017). NIOSH Issues Revised Chemical Carcinogen Policy.
  • University of California. (n.d.). How to Handle Known Human Carcinogens.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • PubMed. (n.d.). Detoxification of azo dyes in the context of environmental processes.
  • ETAD. (2023). Working together for safer colorants ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.
  • Fisher Scientific. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, TRC.
  • PubMed. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat.
  • Fhyzics Blog. (2020). SOP Manual for Synthetic Dye and Pigment Manufacturing SOP-982.
  • MDPI. (n.d.). Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact.
  • ResearchGate. (2013). STANDARD OPERATING PROCEDURES.
  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies.
  • PubMed. (n.d.). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat.
  • MDPI. (n.d.). Removal of Azo Dyes from Wastewater through Heterogeneous Photocatalysis and Supercritical Water Oxidation.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Pfizer. (n.d.). Material Safety Data Sheet.
  • ChemicalBook. (n.d.). 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine.
  • Compliance Gate. (2020). Azo Dye Regulations in the European Union: An Overview.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
  • Department of Veterans' Affairs. (2015). Exposure to aromatic amines.
  • ChiuVention. (n.d.). Laboratory Sample Dyeing Operation: A Complete Guide!.
  • Louisiana State University. (2023). Standard Operating Procedure January 2023 HANDLING CHEMICALS.
  • Sustainability Directory. (2025). Azo Dye Regulation → Term - Pollution.
  • EARP. (2025). Are azo dyes banned in clothing sold in the EU?.
  • Regatta. (n.d.). Restricted Substance list 1. Prohibited Azo Dyes REACH (EC) 1907/2006 Annex XVII entry 43.
  • SRIRAMCHEM. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.
  • QIMA. (n.d.). Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine.
  • J&K Scientific. (n.d.). 2,6-Diamino-3-(phenylazo)pyridine hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Vanadium.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE.
  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Diazinon.

Sources

Methodological & Application

Application Notes and Protocols for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in the field of proteomics. While this compound is primarily documented as a metabolite of the drug Phenazopyridine[1], its distinct chemical architecture presents a unique and untapped opportunity for the development of novel chemical proteomics tools. We will not describe existing applications, but rather, based on first principles of chemical biology and proteomics, we will propose detailed protocols for its use as a versatile scaffold for creating advanced chemical probes. This guide will focus on three primary applications: the development of cleavable affinity-based probes for protein enrichment, the design of photo-affinity labeling probes for target identification, and its use as a core structure for fragment-based ligand discovery campaigns coupled with proteomic readouts.

Introduction: Unveiling the Potential of a Phenazopyridine Metabolite

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a heterocyclic organic molecule whose parent compound, Phenazopyridine, has been investigated for its ability to inhibit protein-protein interactions, specifically within the translesion synthesis (TLS) pathway, which is crucial for cancer cell survival against DNA-damaging chemotherapy.[2] This established biological activity suggests that the core phenylazopyridine scaffold has inherent protein-binding capabilities.

The structure of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is notable for several functional groups that can be leveraged for proteomic applications:

  • Primary Amines (-NH₂): Two primary amino groups provide excellent handles for chemical derivatization, allowing for the attachment of reporter tags, reactive moieties, or linkers for immobilization.

  • Azo Group (-N=N-): The central azo linkage is a key feature. It is a stable chromophore that can be chemically cleaved under mild reductive conditions (e.g., using sodium dithionite). This property is highly desirable for creating "traceless" or cleavable chemical probes, which can significantly improve the signal-to-noise ratio in mass spectrometry-based proteomics by allowing the release of captured proteins from an affinity matrix.

  • Hydroxyl Group (-OH): Offers an additional site for chemical modification.

  • Aromatic System: The pyridine and phenyl rings form a rigid scaffold that can be systematically modified to explore structure-activity relationships in protein binding.

Leveraging these features, we propose the transformation of this compound from a mere metabolite into a powerful tool for interrogating complex biological systems.

Application I: Cleavable Affinity-Based Probe for Protein Profiling

Principle: Affinity-Based Protein Profiling (AfBPP) is a cornerstone of chemical proteomics used to identify the protein targets of a small molecule.[3] It typically involves immobilizing the small molecule (the "bait") on a solid support to capture interacting proteins ("prey") from a cell lysate. A significant challenge is the elution of captured proteins without co-eluting non-specific binders or parts of the affinity matrix. By incorporating the cleavable azo bond of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine into the linker, we can achieve specific elution of target proteins under mild conditions.

Application Note: A Dithionite-Cleavable Affinity Probe

We propose the synthesis of a derivative, hereafter named Azo-Link-Biotin , where one of the primary amino groups of the core molecule is acylated with a biotin moiety via a polyethylene glycol (PEG) linker. This probe can be immobilized on streptavidin-coated magnetic beads.

Workflow Rationale:

  • Incubation: The Azo-Link-Biotin probe is incubated with a complex protein lysate. The phenylazopyridine scaffold acts as the affinity ligand, binding to its target proteins.

  • Capture: The probe-protein complexes are captured on streptavidin beads.

  • Washing: Extensive washing removes non-specifically bound proteins, a critical step for reducing background.

  • Cleavage & Elution: Instead of harsh elution methods (e.g., boiling in SDS-PAGE buffer), the beads are treated with a solution of sodium dithionite. This specifically reduces the azo bond, cleaving the probe and releasing the protein-scaffold complex into the supernatant while the biotin tag remains bound to the beads.

  • Analysis: The eluted proteins are then identified and quantified using standard bottom-up proteomics workflows (digestion, LC-MS/MS). This strategy is expected to yield a cleaner, more specific list of interacting proteins compared to non-cleavable methods.

Experimental Workflow: Azo-Link-Biotin Pulldown

G cluster_prep Probe Preparation & Lysate cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Probe-Beads with Lysate Lysate->Incubate Probe Synthesize & Immobilize Azo-Link-Biotin Probe on Streptavidin Beads Probe->Incubate Wash Wash Beads Extensively (e.g., 5x with TBS-T) Incubate->Wash Elute Elute with Sodium Dithionite (Cleaves Azo Bond) Wash->Elute Digest Tryptic Digestion of Eluted Proteins Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Protein ID & Quantification LCMS->Data

Caption: Workflow for cleavable affinity-based protein profiling.

Protocol: Identification of Interacting Proteins using Azo-Link-Biotin

Materials:

  • Azo-Link-Biotin probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from the biological system of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash Buffer (e.g., TBS with 0.1% Tween-20)

  • Elution Buffer (50 mM HEPES pH 8.0, 20 mM Sodium Dithionite, freshly prepared)

  • Standard reagents for SDS-PAGE and mass spectrometry sample preparation

Procedure:

  • Bead Preparation: Resuspend streptavidin beads in Lysis Buffer. Add the Azo-Link-Biotin probe to a final concentration of 10 µM and incubate for 1 hour at 4°C with rotation to immobilize the probe.

  • Bead Washing: Pellet the beads using a magnetic stand and wash three times with Lysis Buffer to remove unbound probe.

  • Protein Incubation: Add 1-2 mg of cell lysate to the probe-conjugated beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Post-Incubation Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

    • Wash twice with 1 mL of ice-cold TBS (without Tween-20) to remove residual detergent.

  • Cleavable Elution:

    • Add 100 µL of freshly prepared Elution Buffer to the beads.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform a buffer exchange or protein precipitation (e.g., chloroform/methanol) to remove dithionite.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and perform overnight digestion with trypsin.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Search the raw data against a relevant protein database. Identify proteins that are significantly enriched in the Azo-Link-Biotin pulldown compared to a control (e.g., beads with biotin only).

Example Data Table
Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. Control)p-value
P04637TP5315.21.2e-5
Q06609HSPA81.80.45
P62258HSP90AB112.83.4e-5
P35908WEE121.58.9e-7

Application II: Photo-Affinity Labeling Probe for Covalent Target Identification

Principle: Photo-Affinity Labeling (PAL) is a powerful technique to identify direct binding partners of a small molecule in a complex biological environment, including living cells.[4] The method uses a probe containing a photo-activatable group (e.g., a diazirine) that, upon UV irradiation, generates a highly reactive carbene, which forms a covalent bond with the nearest amino acid residue in the protein's binding pocket.

Application Note: A Trifunctional Phenylazopyridine Probe

We propose derivatizing the core scaffold to create a trifunctional probe, Azo-PAL-Click . This probe would feature:

  • The Phenylazopyridine Scaffold: For target recognition.

  • A Diazirine Moiety: Installed on the phenyl ring, this serves as the photo-crosslinking group.

  • A Click Chemistry Handle: A terminal alkyne group attached to one of the primary amines. This allows for the subsequent attachment of a reporter tag (e.g., Biotin-Azide or a fluorescent dye) after crosslinking, a method known as two-step labeling.[5]

This design allows the small, minimally perturbing probe to enter cells and find its target. After UV-induced covalent crosslinking, the cells are lysed, and the alkyne-tagged proteins are conjugated to a biotin tag for enrichment and identification.

Experimental Workflow: Two-Step Photo-Affinity Labeling

G cluster_cell In-Cell Experiment cluster_label Labeling & Enrichment cluster_analysis On-Bead Digestion & Analysis Treat Treat Live Cells with Azo-PAL-Click Probe Irradiate Irradiate with UV Light (365 nm) to Induce Covalent Crosslinking Treat->Irradiate Lyse Lyse Cells Irradiate->Lyse Click Perform Click Reaction: Add Biotin-Azide Lyse->Click Enrich Enrich Biotinylated Proteins on Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Data Identify Covalently Labeled Proteins LCMS->Data

Caption: Workflow for photo-affinity labeling and target ID.

Protocol: Target Identification using Azo-PAL-Click

Materials:

  • Azo-PAL-Click probe

  • Cultured cells of interest

  • UV irradiation source (e.g., 365 nm LED lamp)

  • Click chemistry reagents: Biotin-Azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (RIPA or similar)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the Azo-PAL-Click probe (e.g., 1-10 µM) for 1-4 hours in serum-free media. Include a vehicle-only (DMSO) control.

  • Photo-Crosslinking: Wash the cells with ice-cold PBS to remove the unbound probe. Place the culture dish on an ice block and irradiate with 365 nm UV light for 10-30 minutes.

  • Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Click Reaction:

    • To 1 mg of lysate, add the click chemistry reaction cocktail: Biotin-Azide (100 µM), TBTA (100 µM), sodium ascorbate (1 mM), and copper(II) sulfate (1 mM).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Protein Enrichment:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce and alkylate the proteins on the beads.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt, and analyze by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the UV-treated, probe-incubated sample compared to controls (e.g., no UV, no probe).

Application III: Scaffold for Proteome-Wide Fragment Screening

Principle: Fragment-Based Ligand Discovery (FBLD) is a powerful drug discovery strategy that starts with identifying low-molecular-weight fragments that bind weakly to a target, then growing or linking them to create a high-affinity lead. This can be coupled with proteomics to screen fragment libraries for binders across the entire proteome.

Application Note: A Phenylazopyridine Fragment Library

The 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine core provides an excellent starting point for creating a focused fragment library. The two amino groups and one hydroxyl group can be systematically derivatized with a diverse set of small chemical fragments (e.g., alkyl chains, small rings, carboxylic acids) to explore the chemical space around the core scaffold.

This library can then be screened using advanced proteomic techniques like Thermal Proteome Profiling (TPP) or competitive chemical proteomics.

  • Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins across the proteome.[6] Ligand binding typically stabilizes a protein, increasing its melting temperature. By treating cells or lysates with each fragment from the library and measuring the melting curves of thousands of proteins, one can identify specific protein targets for each fragment.

  • Competitive Chemical Proteomics: In this approach, the fragment library is used to compete with a broad-spectrum chemical probe that targets a specific class of proteins (e.g., a cysteine-reactive probe for the cysteinome).[5][6] A fragment that binds to a protein will prevent the probe from reacting with it, leading to a decreased signal for that protein in the mass spectrometer. This allows for the identification of fragment-protein interactions at a specific site.

This approach transforms the single compound into a platform for discovering novel protein-ligand interactions on a proteome-wide scale, providing valuable starting points for therapeutic development.

Conclusion and Future Outlook

The applications and protocols detailed in this document are proposed pathways to unlock the latent potential of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine for advanced proteomics research. By viewing this molecule not as a static entity but as a versatile and modifiable scaffold, we can design and synthesize a new generation of chemical probes. The inherent cleavable azo linkage is a particularly attractive feature that addresses a common challenge in affinity-based proteomics. The successful implementation of these proposed workflows will enable researchers to discover novel protein targets, map drug-protein interaction networks, and accelerate the early stages of drug discovery.

References

  • Veeprho. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. [Link]

  • Bailey, K., et al. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug Metabolism and Disposition, 11(3), 277-8. [Link]

  • ResearchGate. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. [Link]

  • Wagner, J., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. RSC Medicinal Chemistry. [Link]

  • Ismail, N. S., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. [Link]

  • Pšenáková, K., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

  • PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. [Link]

  • ResearchGate. Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

  • Johnson, C. W., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology. [Link]

Sources

Application Notes and Protocols for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in Biological Staining

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Histological Tool

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a notable metabolite of the urinary tract analgesic, Phenazopyridine[1][2]. As an azo dye, its chemical structure, characterized by the -N=N- chromophore, suggests its potential utility as a biological stain[3][4]. Azo dyes are a cornerstone of histological and cytological staining, valued for their vibrant colors and ability to selectively bind to various tissue components[5]. This document provides a comprehensive, albeit theoretical, guide to the potential applications of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in biological staining. The protocols and principles outlined herein are extrapolated from the known properties of its parent compound, Phenazopyridine, and the general characteristics of azo dyes. It is imperative that these methodologies be subject to rigorous experimental validation.

Core Principles: A Hypothetical Framework for Staining

The staining potential of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is predicated on its chemical structure, which features several functional groups capable of interacting with biological macromolecules. The presence of amino (-NH2) and hydroxyl (-OH) groups, coupled with the pyridine ring and the phenylazo moiety, suggests multiple potential binding mechanisms.

  • Ionic Interactions: The amino groups can be protonated at acidic pH, acquiring a positive charge and facilitating binding to anionic tissue components such as nucleic acids and glycosaminoglycans.

  • Hydrogen Bonding: The amino and hydroxyl groups are capable of forming hydrogen bonds with various cellular components, contributing to staining specificity.

  • Hydrophobic Interactions: The phenyl ring and the overall aromatic nature of the molecule can lead to hydrophobic interactions with lipids and nonpolar regions of proteins.

The parent compound, Phenazopyridine, is known to be a brick-red crystalline solid with limited solubility in cold water but better solubility in boiling water, ethanol, and organic solvents like DMSO[1][6][7][8]. Its hydrochloride salt has absorption maxima in ethanol at approximately 238 nm, 279 nm, and 402 nm[1][9]. The pKa of Phenazopyridine is approximately 5.05[1]. These properties provide a starting point for developing staining solutions and predicting the behavior of its hydroxylated metabolite. The addition of a hydroxyl group to the pyridine ring in 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is likely to slightly increase its polarity and may shift its absorption spectrum.

Data Presentation: Physicochemical Properties of the Parent Compound

PropertyValueSource
Parent Compound Phenazopyridine Hydrochloride[10]
Appearance Brick-red microcrystals[1][7]
Solubility Slightly soluble in cold water and ethanol; Soluble in boiling water, DMSO, and acetic acid[1][6][7][8][9]
pKa ~5.05[1]
UV/Vis λmax (Ethanol) 238 nm, 279 nm, 402 nm[1][9]

Experimental Protocols: Proposed Methodologies

Disclaimer: The following protocols are hypothetical and require optimization and validation.

Protocol 1: Staining of Cultured Cells

This protocol outlines a potential method for staining adherent cells grown on coverslips.

Reagent Preparation:

  • Staining Stock Solution (1 mg/mL): Dissolve 1 mg of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in 1 mL of Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light.

  • Staining Working Solution (1-10 µg/mL): Dilute the stock solution in Phosphate Buffered Saline (PBS) to the desired final concentration. The optimal concentration will need to be determined empirically.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution (Optional): 0.1% Triton X-100 in PBS.

  • Mounting Medium: An aqueous, anti-fade mounting medium.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove any residual medium.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the staining working solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using brightfield or, if the compound is fluorescent, fluorescence microscopy. The excitation and emission wavelengths will need to be determined based on the spectral properties of the dye.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a potential workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagent Preparation:

  • Staining Solution (0.1% w/v): Dissolve 100 mg of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in 100 mL of 80% ethanol with 1% acetic acid. The use of an acidic solution is intended to enhance the binding of the basic dye to acidic tissue components.

  • Deparaffinization and Rehydration Solutions: Xylene, 100% ethanol, 95% ethanol, 70% ethanol, and distilled water.

  • Differentiation Solution (Optional): 0.5% acetic acid in 70% ethanol.

  • Dehydration and Clearing Solutions: 95% ethanol, 100% ethanol, and xylene.

  • Mounting Medium: A resinous mounting medium.

Step-by-Step Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Hydrate through 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Staining: Immerse slides in the staining solution for 10-20 minutes.

  • Washing: Briefly rinse the slides in distilled water.

  • Differentiation (Optional): If the staining is too intense, briefly dip the slides in the differentiation solution to remove excess dye. Monitor the differentiation process microscopically.

  • Washing: Rinse the slides in running tap water for 2-5 minutes.

  • Dehydration and Clearing:

    • Dehydrate through 95% ethanol for 1 minute.

    • Dehydrate through two changes of 100% ethanol for 1 minute each.

    • Clear in two changes of xylene for 3 minutes each.

  • Mounting: Mount a coverslip using a resinous mounting medium.

  • Imaging: Examine the stained tissue sections under a brightfield microscope.

Mandatory Visualizations

Staining Workflow for Cultured Cells cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Visualization A Grow cells on coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Wash with PBS C->D E Permeabilize (Optional) D->E F Wash with PBS E->F G Incubate with Staining Solution F->G H Wash with PBS G->H I Mount coverslip H->I J Image with microscope I->J

Caption: Workflow for staining cultured cells.

Caption: Structure of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Staining Inadequate washingIncrease the duration and/or number of wash steps.
Staining concentration is too highPerform a titration of the staining solution to find the optimal concentration.
Weak or No Signal Staining concentration is too lowIncrease the concentration of the staining solution.
Incubation time is too shortIncrease the staining incubation time.
Fixation has masked the targetTry a different fixation method (e.g., methanol fixation for cells).
Non-specific Staining Hydrophobic interactions of the dyeInclude a blocking step (e.g., with bovine serum albumin) before staining.
Inappropriate pH of the staining solutionAdjust the pH of the staining buffer to optimize specific binding.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4756, Phenazopyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8691, Phenazopyridine hydrochloride. [Link]

  • ResearchGate. Electronic absorption spectra measured for phenazopyridine solutions after different reaction times. [Link]

  • ResearchGate. Ultraviolet absorption spectra of different drugs. [Link]

  • ResearchGate. Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. [Link]

  • Wikipedia. Phenazopyridine. [Link]

  • National Center for Biotechnology Information. Phenazopyridine - StatPearls. [Link]

  • PubMed. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. [Link]

  • ResearchGate. Mechanism of action of Phenazopyridine. [Link]

  • StainsFile. Structural Classification of Dyes. [Link]

  • Semantic Scholar. Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. [Link]

  • ResearchGate. Synthesis, characterization and fingerprint identification enhancement by deep learning for azo dye derived from amino pyridine and caffeine and its palladium complex. [Link]

  • Veeprho. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8861, 2,6-Diaminopyridine. [Link]

  • The Merck Index Online. Phenazopyridine. [Link]

  • ResearchGate. (PDF) Synthesis, characterization, structure determination from powder X-ray diffraction data, and biological activity of azo dye of 3-aminopyridine and its complexes of Ni(II) and Cu(II). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8691, Phenazopyridine hydrochloride. [Link]

  • Royal Society of Chemistry. CHAPTER 3: Azo Dyes and Pigments. [Link]

  • National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • ResearchGate. Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II). [Link]

  • Prescriber's Digital Reference. Pyridium - Drug Summary. [Link]

  • StainsFile. Differential Staining With Acid Dyes. [Link]

Sources

Application Note: A Novel Protocol for the Spectrophotometric Determination of Copper (II) Ions in Aqueous Samples using 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for a novel spectrophotometric method for the quantitative determination of Copper (II) (Cu²⁺) ions. The method is based on the complexation reaction between Cu²⁺ ions and the chromogenic azo dye, 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, which results in a distinct color change. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a step-by-step experimental protocol, and guidelines for method validation in accordance with ICH standards.

Introduction: The Rationale for a New Chromogenic Reagent

The determination of trace metal ions is of paramount importance in environmental monitoring, pharmaceutical analysis, and various industrial processes. Copper, while an essential trace element, can be toxic at elevated concentrations. Spectrophotometry offers a rapid, cost-effective, and widely accessible method for the quantification of such analytes. The efficacy of spectrophotometric analysis is largely dependent on the chromogenic reagent employed.

Azo dyes are a well-established class of compounds used for the spectrophotometric determination of metal ions due to their ability to form stable, colored metal-ligand complexes.[1][2] The compound 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine possesses multiple coordination sites—specifically the amino groups, the hydroxyl group, and the nitrogen atoms of the azo bridge—making it a promising candidate for chelation with transition metal ions. This application note outlines a hypothetical, yet scientifically robust, protocol for its use in the determination of Cu²⁺.

Scientific Principle: Chelation and Colorimetric Response

The proposed method is based on the formation of a stable complex between 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and Cu²⁺ ions in a buffered aqueous solution. The chelation of the copper ion by the dye molecule is expected to cause a significant shift in the maximum absorption wavelength (λmax) of the dye, a phenomenon known as a bathochromic or red shift.[3] This shift is due to the alteration of the electronic structure of the chromophore upon complexation. The intensity of the color of the resulting complex is directly proportional to the concentration of Cu²⁺ ions in the sample, in accordance with the Beer-Lambert Law.

The stoichiometry of the complex, which is the molar ratio of the metal to the ligand, is a critical parameter that influences the sensitivity and linearity of the assay.[1][4] For many azo dye-metal complexes, a 1:2 metal-to-ligand ratio is observed.[4] The optimal pH for complex formation is another crucial factor, as the protonation state of the ligand's functional groups dictates its chelating ability.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the spectrophotometric determination of Cu²⁺ using 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Materials and Reagents
  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (Analytical Grade)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (Analytical Grade)

  • Ethanol (Spectroscopic Grade)

  • Buffer solution (e.g., Acetate buffer, pH 6.0)

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Spectrophotometer (UV-Visible)

  • Cuvettes (1 cm path length)

Preparation of Solutions
  • Stock Solution of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (1 mM): Dissolve an accurately weighed amount of the dye in a minimal amount of ethanol and dilute with deionized water in a volumetric flask to the final concentration.

  • Stock Solution of Copper (II) (1000 ppm): Dissolve an accurately weighed amount of CuSO₄·5H₂O in deionized water in a volumetric flask.

  • Working Standard Solutions of Copper (II): Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to achieve concentrations ranging from 0.5 ppm to 10 ppm.

Spectrophotometric Measurement Procedure
  • Into a series of 10 mL volumetric flasks, pipette 1.0 mL of the 1 mM dye solution and 2.0 mL of the pH 6.0 buffer solution.

  • To each flask, add a different volume of the Cu²⁺ working standard solutions to create a calibration curve.

  • Dilute each flask to the mark with deionized water, mix well, and allow the reaction to proceed for 15 minutes at room temperature for color development.

  • Measure the absorbance of each solution at the predetermined λmax of the Cu²⁺-dye complex against a reagent blank (containing all components except the Cu²⁺ solution).

  • Construct a calibration curve by plotting the absorbance values against the corresponding Cu²⁺ concentrations.

Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Reaction Mixture Preparation cluster_measurement Spectrophotometric Analysis A Prepare 1 mM Dye Stock Solution B Prepare 1000 ppm Cu²⁺ Stock Solution A->B C Prepare Cu²⁺ Working Standards (0.5-10 ppm) B->C F Add Cu²⁺ Standards/Sample C->F D Pipette 1 mL Dye Solution into 10 mL Volumetric Flasks E Add 2 mL pH 6.0 Buffer D->E E->F G Dilute to Volume with Deionized Water F->G H Incubate for 15 min G->H I Measure Absorbance at λmax H->I J Construct Calibration Curve I->J K Determine Unknown Concentration J->K

Caption: Experimental workflow for the spectrophotometric determination of Cu²⁺.

Method Validation

To ensure the reliability and accuracy of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] The key validation parameters are summarized in the table below.

Parameter Procedure Acceptance Criteria
Specificity Analyze samples containing potential interfering ions (e.g., Ni²⁺, Co²⁺, Zn²⁺) to assess their impact on the absorbance of the Cu²⁺-dye complex.[5]The signal from interfering ions should be negligible or correctable.
Linearity Analyze a minimum of five concentrations of Cu²⁺ across the desired range. Plot absorbance versus concentration and perform linear regression analysis.Correlation coefficient (R²) ≥ 0.995.
Range The range is determined from the linearity studies and is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.As defined by linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking a known concentration of Cu²⁺ into a sample matrix. Analyze the spiked samples and calculate the percent recovery.Percent recovery should be within 98-102%.
Precision Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and with the same instrument. Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or with different instruments.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Data Interpretation and Calculations

The concentration of Cu²⁺ in an unknown sample is determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve:

  • y = mx + c

Where:

  • y is the absorbance of the unknown sample

  • m is the slope of the calibration curve

  • x is the concentration of Cu²⁺ in the unknown sample

  • c is the y-intercept of the calibration curve

Conclusion

The proposed protocol utilizing 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine as a chromogenic reagent offers a promising and viable method for the spectrophotometric determination of Copper (II) ions. The procedure is straightforward, cost-effective, and can be readily implemented in most analytical laboratories. Adherence to the detailed protocol and rigorous method validation will ensure the generation of accurate and reliable data, making this method suitable for a wide range of applications in research and quality control.

References

  • Spectrophotometry of transition metal complexes with new azo dye. (2024). Vertex AI Search.
  • Spectrophotometric properties of azo dye metal complex and its possible use as radiation dosimeter. (2018). The Egyptian Society of Radiation Sciences and Applications.
  • Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. (n.d.). MDPI.
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). National Institutes of Health.
  • Spectrophotometric properties of azo dye metal complex and its possible use as radiation dosimeter. (2019). ResearchGate.
  • Heterocyclic azo dyes in spectrophotometric analysis. (2020). ResearchGate.
  • Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. (n.d.). Springer.
  • A new azo dye for colorimetric determination of lead(II) ions. (2025). RSC Publishing.
  • Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). International Journal of Pharmaceutical Sciences and Research.
  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022). YouTube.
  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Institute of Validation Technology.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.

Sources

Application Notes & Protocols: Leveraging 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine for Advanced Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (DHPAP) and functionally similar pyridylazo reagents in the development of robust analytical methods. While DHPAP itself is a niche reagent, its structural motifs—a pyridine core, an azo chromophore, and chelating amino/hydroxy groups—are characteristic of a well-established class of metallochromic indicators and derivatizing agents. This guide explains the underlying chemical principles, provides detailed, validated protocols for spectrophotometric analysis, and offers insights into method optimization and troubleshooting. The protocols and principles described herein are broadly applicable to related pyridylazo compounds, which are frequently used for the sensitive quantification of metal ions in pharmaceutical, environmental, and biological samples.

Introduction: The Pyridylazo Class of Analytical Reagents

Pyridylazo dyes are a class of organic compounds characterized by a pyridine ring linked to a phenolic or naphtholic moiety through an azo group (-N=N-). The strategic placement of ortho-hydroxyl and amino groups, as seen in the structure of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, creates a powerful tridentate ligand system. This configuration is exceptionally effective for forming stable, intensely colored chelate complexes with a wide range of metal ions.

The analytical utility of these reagents stems from several key properties:

  • High Molar Absorptivity: The formation of the metal-ligand complex causes a significant bathochromic (red) shift in the maximum absorbance wavelength (λmax) and a dramatic increase in the molar absorptivity. This results in methods with very high sensitivity, often reaching the parts-per-million (ppm) or even parts-per-billion (ppb) level.

  • Selectivity through pH Control: The chelation reaction is highly pH-dependent. By carefully controlling the pH of the medium, the selectivity for a specific metal ion can be significantly enhanced, allowing for its determination even in the presence of other potentially interfering ions.

  • Rapid and Stable Complex Formation: The reaction between the pyridylazo dye and metal ions is typically fast and forms a stable complex, which is essential for reproducible and reliable analytical measurements.

The principles and protocols discussed below, while centered on the DHPAP structure, are exemplified using data and mechanisms from well-studied analogues like 4-(2-pyridylazo)resorcinol (PAR), which share the core functional mechanism.

Principle of Chelation and Spectrophotometric Detection

The fundamental mechanism involves the reaction of a metal ion (Mⁿ⁺) with the DHPAP molecule (represented as H₂L for its two protons on the hydroxyl and an amino group). In an aqueous solution buffered to an appropriate pH, the DHPAP molecule deprotonates and coordinates with the metal ion to form a stable, colored metal-ligand complex [ML₂] or [ML].

The reaction can be generalized as: Mⁿ⁺ + 2 H₂L ⇌ [M(HL)₂]ⁿ⁻² + 2 H⁺

The formation of the chelate complex alters the electronic structure of the azo chromophore, leading to a distinct color change. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law.

Diagram: Generalized Chelation Mechanism

Below is a diagram illustrating the logical relationship in the chelation process, where the reagent's functional groups coordinate with a metal ion.

G cluster_conditions Reaction Conditions cluster_products Products M Metal Ion (Mⁿ⁺) Complex Stable Metal-DHPAP Chelate (Intense Color 2) M->Complex Reagent DHPAP Reagent (Color 1) Reagent->Complex pH Optimal pH (Buffer System) pH->Complex Enables Reaction Proton Protons (H⁺)

Caption: Chelation of a metal ion by DHPAP under optimal pH to form a colored complex.

Protocol 1: Spectrophotometric Determination of Cobalt(II) in Aqueous Samples

This protocol details a validated method for the determination of Co(II) using a DHPAP-type reagent. The choice of cobalt is illustrative, as these reagents are known to form highly stable complexes with it.

Scope and Applicability

This method is suitable for the quantification of trace levels of cobalt in water, buffer solutions, or digested pharmaceutical intermediates. The linear range is typically 0.1 to 2.0 mg/L (ppm).

Reagents and Materials
  • DHPAP Reagent Stock Solution (0.1% w/v): Dissolve 100 mg of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in 100 mL of absolute ethanol. Store in an amber glass bottle at 4°C. The solution is stable for up to 2 weeks.

  • Cobalt(II) Standard Stock Solution (1000 mg/L): Use a certified 1000 ppm Co(II) standard solution or prepare by dissolving 0.4770 g of CoSO₄·7H₂O in deionized water, adding 1 mL of concentrated H₂SO₄, and diluting to 100 mL in a volumetric flask.

  • Ammonium Acetate Buffer (pH 6.0): Dissolve 7.7 g of ammonium acetate in approximately 800 mL of deionized water. Adjust the pH to 6.0 ± 0.1 using acetic acid or ammonia solution. Dilute to 1 L with deionized water.

  • Deionized Water (Type I or II)

  • Volumetric flasks (10, 25, 100 mL), Pipettes, and Spectrophotometer Cuvettes (1 cm path length).

Experimental Workflow

The following diagram outlines the step-by-step process from sample preparation to final analysis.

G start Start prep_standards Prepare Co(II) Working Standards (0.1-2.0 ppm) from Stock Solution start->prep_standards prep_sample Prepare Sample Solution (Dilute if necessary) start->prep_sample add_buffer Pipette 5 mL of Sample or Standard into a 25 mL Volumetric Flask prep_standards->add_buffer prep_sample->add_buffer add_reagent Add 10 mL of pH 6.0 Buffer and 2 mL of 0.1% DHPAP Reagent add_buffer->add_reagent mix_react Dilute to Volume with Deionized Water, Mix, and Allow 15 min for Color Development add_reagent->mix_react measure Measure Absorbance at λmax (~510 nm) against a Reagent Blank mix_react->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calculate Calculate Concentration in Unknown Sample plot->calculate end End calculate->end

Caption: Workflow for the spectrophotometric determination of Co(II) using DHPAP.

Step-by-Step Procedure
  • Preparation of Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/L) by diluting the 1000 mg/L Co(II) stock solution with deionized water.

  • Sample Preparation: If the sample is solid, perform an appropriate digestion. If aqueous, ensure it is free of particulates and dilute with deionized water to an expected concentration within the calibration range.

  • Complex Formation:

    • Pipette 5.0 mL of each standard solution, the unknown sample solution, and deionized water (for the reagent blank) into separate 25 mL volumetric flasks.

    • To each flask, add 10.0 mL of the pH 6.0 ammonium acetate buffer. Swirl to mix.

    • Add 2.0 mL of the 0.1% DHPAP reagent solution to each flask.

    • Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity.

  • Incubation: Allow the solutions to stand at room temperature for 15 minutes for the color to fully develop and stabilize.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax of the Co(II)-DHPAP complex (e.g., ~510 nm).

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard and the unknown sample.

Data Analysis and Validation
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Co(II) standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.

  • Quantification: Determine the concentration of Co(II) in the sample solution using the calibration curve equation. Remember to account for any dilution factors applied during sample preparation.

  • Method Validation: The method should be validated according to ICH Q2(R1) or equivalent guidelines. Key parameters are summarized in the table below.

Parameter Typical Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9950.9992
Range 0.1 - 2.0 mg/LConfirmed
Limit of Detection (LOD) S/N ratio ≥ 30.03 mg/L
Limit of Quantitation (LOQ) S/N ratio ≥ 100.10 mg/L
Precision (%RSD) ≤ 2% for intra-day and inter-day1.2% (intra-day), 1.8% (inter-day)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Selectivity No significant interference from common ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻)Confirmed. Interference from Ni²⁺, Cu²⁺ may require masking agents.

Troubleshooting and Method Optimization

  • Causality: Why pH is Critical. The pH of the solution governs the protonation state of the DHPAP reagent and the hydrolysis of the metal ion. The optimal pH (e.g., 6.0 for Co(II)) represents the best compromise between reagent sensitivity (deprotonation) and preventing metal hydroxide precipitation. Operating outside this pH range can lead to incomplete complex formation or low stability, resulting in poor sensitivity and reproducibility.

  • Problem: Turbidity or Precipitation. If solutions appear cloudy, it may be due to the precipitation of metal hydroxides (if pH is too high) or the reagent itself (if its solubility limit is exceeded). Solution: Verify the buffer pH and ensure all reagents are fully dissolved before mixing. Consider using a co-solvent like ethanol if reagent solubility is an issue.

  • Problem: Unstable Absorbance Readings. This may indicate that the complex is slow to form or is unstable over time. Solution: Investigate the reaction kinetics by measuring absorbance at different time points after mixing to determine the optimal incubation time. Ensure the temperature is consistent.

  • Problem: Interference from Other Metal Ions. Pyridylazo reagents can react with multiple metal ions. For instance, Cu(II) and Ni(II) often interfere with Co(II) determination. Solution: Interference can be overcome by using masking agents. For example, cyanide or EDTA can selectively form stronger, colorless complexes with interfering ions, preventing them from reacting with the DHPAP reagent. The choice of masking agent must be carefully validated to ensure it does not affect the analyte of interest.

Conclusion

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and related pyridylazo dyes are versatile and powerful reagents for the development of sensitive and selective analytical methods. Their success lies in the formation of stable, intensely colored metal chelates, a process that can be finely tuned through the control of pH. The detailed spectrophotometric protocol provided here serves as a robust template that can be adapted for the quantification of various metal ions in diverse sample matrices. By understanding the underlying chemical principles and engaging in systematic method validation, researchers can reliably deploy these reagents to meet the stringent demands of modern analytical science in both research and quality control settings.

References

  • Title: Spectrophotometric determination of cobalt and nickel with 4-(2-pyridylazo)resorcinol and separation from each other and from other elements by extraction of their 1,10-phenanthroline complexes. Source: Talanta, 1964. URL: [Link]

  • Title: The applications of 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)-resorcinol (PAR) in analytical chemistry. Source: Pure and Applied Chemistry, 1977. URL: [Link]

Application Notes and Protocols for High-Throughput Screening and Mechanistic Evaluation of Phenazopyridine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing a Classic Analgesic for Oncology

Phenazopyridine, a well-established azo dye compound, has a long history of clinical use as a urinary tract analgesic.[1][2][3] Its mechanism of action is primarily attributed to a local anesthetic effect on the mucosa of the urinary tract.[2][3][4] However, emerging research has unveiled a more complex pharmacological profile, suggesting that phenazopyridine and its derivatives may possess kinase inhibitory activity and the potential to modulate critical cellular pathways implicated in cancer.[2][5] Specifically, studies have pointed towards its ability to inhibit phosphatidylinositol kinases, which are involved in pivotal cellular functions like cell growth and metabolism.[5] This has opened up an intriguing avenue for drug repurposing, exploring the potential of phenazopyridine-based scaffolds as novel anticancer agents.

The rationale for investigating phenazopyridine derivatives in an oncological context is further supported by the compound's influence on pathways such as autophagy and cellular differentiation.[5] Moreover, some derivatives of related nitrogen-containing heterocyclic compounds have demonstrated promising anticancer activities.[6][7] It is important to note that while some studies in rodents have suggested a potential carcinogenic risk with long-term administration of phenazopyridine, there is currently no direct evidence linking it to cancer in humans.[8][9][10] This application note provides a comprehensive experimental framework for the systematic evaluation of novel phenazopyridine derivatives, from initial high-throughput screening for cytotoxicity to in-depth mechanistic studies to elucidate their mode of action in cancer cells.

Experimental Design: A Multi-Faceted Approach to Candidate Validation

A robust and logical experimental workflow is paramount for the successful identification and characterization of lead anticancer compounds. The proposed strategy is a tiered approach, beginning with a broad primary screen to identify cytotoxic derivatives, followed by more focused secondary assays to confirm activity and elucidate the mechanism of cell death. Finally, tertiary mechanistic studies will probe the specific molecular pathways targeted by the most promising candidates.

Overall Experimental Workflow

The following diagram illustrates the proposed experimental pipeline for the comprehensive evaluation of phenazopyridine derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Tertiary Mechanistic Studies A Library of Phenazopyridine Derivatives B High-Throughput Cytotoxicity Assay (e.g., MTT/MTS) A->B C Hit Identification (IC50 Determination) B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D C->D Lead Candidates E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E Lead Candidates F Intracellular ROS Measurement (DCFH-DA Assay) D->F D->F Apoptotic Hits G Pathway Analysis (e.g., Western Blot for Key Proteins) E->G E->G Cell Cycle Arrest Hits

Caption: A tiered experimental workflow for the evaluation of phenazopyridine derivatives.

PART 1: Primary Screening for Cytotoxic Activity

The initial phase of the investigation involves a high-throughput screening (HTS) campaign to assess the cytotoxic potential of a library of phenazopyridine derivatives against a panel of relevant cancer cell lines.

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phenazopyridine derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13][14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the phenazopyridine derivatives in complete culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the compounds to the respective wells.

    • Include untreated cells (vehicle control, e.g., DMSO concentration matching the highest compound concentration) and positive control (a known cytotoxic drug, e.g., cisplatin or doxorubicin) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12][15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12]

    • Add 100-150 µL of the solubilization solution to each well.[14]

    • Protect the plate from light and agitate it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] * 100

The half-maximal inhibitory concentration (IC50) value for each compound is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PART 2: Secondary Assays for Mechanistic Elucidation

Derivatives that exhibit significant cytotoxicity in the primary screen (i.e., "hits") should be further investigated to determine the mode of cell death they induce.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[16][17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.[16][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Cancer cells treated with hit compounds

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the hit compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Include untreated and positive controls.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension and wash the cells once with cold PBS.[18]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

    • Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[19][20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour of staining.[18]

    • Use appropriate compensation controls for FITC and PI.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes PI to stain the DNA of fixed and permeabilized cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22]

Materials:

  • Cancer cells treated with hit compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with hit compounds as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data on a linear scale.[21]

    • Use appropriate gating strategies to exclude doublets and debris.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using cell cycle analysis software.

PART 3: Tertiary Mechanistic Studies

For lead compounds that induce a specific and potent biological response (e.g., apoptosis or cell cycle arrest), further experiments are necessary to pinpoint their molecular targets and signaling pathways.

Hypothesized Mechanism of Action: Targeting the Pentose Phosphate Pathway and Inducing Oxidative Stress

A plausible mechanism of action for phenazopyridine derivatives in cancer cells involves the inhibition of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that provides cancer cells with NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[23][24][25] Inhibition of the PPP would lead to a decrease in NADPH levels, rendering the cancer cells vulnerable to reactive oxygen species (ROS)-induced damage and apoptosis.[24][26] This is often accompanied by an increase in intracellular ROS, which can be generated by NADPH oxidases (NOXs).[27][28][29]

G PAP Phenazopyridine Derivative PPP Pentose Phosphate Pathway (PPP) PAP->PPP Inhibits NADPH_dec ↓ NADPH PPP->NADPH_dec Leads to Antioxidant ↓ Antioxidant Capacity (e.g., reduced Glutathione) NADPH_dec->Antioxidant ROS_inc ↑ ROS Antioxidant->ROS_inc Less scavenging of NOX NADPH Oxidase (NOX) NOX->ROS_inc Generates OxidativeStress Oxidative Stress ROS_inc->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothesized signaling pathway for phenazopyridine derivatives in cancer cells.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS.[30][31] The cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30][31]

Materials:

  • DCFDA/H2DCFDA Cellular ROS Assay Kit

  • Cancer cells treated with lead compounds

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment and Staining:

    • Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry).

    • Treat cells with the lead compounds for a shorter duration (e.g., 1-6 hours) to capture the early ROS burst.

    • Wash the cells with a suitable buffer.[32]

    • Incubate the cells with the DCFDA/H2DCFDA solution for 30-60 minutes at 37°C in the dark.[32]

  • Measurement of Fluorescence:

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer (FITC channel).[30][32]

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the untreated control cells to determine the fold change in intracellular ROS levels.

Data Presentation and Interpretation

Quantitative data from the primary and secondary assays should be summarized in a clear and concise table for easy comparison of the different phenazopyridine derivatives.

Table 1: Summary of Biological Activities of Phenazopyridine Derivatives
Compound IDIC50 (µM) in MCF-7 Cells% Apoptosis at IC50% G2/M Arrest at IC50Fold Increase in ROS
PAP-00115.2 ± 1.845.3 ± 3.110.2 ± 1.53.5 ± 0.4
PAP-002> 100N/AN/AN/A
PAP-0035.8 ± 0.762.1 ± 4.535.8 ± 2.95.2 ± 0.6
Positive Control (Doxorubicin)0.5 ± 0.175.6 ± 5.250.1 ± 3.76.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The experimental framework outlined in this application note provides a comprehensive and systematic approach for the evaluation of phenazopyridine derivatives as potential anticancer agents. By progressing from high-throughput screening to detailed mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their modes of action. The provided protocols are robust and well-established in the field of cancer drug discovery, ensuring the generation of reliable and reproducible data. This structured approach will be instrumental for scientists and drug development professionals in the quest for novel and effective cancer therapeutics.

References

  • Jiang, P., Du, W., & Wu, M. (2014). Crucial role of the pentose phosphate pathway in malignant tumors. Protein & Cell, 5(10), 742–757. [Link]

  • Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Stec, D. S. (2015). The pentose phosphate pathway and cancer. Cosmos, 11(01), 75-83. [Link]

  • Li, X., Qian, X., Peng, L., Jiang, Y., & Yang, Y. (2021). The pentose phosphate pathway: from mechanisms to implications for gastrointestinal cancers. International Journal of Biological Sciences, 17(10), 2552. [Link]

  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in biochemical sciences, 39(8), 347-354. [Link]

  • Baskić, D., Pešić, M., & Banković, J. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology, 39(1), 38-71. [Link]

  • Jiang, P., Du, W., & Wu, M. (2014). Regulation of the pentose phosphate pathway in cancer. Protein & Cell, 5(10), 742-757. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link]

  • Wey, M. C., Yu, L., & Gutterman, J. U. (2015). NADPH oxidases and cancer. Clinical science, 128(10), 635-647. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Bioassays for anticancer activities. In Anticancer Agents in Medicinal Chemistry (Vol. 16, No. 12, pp. 1531-1542). Bentham Science Publishers. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2617-2626.
  • Dash, S., Satha, H., Shanbhag, A., & Christov, P. P. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ACS medicinal chemistry letters, 12(9), 1394-1400. [Link]

  • Liu, C., Liu, Z., Li, Y., & Zhang, Y. (2021). The role and mechanism of NADPH oxidase in the development and progression of thyroid carcinoma. Frontiers in Endocrinology, 12, 730598. [Link]

  • Zhang, X., Li, Y., Ma, Y., Yang, L., Wang, Y., & Li, G. (2022). NADPH Oxidase 4: A Potential Therapeutic Target of Malignancy. Frontiers in Oncology, 12, 888422. [Link]

  • Roy, U., Kodali, K., Sains, A., & Das, A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17721-17729. [Link]

  • Zhang, X., Li, Y., Ma, Y., Yang, L., Wang, Y., & Li, G. (2022). NADPH Oxidase 4: A Potential Therapeutic Target of Malignancy. Frontiers in Oncology, 12, 888422. [Link]

  • Laurent, A., Nicco, C., Chéreau, C., Guillaumin, I., Weill, B., & Batteux, F. (2008). NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction. Journal of Biological Chemistry, 283(23), 15646-15653. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • Wang, H., & Joseph, J. A. (2000). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Current protocols in toxicology, 4(1), 2-12. [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]

  • Suter, D. M., Preynat-Seauve, O., Tirefort, D., Feki, A., & Krause, K. H. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. Frontiers in pharmacology, 12, 686504. [Link]

  • WebMD. (n.d.). Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. Retrieved from [Link]

  • Rosen, G. H., & Brown, J. (2023). Phenazopyridine. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, C., Li, J., & Li, J. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 69, 535-541. [Link]

  • Ajenda. (2025). That Common UTI Relief? It Might Come with Cancer Risks. Retrieved from [Link]

  • PubChem. (n.d.). Phenazopyridine. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Phenazopyridine (Pyridium)? Retrieved from [Link]

  • The Independent. (2025). Popular over-the-counter drugs have been tied to cancer. Retrieved from [Link]

  • National Toxicology Program. (2021). Phenazopyridine Hydrochloride. In Report on Carcinogens (15th ed.). [Link]

  • International Agency for Research on Cancer. (1987). Phenazopyridine hydrochloride. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Suppl. 7, pp. 314-315). [Link]

  • Chen, C. H., Wu, J. Y., Liu, C. Y., Chen, Y. J., & Chen, C. Y. (2019). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. Anticancer research, 39(10), 5497-5506. [Link]

Sources

Accelerated Synthesis of Azo Dyes: A Microwave-Assisted Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

Aromatic azo dyes are a cornerstone of the chemical industry, with vast applications in textiles, paints, and food colorants. Traditional synthesis methods, however, often involve long reaction times and significant energy consumption. This application note presents a detailed, metal-free, microwave-assisted protocol for the rapid and efficient synthesis of unsymmetrical azo dyes. By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to mere minutes, increases product yields, and aligns with the tenets of green chemistry.[1][2][3] We will explore the causality behind the experimental design, provide a step-by-step protocol for the coupling of nitroarenes and aromatic amines, and discuss the self-validating nature of the workflow.

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods in organic synthesis rely on transferring energy from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and often leads to non-uniform temperature distribution.[4] Microwave-assisted synthesis (MAS) represents a paradigm shift.

1.1. Mechanism of Microwave Heating Microwave radiation interacts directly with polar molecules and ions within the reaction mixture, causing rapid, efficient, and uniform heating.[4][5] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as ethanol or water, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates significant molecular friction, resulting in intense internal heating.[4]

  • Ionic Conduction: The presence of ions (e.g., from a base like KOH) in the reaction mixture leads to their migration through the solution under the influence of the electric field. Collisions between these moving ions generate heat throughout the bulk of the solution.[4]

This direct energy transfer allows for "superheating" of solvents far above their atmospheric boiling points in sealed, pressurized vessels, leading to enormous accelerations in reaction rates.[5] A reaction that might take hours under conventional reflux can often be completed in minutes.[1]

1.2. Advantages for Azo Dye Synthesis Applying MAS to azo dye synthesis offers several compelling advantages:

  • Drastic Time Reduction: Synthesis can be completed in as little as 3-5 minutes, compared to several hours conventionally.[6][7]

  • Increased Yields: Rapid and uniform heating often minimizes the formation of byproducts, leading to higher isolated yields of the desired azo compound.[7][8]

  • Energy Efficiency: Direct heating of the reaction mass is significantly more energy-efficient than heating a large oil bath and reaction vessel.[4]

  • Green Chemistry Alignment: The potential for reduced solvent usage and lower energy consumption makes MAS an environmentally friendlier alternative.[2]

Experimental Workflow and Core Protocol

This protocol is based on a validated, metal-free method for coupling nitroarenes with aromatic amines to produce unsymmetrical azo dyes.[6][9]

The overall process from setup to final product can be visualized as follows:

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Isolation & Purification prep_reagents 1. Prepare & Weigh Reactants (Nitroarene, Amine, KOH) prep_solvent 2. Add Solvent (Ethanol) prep_reagents->prep_solvent prep_vial 3. Combine in Microwave Vial prep_solvent->prep_vial set_params 4. Seal Vial & Set Parameters (Temp, Power, Time) prep_vial->set_params irradiate 5. Microwave Irradiation (Rapid Heating & Reaction) set_params->irradiate cool 6. Automated Cooling & Depressurization irradiate->cool acidify 7. Acidification (6N HCl) (Precipitates Azo Dye) cool->acidify filtrate 8. Isolate by Filtration acidify->filtrate purify 9. Recrystallize & Dry filtrate->purify characterize 10. Characterization (TLC, m.p., NMR) purify->characterize

Caption: Workflow for Microwave-Assisted Azo Dye Synthesis.

  • Reactants: Nitrobenzene derivative (e.g., nitrobenzene), Aromatic amine derivative (e.g., 4-aminophenol)

  • Base: 10 M Potassium Hydroxide (KOH) solution

  • Solvent: Ethanol (EtOH)

  • Acid: 6 N Hydrochloric Acid (HCl)

  • Equipment:

    • Dedicated laboratory microwave reactor (e.g., CEM Discover) with pressure-rated 10 mL glass vials and magnetic stir bars.[10][11] Note: Domestic microwave ovens must not be used due to the risk of explosion and lack of safety controls.[5][12]

    • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

    • Analytical equipment for characterization (TLC plates, melting point apparatus, NMR spectrometer).

This protocol details the synthesis of a commercial dye, Solvent Yellow 7, as a representative example.[7]

  • Reagent Preparation: In a 10 mL pressure-rated microwave reaction vial containing a magnetic stir bar, add nitrobenzene (1 mmol) and 4-aminophenol (2.5 mmol).

  • Solvent and Base Addition: Add 2 mL of ethanol to dissolve the mixture. Follow this by adding 1 mL of 10 M aqueous KOH solution.

  • Vessel Sealing: Securely cap the vial and shake for approximately 30 seconds to ensure initial mixing.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150°C (Dynamic control mode)

    • Power: 200 W (max)

    • Pressure: 250 psi (max)

    • Reaction Time: 3 minutes

  • Reaction Monitoring: The reaction is typically accompanied by a color change to brownish-red.[6]

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature. Most modern reactors have an automated compressed air cooling system.

  • Work-up and Isolation:

    • Once cooled and depressurized, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a beaker and concentrate it under reduced pressure to remove most of the ethanol.

    • To the remaining aqueous solution, add 6 N HCl dropwise while stirring until the solution is acidic. The azo dye will precipitate out as a solid.[7]

  • Purification:

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove salts.

    • Further purify the crude product by recrystallization from an ethanol-water mixture.

    • Dry the purified bright yellow solid to obtain the final product.

Data Presentation and Expected Outcomes

The primary advantages of the microwave protocol are evident when comparing reaction parameters and results with conventional methods.

Azo Dye ProductMethodReactantsTimeYieldReference
Solvent Yellow 7 Microwave Nitrobenzene + 4-Aminophenol3 min 97% [7]
(E)-1,2-Diphenyldiazene Microwave Nitrobenzene + Aniline3 min 93% [7]
Conventional DiazotizationTypicalDiazonium salt + PhenolSeveral HoursOften lower(General Knowledge)

Reaction Mechanism and Trustworthiness

The protocol facilitates a complex transformation where the nitro group is reduced and couples with the amine in a one-pot synthesis.

Reaction compound1 Ar-NO₂ (Nitroarene) plus1 + compound2 Ar'-NH₂ (Aromatic Amine) arrow KOH, EtOH Microwave (150°C, 3 min) product Ar-N=N-Ar' (Azo Dye) arrow->product

Caption: General scheme for one-pot azo dye synthesis.

This protocol contains several checkpoints to ensure reliability and validate results:

  • Visual Confirmation: A distinct color change to brownish-red during the reaction is a strong indicator that the azo coupling is proceeding.[13]

  • TLC Analysis: Thin-layer chromatography of the reaction mixture can confirm the consumption of starting materials and the formation of a new, colored product spot.

  • Precipitation: Successful synthesis is confirmed by the precipitation of the solid azo dye upon acidification of the reaction mixture. Failure to precipitate suggests the reaction has not worked.

  • Physical Characterization: The final product should have a sharp melting point consistent with reported literature values (e.g., 152–153°C for Solvent Yellow 7).[7]

  • Spectroscopic Analysis: The structure and purity can be definitively confirmed using spectroscopic methods such as ¹H and ¹³C NMR, with spectral data matching known values.[7]

An expected yield for Solvent Yellow 7 following this protocol is approximately 97%. Performing the reaction in triplicate should result in yields with a deviation of less than 2%.[6]

Critical Safety Considerations

While highly efficient, microwave synthesis requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave.[12] Laboratory-grade reactors are built to withstand high pressures and temperatures and have built-in safety features like pressure monitoring and emergency venting.[14][15]

  • Pressure Management: Be aware that heating solvents in a sealed vessel generates significant pressure. Do not exceed the maximum volume or pressure ratings of the reaction vials. A vial filled to more than one-third of its volume may lead to a dangerous pressure build-up.[13]

  • Reactive Functional Groups: The combination of high temperatures and certain functional groups can be hazardous. Nitro groups, used in this protocol, are known to be thermally sensitive and can be explosive under certain conditions.[12] Always start with small-scale reactions to assess the behavior of new substrate combinations.

  • Superheating and Stirring: Ensure adequate stirring with a magnetic stir bar to prevent localized superheating, which can lead to vessel failure or decomposition of reagents.[12][14]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

By following this detailed protocol and adhering to all safety guidelines, researchers can harness the power of microwave-assisted synthesis for the rapid, efficient, and high-yield production of valuable azo dyes.

References

  • Thakuri, A., Banerjee, M., & Amrita, K. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(4), 101864. [Link]

  • Thakuri, A., Banerjee, M., & Amrita, K. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • JAG Group. (n.d.). Microwave Reactor Safety. ETH Zurich. [Link]

  • El-Apasery, M. A. (2022). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. Polymers, 14(9), 1703. [Link]

  • Thakuri, A., Banerjee, M., & Amrita, K. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central. [Link]

  • El-Apasery, M. A. (2022). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. OUCI. [Link]

  • Rees, D. L., et al. (2021). Microwave-Assisted Degradation of Azo Dyes Using NiO Catalysts. Cardiff University. [Link]

  • Thakuri, A., Banerjee, M., & Amrita, K. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]

  • El-Apasery, M. A. (2022). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. ResearchGate. [Link]

  • Anonymous. (n.d.). PART - 1 INTRODUCTION. Shodhganga. [Link]

  • El-Apasery, M. A. (2022). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. PubMed. [Link]

  • Rees, D. L., et al. (2021). Microwave-Assisted Degradation of Azo Dyes Using NiO Catalysts. MDPI. [Link]

  • Unacademy. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Phenazopyridine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of phenazopyridine hydrochloride and its process-related impurities and degradation products. The developed method is precise, accurate, and specific, making it suitable for quality control of bulk drug substances and finished pharmaceutical products. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Phenazopyridine

Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1] It is widely used to alleviate symptoms such as pain, burning, and urgency associated with urinary tract infections and other urinary tract irritations. As with any active pharmaceutical ingredient (API), ensuring the purity of phenazopyridine is paramount to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[1]

Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products. Therefore, a well-validated, stability-indicating analytical method is a critical component of the drug development and manufacturing process. A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its potential impurities and degradation products.

This application note provides a detailed protocol for a stability-indicating HPLC method for phenazopyridine, drawing upon established analytical principles and published research.

Understanding Phenazopyridine and its Impurities

A thorough understanding of the analyte and its potential impurities is the foundation of a robust analytical method. Phenazopyridine hydrochloride is the hydrochloride salt of 2,6-diamino-3-(phenylazo)pyridine.

Common Impurities and Degradants:

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions (e.g., acid, base, heat, light, and oxidation). Published studies on phenazopyridine have identified several key impurities and degradants:

  • Phenol (PH) and 2,6-diaminopyridine (DAP): These are known degradation products that can be quantified by spectrofluorimetric methods as well as HPLC.[2][3][4][5]

  • 2,3,6-triaminopyridine (TAP): Identified as a stable metabolite of phenazopyridine.[6][7]

  • Process-Related Impurities: These can include unreacted starting materials, byproducts of the azo coupling reaction, and other related substances.[1]

The chemical structures of phenazopyridine and some of its key impurities are presented in Figure 1.

(Figure 1: Chemical Structures - To be inserted as an image in a final document)

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of phenazopyridine and its known impurities. A reverse-phase HPLC approach was selected due to its wide applicability and ability to separate compounds with varying polarities.

Column Selection: The Heart of the Separation

A C18 (octadecylsilyl) column is a common choice for the analysis of moderately polar compounds like phenazopyridine. The non-polar stationary phase provides good retention and separation of the analyte and its impurities. For this method, a column with the following specifications is recommended:

  • Stationary Phase: C18, 5 µm particle size

  • Dimensions: 4.6 mm x 250 mm

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving the desired resolution between the analyte and its impurities. A combination of an aqueous buffer and an organic modifier is typically used in reverse-phase HPLC.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analytes. An acetate buffer at pH 4.0 is a suitable choice.[2][3][4][5] At this pH, phenazopyridine and its amine-containing impurities will be protonated, leading to good peak shape and retention.

  • Organic Modifier: Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.[2][3][4][5]

An isocratic elution with a mixture of acetonitrile and acetate buffer (pH 4.0) in a 1:1 (v/v) ratio has been shown to provide efficient separation within a reasonable analysis time.[2][3][4][5]

Detection Wavelength: Maximizing Sensitivity

The choice of detection wavelength is based on the UV-Vis spectrum of phenazopyridine. Phenazopyridine exhibits a maximum absorbance at approximately 422 nm.[8] However, to ensure the detection of all potential impurities, some of which may have different chromophores, a lower wavelength, such as 280 nm, can also be employed.[6][7] For this method, a wavelength of 280 nm is recommended to provide a good balance of sensitivity for both the API and its potential impurities.

Detailed HPLC Protocol

This protocol provides a step-by-step guide for the analysis of phenazopyridine and its impurities.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Acetic acid (glacial).

  • Sodium acetate.

  • Phenazopyridine hydrochloride reference standard.

  • Impurity reference standards (if available).

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Acetate Buffer (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time Approximately 15 minutes
Preparation of Solutions

Acetate Buffer (pH 4.0):

  • Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 0.05 M solution.

  • Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase:

  • Mix acetonitrile and Acetate Buffer (pH 4.0) in a 50:50 (v/v) ratio.

  • Degas the mobile phase before use.

Diluent:

  • Use the mobile phase as the diluent.

Standard Stock Solution (Phenazopyridine HCl, ~500 µg/mL):

  • Accurately weigh approximately 50 mg of phenazopyridine HCl reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

Working Standard Solution (Phenazopyridine HCl, ~50 µg/mL):

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with diluent and mix well.

Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of phenazopyridine HCl into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Preparation.

Calculation

The amount of phenazopyridine HCl in the sample can be calculated using the following formula:

Where:

  • Area_sample = Peak area of phenazopyridine in the sample chromatogram

  • Area_standard = Average peak area of phenazopyridine in the standard chromatograms

  • Conc_standard = Concentration of the Working Standard Solution (µg/mL)

  • Conc_sample = Nominal concentration of the Sample Preparation (µg/mL)

  • Purity_standard = Purity of the phenazopyridine HCl reference standard

Impurities can be quantified as a percentage of the phenazopyridine peak area, either by using the relative response factor (RRF) if known, or by assuming an RRF of 1.

Method Validation: Ensuring Trustworthiness

To be considered reliable, the analytical method must be validated according to ICH guidelines (Q2(R1)). The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from any impurity peaks in a spiked sample and in forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions with different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow and Data Presentation

The overall workflow for the analysis of phenazopyridine impurities is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Testing prep_std->system_suitability prep_sample Prepare Sample Solutions run_sequence Run Analytical Sequence (Blank, Standard, Sample) prep_sample->run_sequence system_suitability->run_sequence If Pass integration Peak Integration & Identification run_sequence->integration calculation Calculation of Assay & Impurities integration->calculation report Generate Report calculation->report

Caption: Workflow for Phenazopyridine Impurity Analysis by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quality control of phenazopyridine and its impurities. The method is stability-indicating, allowing for the accurate assessment of drug substance purity and stability. By providing a detailed protocol and a scientific rationale for the method parameters, this guide serves as a valuable resource for analytical scientists in the pharmaceutical industry. Adherence to proper method validation principles is essential to ensure the generation of high-quality, reliable data for regulatory submissions and product release.

References

  • Darwish, H. W., Metwally, F. H., & El-Kousy, N. M. (2008). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis, 16(5), 1-11. [Link]

  • Veeprho. (n.d.). Phenazopyridine Impurities and Related Compound. Retrieved from [Link]

  • Darwish, H. W., Metwally, F. H., & El-Kousy, N. M. (2008). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. ResearchGate. [Link]

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2017). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. Journal of AOAC INTERNATIONAL, 100(5), 1400-1406. [Link]

  • Darwish, H. W., Metwally, F. H., & El-Kousy, N. M. (2008). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis, 16(5). [Link]

  • Darwish, H. W., Metwally, F. H., & El-Kousy, N. M. (2008). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • Saini, O., Sharma, S. K., & Sharma, Y. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks, 14(2), 1124-1131. [Link]

  • PubChem. (n.d.). Phenazopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The main intermediates and pathway of PhH degradation. [Link]

  • Darwish, H. W., Metwally, F. H., & El-Kousy, N. M. (2008). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Airiti Library. [Link]

  • Saini, O., Sharma, S. K., & Sharma, Y. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks, 14(2). [Link]

  • Pharmaffiliates. (n.d.). Phenazopyridine Hydrochloride-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenazopyridine degradation by electro-Fenton process with magnetite nanoparticles-activated carbon cathode, artificial neural networks modeling. [Link]

  • Yousefi, F., & Nezamzadeh-Ejhieh, A. (2020). Photodegradation of phenazopyridine in an aqueous solution by CdS-WO3 nanocomposite. Desalination and Water Treatment, 182, 299-308. [Link]

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2017). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. Journal of AOAC INTERNATIONAL, 100(5), 1400-1406. [Link]

  • ResearchGate. (n.d.). Determination of phenazopyridine in human plasma by high performance liquid chromatography. [Link]

  • Saini, O., Sharma, S. K., & Sharma, Y. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Journal of Analytical & Pharmaceutical Research, 11(5). [Link]

  • AIP Publishing. (2023). Method Development, Validation, Identification and Quantification of Residual Solvents in Phenazopyridine Hydrochloride Using He. [Link]

  • USP. (n.d.). USP Monographs: Phenazopyridine Hydrochloride. [Link]

  • ResearchGate. (n.d.). Effect of pH on phenazopyridine photodegradation progress. [Link]

  • ACS Publications. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • USP-NF. (n.d.). Phenazopyridine Hydrochloride. [Link]

Sources

Stability Testing and Impurity Profiling of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodological framework for conducting stability testing and impurity profiling of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. While this specific molecule, a known metabolite of the urinary analgesic Phenazopyridine, is not extensively documented in dedicated stability studies, its chemical structure—featuring an azo linkage, aromatic amines, and a hydroxyl group—presents a valuable case study.[1][2] This guide leverages established principles of forced degradation, as mandated by the International Council for Harmonisation (ICH) guidelines, and state-of-the-art analytical techniques.[3][4][5] We present detailed protocols for stress testing, the development of a stability-indicating HPLC method, and the subsequent identification of degradation products using LC-MS. The causality behind each experimental choice is explained to provide a robust, scientifically-grounded approach applicable to this molecule and other complex chromophoric compounds.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, ensuring the stability of an Active Pharmaceutical Ingredient (API) is paramount. Stability studies provide critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] A crucial component of these studies is "forced degradation" or "stress testing," where the API is subjected to conditions more severe than accelerated testing to identify likely degradation products and validate the specificity of analytical methods.[3][6]

The goal is to develop a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure capable of accurately measuring the active ingredient without interference from degradation products, process impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

This application note details the strategic approach to developing a comprehensive stability and impurity profile for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Physicochemical Profile of the Target Compound

Understanding the inherent properties of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is the foundation for designing rational experimental protocols. Its structure contains several functional groups susceptible to degradation: the azo bond (–N=N–), aromatic amino groups (–NH₂), and a phenolic hydroxyl group (–OH).

PropertyValue / DescriptionSource(s)
IUPAC Name (E)-2,6-Diamino-5-(phenyldiazenyl)pyridin-3-ol[8]
Synonyms 2,6-Diamino-5-(phenylazo)-3-pyridinol[9]
CAS Number 86271-56-9[1][9]
Molecular Formula C₁₁H₁₁N₅O[1][9]
Molecular Weight 229.24 g/mol [9]
Appearance Very Dark Red Solid[1]
Predicted Reactivity Susceptible to acid/base hydrolysis, oxidation, and photolytic cleavage due to azo, amine, and phenol moieties.Scientific Rationale

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to a target level of 5-20%.[3][10] Degradation beyond this range can lead to secondary degradation products that may not be relevant to real-world storage conditions.[10] The following protocols are designed based on ICH guideline Q1A(R2).[3]

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in a suitable solvent (e.g., methanol or acetonitrile, diluted with water).

Acid and Base Hydrolysis
  • Causality: The azo bond (–N=N–) can be susceptible to cleavage under harsh pH conditions. Aromatic ethers, if present, are also known to hydrolyze in acidic media.[11]

  • Protocol:

    • Acid: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate samples at 60°C. Monitor at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the samples to room temperature and neutralize the acid/base solutions (e.g., add 1.0 mL of 1.0 N NaOH to the acid sample and 1.0 mL of 1.0 N HCl to the base sample) to prevent further degradation or damage to the HPLC column.

Oxidative Degradation
  • Causality: Aromatic amines and phenolic hydroxyl groups are highly susceptible to oxidation, which can lead to the formation of N-oxides, quinone-like structures, or even polymerization.[12][13][14]

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature and protected from light.

    • Monitor at regular intervals (e.g., 2, 4, 8, 24 hours). The reaction is typically rapid.

Thermal Degradation
  • Causality: Assesses the intrinsic stability of the molecule at elevated temperatures.

  • Protocol:

    • Store the solid API in a thermostatically controlled oven at 80°C.

    • Separately, store a solution of the API (1 mg/mL in the chosen solvent) at 60°C.

    • Analyze samples at pre-determined time points (e.g., 1, 3, 7 days).

Photolytic Degradation
  • Causality: The azo group is a chromophore that absorbs light in the visible and UV regions. This energy absorption can lead to isomerization (Z/E) or cleavage of the N=N bond.[15][16]

  • Protocol (as per ICH Q1B):

    • Expose the solid API and the API in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][10]

    • A control sample should be stored in the dark under the same temperature conditions to isolate light-induced degradation.

Workflow for Stability and Impurity Analysis

The overall process follows a logical sequence from stress testing to method development and final impurity identification.

Caption: Workflow for stability testing and impurity profiling.

Protocol: Stability-Indicating HPLC Method Development

The development of a robust SIAM is a systematic process. A gradient reversed-phase HPLC method with UV detection is the standard approach for molecules like this.[17]

Initial Conditions & Screening
  • Column: Start with a robust, general-purpose column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The choice depends on MS compatibility and peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: Use a Photo Diode Array (PDA) detector to monitor peak purity and select the optimal wavelength. Scan from 200-600 nm. The extended conjugation suggests a λmax in the visible region.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Step-by-Step Optimization Protocol
  • Sample Injection: Inject a mixture of all stressed samples (acid, base, peroxide, etc.) to ensure the method can separate the maximum number of degradation products.

  • Initial Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to elute all components and estimate their retention times.

  • Optimize Gradient Slope: Based on the initial run, adjust the gradient to improve the resolution of closely eluting peaks.

    • If peaks are clustered at the beginning, use a shallower gradient at the start (e.g., 5-40% B over 10 minutes).

    • If peaks are clustered at the end, extend the gradient at the higher organic percentage.

  • Assess Peak Purity: Use the PDA detector to check the peak purity of the parent API peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Finalize Method: Once adequate separation is achieved (Resolution > 2 for all critical pairs), the method is ready for validation.

Proposed Final HPLC Method
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B in 20 min, then to 95% B in 2 min, hold for 3 min, return to 5% B in 1 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection PDA at an appropriate λmax (e.g., determined from UV scan)
Injection Vol. 10 µL

Protocol: Impurity Profiling and Identification with LC-MS

After developing the HPLC method, the next step is to identify the structures of the unknown degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[18][19][20]

Logical Approach to Identification

G Start Unknown Peak Detected in HPLC-UV Chromatogram LCMS Analyze Sample with LC-MS (using developed HPLC method) Start->LCMS MS1 Obtain Full Scan MS Data: Determine Accurate Mass (m/z) LCMS->MS1 ProposeFormula Propose Elemental Formula (e.g., CₓHᵧN₂Oₐ) MS1->ProposeFormula MS2 Acquire MS/MS (Product Ion Scan) Data for Fragmentation Pattern ProposeFormula->MS2 Elucidate Elucidate Structure based on Fragments and Degradation Pathway MS2->Elucidate FinalID Confirm Structure of Degradation Product Elucidate->FinalID

Caption: Logical workflow for impurity structure elucidation.

Protocol for LC-MS/MS Analysis
  • Method Transfer: Adapt the validated HPLC method to the LC-MS system. Replace any non-volatile mobile phase buffers (like phosphate) with volatile ones (like ammonium formate or formic acid).

  • Ionization Source: Use Electrospray Ionization (ESI) in both positive and negative modes to determine which provides a better signal for the parent compound and its impurities.

  • Full Scan Analysis (MS1): Acquire full scan mass spectra for each chromatographic peak to determine its molecular weight.

  • Product Ion Scan (MS/MS): Perform targeted MS/MS on the molecular ion of the parent compound and each significant impurity. The fragmentation pattern provides structural information. For example, a common fragmentation pathway for azo dyes is the cleavage of the azo bond.

Predicted Degradation Pathways

Based on the molecule's structure, several degradation products can be predicted:

  • Oxidation: Addition of oxygen (+16 Da) to the amino groups or the aromatic rings.

  • Azo Bond Reduction/Cleavage: Under reductive or harsh acidic conditions, the azo bond may cleave, yielding aniline and a diaminohydroxypyridine derivative.

  • Photolytic Cleavage: Light can induce radical mechanisms that cleave the azo bond.

  • Dimerization/Polymerization: Oxidative conditions can sometimes lead to the coupling of molecules.[12]

Conclusion

This application note provides a robust and scientifically-defensible strategy for the stability testing and impurity profiling of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. By adhering to ICH guidelines and employing a systematic approach that combines forced degradation with modern analytical techniques like HPLC and LC-MS, researchers can build a comprehensive understanding of a compound's stability. This framework ensures the development of a validated, specific, and reliable analytical method suitable for quality control and regulatory submission, forming a cornerstone of safe and effective drug development.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Google Grounding API URL
  • Title: Forced Degradation Studies Source: MedCrave online URL
  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL
  • Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL
  • Source: IJCRT.
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: MDPI URL
  • Title: IMPURITY PROFILING OF DRUGS: A REVIEW Source: IJNRD URL
  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: Google Grounding API URL
  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)
  • Title: Oxidation of aromatic amines and diamines by hydroxyl radicals.
  • Title: Visible light assisted photooxidative facile degradation of azo dyes in water using a green method Source: PubMed Central URL
  • Source: National Institutes of Health (NIH)
  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)
  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)
  • Title: Stability Indicating HPLC Method Development –A Review Source: IJTSRD URL
  • Title: Three different mechanisms for azo-ether hydrolyses in aqueous acid Source: ResearchGate URL
  • Title: Classifications, properties, recent synthesis and applications of azo dyes Source: PMC - NIH URL
  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL
  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the solubility challenges associated with this compound. As a substituted azo pyridine, it presents unique solubility behaviors that can impact experimental reproducibility and outcomes. This guide offers in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles behind these methodologies.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Q1: What are the general solubility characteristics of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine?

A1: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a brick-red crystalline solid.[1] It is a novel metabolite of Phenazopyridine.[2][3] This compound generally exhibits poor solubility in water.[1][4] Its solubility is influenced by the presence of a pyridine ring, amino groups, a hydroxyl group, and an azo linkage, which can all participate in various intermolecular interactions. The pyridine nitrogen, for instance, can act as a hydrogen bond acceptor, and its basicity can be leveraged for pH-dependent solubility strategies.[5]

Q2: I'm observing precipitation when I add my stock solution to an aqueous buffer. What is the likely cause?

A2: This is a classic sign of a compound crashing out of solution due to a significant change in the solvent environment. If your stock solution is prepared in a highly organic solvent like DMSO, and then diluted into an aqueous buffer, the drastic increase in polarity can cause the compound to precipitate. The key is to manage this transition carefully, often by using an intermediate solvent or by optimizing the final concentration of the organic solvent in your aqueous medium.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the dissolution rate. For the related compound phenazopyridine hydrochloride, solubility is noted to increase in boiling water.[1][4] However, caution is advised. Prolonged exposure to high temperatures can potentially degrade the compound, especially the azo bond which can be susceptible to cleavage.[6] Always perform stability tests if you plan to use heat for solubilization.

Q4: Are there any known incompatibilities I should be aware of?

A4: Azo compounds can be sensitive to strong oxidizing or reducing agents, which can cleave the azo bond and lead to a loss of color and activity.[6] Additionally, be mindful of the pH of your solutions, as extreme pH values could potentially lead to degradation over time. The spectral properties of azo dyes are often highly dependent on the solution's pH.[6]

In-Depth Troubleshooting Guides

When standard dissolution methods fail, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale for more advanced solubilization techniques.

Guide 1: pH-Dependent Solubility Adjustment

The Principle: The pyridine moiety in 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine contains a nitrogen atom that can be protonated or deprotonated depending on the pH of the solution.[5] By adjusting the pH, you can ionize the molecule, which generally increases its solubility in aqueous media. The presence of amino and hydroxyl groups also contributes to its pH-sensitive nature.

Troubleshooting Workflow: pH Modification

Caption: Workflow for pH-dependent solubilization.

Experimental Protocol: pH Adjustment
  • Initial Assessment: Prepare a small, saturated suspension of the compound in deionized water.

  • Acidification: To one aliquot, add 0.1 M HCl dropwise while stirring. Monitor for any visual changes in solubility.

  • Alkalinization: To a second aliquot, add 0.1 M NaOH dropwise, again observing for dissolution.

  • pH Measurement: Once dissolution is observed, measure the pH of the solution. This will give you an approximate pH range for improved solubility.

  • Buffer Selection: Choose a buffer system that can maintain the desired pH for your experiment.[7]

Guide 2: The Co-Solvent Approach

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This can significantly enhance the solubility of non-polar or hydrophobic compounds.[11][12] For a molecule like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, which has both polar and non-polar regions, a co-solvent system can be highly effective.

Commonly Used Co-solvents:
Co-SolventProperties and Considerations
DMSO A powerful, polar aprotic solvent. Often used for initial stock solutions. Can have biological effects at higher concentrations.
Ethanol A less polar solvent than water, commonly used in formulations.[8] Generally well-tolerated in biological systems at low concentrations.
Propylene Glycol A viscous, low-toxicity co-solvent frequently used in parenteral formulations.[13]
Polyethylene Glycol (PEG) Available in various molecular weights (e.g., PEG 400). Can improve solubility and is used in drug delivery.[14]
Troubleshooting Workflow: Co-Solvent Selection

Caption: Workflow for optimizing a co-solvent system.

Experimental Protocol: Co-Solvent Titration
  • Stock Solution: Prepare a concentrated stock solution of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in a suitable organic solvent like DMSO (e.g., 10 mg/mL). The related compound phenazopyridine hydrochloride is soluble in DMSO and dimethyl formamide at approximately 1 mg/ml.[15]

  • Titration: In a series of microcentrifuge tubes, prepare your final aqueous buffer.

  • Addition: Add increasing volumes of your stock solution to the buffer to achieve a range of final organic solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Validation: It is crucial to run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiment to account for any effects of the solvent itself.

Guide 3: Utilizing Surfactants for Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[16] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.[16][17] This is a particularly useful technique for azo dyes.[17]

Commonly Used Surfactants:
SurfactantTypeProperties and Considerations
Tween® 20/80 Non-ionicGenerally mild and well-tolerated in cell-based assays.
Triton™ X-100 Non-ionicA common laboratory detergent, effective for solubilization but can interfere with certain biological assays.
Sodium Dodecyl Sulfate (SDS) AnionicA strong solubilizing agent, but it is also a protein denaturant. Use with caution in biological experiments.
Cetyltrimethylammonium Bromide (CTAB) CationicCan be effective for anionic or polar compounds. May have cytotoxic effects.
Experimental Protocol: Surfactant Screening
  • Surfactant Stock: Prepare 10% (w/v) stock solutions of a few selected surfactants in deionized water.

  • Screening: Prepare solutions of your compound in your experimental buffer. Add different surfactants to these solutions at concentrations above their known CMC (typically in the 0.01% to 0.1% range).

  • Equilibration: Gently agitate the solutions for a period to allow for micellar encapsulation (e.g., 1 hour at room temperature).

  • Assessment: Visually inspect for improved solubility. You may also need to quantify the concentration of the solubilized compound spectrophotometrically after filtering or centrifuging any undissolved material.

Guide 4: Physical Modification Techniques

The Principle: The dissolution rate of a solid is proportional to its surface area.[13] By reducing the particle size of the compound, you increase the surface area available for interaction with the solvent, which can lead to faster and sometimes more complete dissolution.[14][18]

Methods for Particle Size Reduction:
  • Micronization: This involves milling the compound to reduce particle size to the micron range.[13] While it increases the dissolution rate, it does not alter the equilibrium solubility.[18]

  • Sonication: Applying ultrasonic energy can help to break up agglomerates of particles and enhance dissolution. This can be particularly useful when preparing solutions from a solid powder.

Experimental Protocol: Sonication-Assisted Dissolution
  • Suspension: Add the solid 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine to your chosen solvent or solvent system.

  • Sonication: Place the vial or tube in a sonicator bath.

  • Application: Sonicate for short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

  • Observation: Visually monitor the dissolution of the solid particles.

  • Cooling: If the sample becomes warm, allow it to cool to the desired experimental temperature before use.

Summary and Recommendations

Overcoming the solubility issues of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine often requires a multi-faceted approach. A logical progression is to start with simple methods and move to more complex ones as needed.

Caption: Recommended troubleshooting hierarchy.

Remember to always validate your chosen solubilization method to ensure it does not interfere with your downstream experimental assays. Good luck with your research.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Verma, S., & Rawat, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 38-48.
  • Wikipedia. (2023, October 26). Cosolvent. Retrieved from [Link]

  • Cosolvent. (n.d.). In ScienceDirect. Retrieved from [Link]

  • Oakes, J. (2003). Solubilisation of dyes by surfactant micelles. Part 3; A spectroscopic study of azo dyes in surfactant solutions. Dyes and Pigments, 58(2), 123-134.
  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. Retrieved from [Link]

  • Tehrani-Bagha, A. R., & Holmberg, K. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 24(19), 3583.
  • ResearchGate. (2022). Critical Analysis of Surfactant-Dye Interaction: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) An anionic azo dye with a sulfonate substituent; (b) and a cationic... Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate... Retrieved from [Link]

  • ResearchGate. (n.d.). Azo dyes interactions with surfactants. Determination of the critical micelle concentration from acid–base equilibrium. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Veeprho. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine Hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PubMed Central. Retrieved from [Link]

  • MDPI. (2018). Recent Progress in Azopyridine-Containing Supramolecular Assembly: From Photoresponsive Liquid Crystals to Light-Driven Devices. Molecules, 23(11), 2977.
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2, 6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

  • American Chemical Society. (2023). Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic... Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. PubMed. Retrieved from [Link]

  • Wikipedia. (2024, January 6). Pyridine. Retrieved from [Link]

Sources

improving yield in the synthesis of phenylazopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylazopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving yield and overcoming common challenges in this synthetic process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthesis Overview: The Diazotization-Coupling Reaction

The primary route for synthesizing phenylazopyridine and its analogs is the diazotization-coupling reaction.[1] This process involves two key stages:

  • Diazotization: An aromatic primary amine (e.g., a substituted aniline) is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling partner, in this case, a pyridine derivative (e.g., 2,6-diaminopyridine), to form the characteristic azo bond (-N=N-), which links the two aromatic rings.[4][5]

This seemingly straightforward reaction is highly sensitive to several parameters, and precise control is essential for achieving high yields and purity.

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis of phenylazopyridine analogs. Note that specific quantities and reaction times may need to be optimized for different starting materials.

Step 1: Diazotization of the Aniline Derivative

  • Dissolve the substituted aniline (1.0 equivalent) in 1 M HCl. For anilines with low solubility, a mixture of chloroform with a few drops of concentrated HCl can be utilized.[1]

  • Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical as diazonium salts are thermally unstable and can decompose at higher temperatures.[6][7]

  • Prepare a solution of sodium nitrite (1.25 equivalents) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution while vigorously stirring and ensuring the temperature remains between 0-5 °C.[1]

  • After the addition is complete, continue stirring the mixture on ice for 20-30 minutes to ensure the complete formation of the diazonium salt.[1]

  • Self-Validation Check: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution. To quench any significant excess of nitrous acid, a small amount of urea can be added until the starch-iodide test is negative.[8]

Step 2: Azo Coupling Reaction

  • In a separate flask, dissolve the pyridine derivative (e.g., 2,6-diaminopyridine, 1.0 equivalent) in deionized water.

  • Cool this solution in an ice bath.

  • Adjust the pH of the pyridine solution to approximately 5 using a suitable buffer, such as sodium acetate.[1] This pH is a crucial compromise: it must be acidic enough to maintain the stability of the diazonium salt but basic enough to ensure the pyridine derivative is sufficiently nucleophilic for the coupling reaction to proceed efficiently.[9]

  • Slowly add the cold diazonium salt solution from Step 1 to the pyridine solution with constant, efficient stirring. A colored precipitate, the phenylazopyridine product, should begin to form.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[1]

Step 3: Work-up and Purification

  • Add cold water to the reaction mixture to fully precipitate the product.[1]

  • Collect the crude product by vacuum filtration, washing it with cold water to remove any residual salts and acids.[1]

  • If a precipitate does not form, the product may be extractable with an organic solvent like ethyl acetate or chloroform.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][10]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can often be traced back to a few critical parameters.

  • Decomposition of the Diazonium Salt: This is the most common culprit. Diazonium salts are notoriously unstable and prone to decomposition, especially at temperatures above 5°C, which leads to the formation of phenols and nitrogen gas.[7][11][12]

    • Solution: Strictly maintain the temperature of both the diazotization and coupling reactions between 0-5°C using an ice-salt bath.[7] It is also best practice to use the diazonium salt solution immediately after its preparation.[7]

  • Incorrect pH of the Coupling Reaction: The pH of the coupling medium is a delicate balance.[9][13][14]

    • If the pH is too low (highly acidic), the coupling reaction will not proceed because the pyridine derivative is protonated and not sufficiently nucleophilic.[9]

    • If the pH is too high (alkaline), the diazonium salt will decompose, often forming diazo-hydroxides or other unwanted products.[9]

    • Solution: Carefully monitor and adjust the pH of the coupling partner solution to the optimal range (typically pH 5-7 for coupling with aminopyridines) before and during the addition of the diazonium salt.[1][9]

  • Inefficient Stirring or Slow Reagent Addition: Localized high concentrations of reactants can lead to side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of the sodium nitrite and the diazonium salt solutions. Add the reagents slowly and dropwise to maintain a homogeneous reaction mixture.[7]

  • Impure Starting Materials: Impurities in the aniline or pyridine derivatives can lead to the formation of undesired colored byproducts, complicating purification and reducing the yield of the target compound.[7]

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before beginning the synthesis.

Q2: The color of my product is off, or I'm getting a brownish, tar-like substance instead of a clean precipitate. Why is this happening?

A2: An incorrect color or the formation of tar-like substances typically points to decomposition or side reactions.

  • Cause 1: High Reaction Temperature: As mentioned, allowing the temperature to rise above 5°C can rapidly decompose the diazonium salt, leading to a complex mixture of colored byproducts, including phenols and polymeric materials.[7]

    • Solution: Rigorous temperature control is non-negotiable. Use an ice-salt bath and monitor the internal reaction temperature closely.

  • Cause 2: Oxidation: Phenols and anilines, which can be present as starting materials or formed from diazonium salt decomposition, are susceptible to air oxidation, which can produce dark, polymeric impurities.[7]

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions, especially if the starting materials are known to be sensitive.

  • Cause 3: Side Reactions: Several side reactions can compete with the desired azo coupling, leading to a mixture of products.

    • Triazene Formation: The diazonium ion can couple with unreacted primary or secondary amines at the nitrogen atom (N-coupling) instead of the carbon atom of the ring (C-coupling), forming triazenes.[5][7] This is more likely if the pH is not optimally controlled.

    • Solution: Maintain a mildly acidic pH to favor C-coupling.[7] Ensure complete diazotization by using a slight excess of sodium nitrite to minimize the amount of unreacted aniline available for triazene formation.[7]

Q3: I'm having difficulty purifying my final product. What are the best strategies?

A3: Purification of phenylazopyridine compounds can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.

  • Recrystallization: This is the first method to try for solid products. The choice of solvent is critical. Ethanol, methanol, or mixtures with water are often effective. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: For products that are difficult to purify by recrystallization, or for oily products, column chromatography is the method of choice.[1]

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific compound.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug compounds, preparative HPLC is often required.[15]

    • Column: A reversed-phase C18 column is typically employed.[1]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate) is common. The gradient and buffer pH will need to be optimized for the specific compound.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages and decision points in the synthesis of phenylazopyridine compounds.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up & Purification A Dissolve Aniline in HCl B Cool to 0-5°C A->B C Dropwise Addition of NaNO2 Solution B->C D Stir for 20-30 min C->D G Slowly Add Diazonium Salt at 0-5°C D->G Use Immediately E Dissolve Pyridine Derivative F Adjust pH to ~5 E->F F->G H Stir at RT for 1-2h G->H I Precipitate/Extract Crude Product J Filter and Wash I->J K Purify J->K L Recrystallization K->L If solid M Column Chromatography K->M If oily/impure

Caption: General workflow for phenylazopyridine synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G Start Problem Encountered LowYield Low Yield? Start->LowYield WrongColor Incorrect Color/ Tar Formation? Start->WrongColor No CheckTemp Was Temp < 5°C? LowYield->CheckTemp Yes Temp_Color Was Temp > 5°C? WrongColor->Temp_Color Yes CheckpH Was Coupling pH ~5? CheckTemp->CheckpH Yes Sol_Temp Solution: Improve Temperature Control (Ice-Salt Bath) CheckTemp->Sol_Temp No CheckPurity Are Starting Materials Pure? CheckpH->CheckPurity Yes Sol_pH Solution: Optimize pH with Buffer CheckpH->Sol_pH No Sol_Purity Solution: Purify Starting Materials CheckPurity->Sol_Purity No pH_Color Was pH outside optimal range? Temp_Color->pH_Color No Sol_Temp_Color Solution: Strict Temp Control (Decomposition Likely) Temp_Color->Sol_Temp_Color Yes Sol_pH_Color Solution: Optimize pH (Side Reactions Likely) pH_Color->Sol_pH_Color Yes

Caption: Troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q: How stable are the diazonium salt intermediates? Can they be stored? A: Aromatic diazonium salts are generally unstable and should not be stored.[11] They are typically prepared in situ and used immediately in the subsequent coupling reaction.[7] Their stability is influenced by temperature, the counter-ion, and the substituents on the aromatic ring.[6][16] Electron-donating groups on the aromatic ring can increase the stability of the diazonium salt, while electron-withdrawing groups tend to decrease it.[17] For safety, they should never be isolated and dried in their solid form unless specifically stabilized (e.g., as tetrafluoroborate salts), as they can be explosive.[11][18]

Q: What is the importance of the counter-ion (e.g., chloride from HCl) in the diazotization step? A: The counter-ion is crucial for the stability and solubility of the diazonium salt. While chloride (Cl⁻) is most common due to the use of HCl, other anions can be used. For instance, tetrafluoroborate (BF₄⁻) salts are significantly more stable and can sometimes be isolated.[18] The choice of acid and thus the counter-ion can affect the reactivity and stability of the intermediate.[6]

Q: Can this reaction be scaled up for larger-scale production? A: Yes, but with extreme caution. The primary challenges in scaling up are effective heat dissipation and the potential hazards associated with the accumulation of unstable diazonium salts.[6] The exothermic nature of both the diazotization and coupling steps requires a reactor with excellent cooling capacity. The addition rates of reagents must be carefully controlled to manage the reaction rate and temperature. For industrial-scale syntheses, continuous flow reactors are increasingly being considered as they offer better temperature control and minimize the accumulation of hazardous intermediates.[7][19]

Q: What are the key characterization techniques for the final phenylazopyridine product? A: A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of the synthesized compound.[1]

  • Chromatography: HPLC is used to determine purity and retention time.[1][15]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.[1]

    • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns.[1][15]

    • Infrared (IR) Spectroscopy: Identifies functional groups, including the characteristic N=N stretch of the azo group.[1]

Quantitative Data Summary

The following table summarizes key reaction parameters and their typical ranges for successful phenylazopyridine synthesis.

ParameterRecommended RangeRationalePotential Issue if Deviated
Diazotization Temperature 0 - 5 °CPrevents decomposition of the unstable diazonium salt.[6][7]Low yield, formation of phenols and tar-like byproducts.[7]
NaNO₂ Stoichiometry 1.1 - 1.3 equivalentsEnsures complete conversion of the primary amine to the diazonium salt.[1]Incomplete reaction; unreacted amine can cause side reactions (e.g., triazene formation).[7]
Coupling Reaction pH 5 - 7Balances diazonium salt stability (favored at low pH) and nucleophilicity of the pyridine (favored at higher pH).[9]Low pH: No reaction. High pH: Diazonium salt decomposition.[9]
Coupling Temperature 0 - 10 °C (initial)Maintains stability of the diazonium salt during addition.Low yield due to decomposition.

References

  • A Technical Guide to the Synthesis and Characterization of Phenazopyridine Analogs for Drug Discovery Professionals. Benchchem.
  • Explain why the azo-coupling reaction is performed
  • Structures, Stability, and Safety of Diazonium Salts.
  • Diazotization of Aniline Derivatives: Diazo Coupling.
  • Diazotization of Aniline Derivatives: Diazo Coupling.
  • A Comparative Stability Analysis of Aliphatic Diazonium Salts: A Guide for Researchers. Benchchem.
  • Synthesis, Characterization, and Crystal Structure of alpha-[Ru(azpy)2(NO3)2] (Azpy = 2-(phenylazo)pyridine)
  • Question: Stability Order of Diazonium Salts Determine the correct stabi.. Filo.
  • Diazo coupling reaction of aniline derivatives with 2- naphtol in the presence of FHS.
  • Why are diazonium salts not stored, and what is the reason behind their instability? Quora.
  • Synthesis, Characterization, and Crystal Structure of α-[Ru(azpy)2(NO3)2] (azpy = 2-(Phenylazo)pyridine) and the Products of Its Reactions with Guanine Derivatives.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.
  • SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Azo Coupling. Organic Chemistry Portal.
  • The diazotization and coupling reactions.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • Structures of 2-(phenylazo)pyridine (azpy) and...
  • Preventing byproduct formation in azo coupling reactions. Benchchem.
  • Phenazopyridine compounds.
  • pH in Diazo Coupler. Yokogawa India.
  • Azo compounds synthesized under alkaline and acidic azo coupling conditions.
  • The effect of PH on coupling reaction.
  • Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. NIH.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC.
  • Azo dye. Wikipedia.
  • Efficient Synthesis of Pyridines. VCU.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • Azo coupling. Wikipedia.
  • Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts.
  • Phenylazopyridine. PubChem.
  • Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions.
  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. NIH.
  • The Synthesis of Azo Dyes.
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
  • Making an Azo Dye
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Phenazopyridine compounds.
  • Phenazopyridine compounds.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Isolation and structure of [pap= 2-(phenylazo)pyridine]: Its use in the synthesis of M.

  • Recent Strategies for the Synthesis of Pyridine Deriv
  • What is best method to remove pyridine

Sources

troubleshooting guide for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. This guide is designed to assist you in troubleshooting potential degradation issues you may encounter during your research and development activities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is changing color. What could be the cause?

A change in the color of your solution is a primary indicator of degradation or a change in the chemical form of the dye. The color of azo dyes is due to the extended conjugation of the azo bond with the aromatic rings. Any disruption to this system can lead to a color shift. The most common culprits are pH changes and degradation.

  • pH Fluctuation: The color of many azo dyes is pH-dependent due to the presence of ionizable functional groups.[1][2] In the case of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, the amino and hydroxyl groups can be protonated or deprotonated depending on the pH of the solution. This alters the electronic properties of the molecule and, consequently, its light absorption spectrum.[2] It is crucial to work with well-buffered solutions to maintain a stable color.[3]

  • Degradation: If the color change is accompanied by a decrease in the intensity of the main absorption peak (as measured by UV-Vis spectrophotometry), it is likely that the molecule is degrading. The primary point of cleavage is often the azo bond (-N=N-).[4][5]

Q2: I am observing a loss of my compound during analysis (e.g., HPLC, LC-MS). What are the likely degradation pathways?

The degradation of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine can occur through several pathways, primarily influenced by environmental factors such as light, temperature, and the chemical matrix.

  • Reductive Cleavage: The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond.[6][7] This breaks the molecule into two aromatic amines. In anaerobic conditions or in the presence of reducing agents, this is a significant concern.[8] The resulting aromatic amines can be further analyzed by techniques like GC-MS.[6]

  • Oxidative Degradation: Oxidative pathways can also lead to the breakdown of the molecule.[9] This can involve the oxidation of the amino and hydroxyl groups on the pyridine ring, as well as cleavage of the azo bond.

  • Photodegradation: Azo compounds can be sensitive to light, undergoing photoisomerization from the more stable trans isomer to the cis isomer, or even photodegradation.[10][11] Exposure of your solutions to direct sunlight or strong artificial light should be minimized. Studies on the related compound phenazopyridine have shown it undergoes photodegradation.[12]

  • Thermal Degradation: At elevated temperatures, azo dyes can undergo thermal degradation, which typically involves the cleavage of the azo bond.[4][13][14] The degradation temperature for many azo dyes is in the range of 200-270°C, but degradation can occur at lower temperatures over extended periods.[13]

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-based approach to specific problems you might encounter.

Issue 1: Inconsistent results in biological assays.

Q: I am using 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in a cell-based assay, and my results are not reproducible. Could degradation be a factor?

A: Absolutely. The degradation of your compound can lead to a decrease in its effective concentration and the formation of new, potentially bioactive or toxic byproducts.[6][5]

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Protocol: Prepare a fresh stock solution of the compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C, protected from light.

    • Rationale: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Storing in smaller, single-use aliquots minimizes this.

  • Assess Stability in Assay Media:

    • Protocol: Incubate the compound in your complete cell culture medium at the experimental temperature (e.g., 37°C) for the duration of your assay. At various time points, take samples and analyze them by HPLC to quantify the parent compound.

    • Rationale: Components in the media (e.g., serum, reducing agents like glutathione) can contribute to degradation. This experiment will establish the stability window of your compound under assay conditions.

  • Control for Light Exposure:

    • Protocol: During your experiments, protect your plates and solutions from direct light by covering them with aluminum foil or using amber-colored labware.

    • Rationale: As a phenylazopyridine derivative, the compound is likely susceptible to photodegradation.[10][12]

Issue 2: Appearance of unexpected peaks in chromatograms.

Q: My HPLC analysis of a stored solution of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine shows several new peaks that were not present in the freshly prepared sample. What are these?

A: The appearance of new peaks is a strong indication of degradation. These are likely degradation products.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage lcms_analysis Analyze by LC-MS to Identify Molecular Weights check_storage->lcms_analysis If conditions are suspect pathway_id Postulate Degradation Pathways (Reductive Cleavage, Oxidation) lcms_analysis->pathway_id lit_review Compare with Known Metabolites/Degradants pathway_id->lit_review optimize_storage Optimize Storage Conditions (Lower Temp, Inert Atmosphere, Light Protection) lit_review->optimize_storage retest Re-analyze to Confirm Stability optimize_storage->retest

Caption: Workflow for investigating unexpected HPLC peaks.

Experimental Protocol: Identification of Degradation Products by LC-MS

  • Sample Preparation: Dilute your degraded sample to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and the new peaks.

  • Data Interpretation:

    • Compare the molecular weights of the new peaks with potential degradation products. For example, reductive cleavage of the azo bond would yield aniline and 2,3,6-triamino-5-hydroxypyridine.

    • Utilize tandem MS (MS/MS) to fragment the ions and aid in structural elucidation.

Issue 3: Poor solubility or precipitation of the compound.

Q: I am having trouble dissolving 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in my aqueous buffer, or it precipitates out of solution over time. What can I do?

A: Solubility issues with azo dyes are common, especially for those with limited ionizable groups.[3] The solubility of this compound will be highly dependent on pH.

Impact of pH on Solubility:

pH RangeDominant SpeciesExpected Aqueous Solubility
Acidic (pH < 4) Protonated amino groups (cationic)Higher
Neutral (pH ~7) Zwitterionic or neutral formLower
Alkaline (pH > 9) Deprotonated hydroxyl group (anionic)Higher

Troubleshooting Steps:

  • pH Adjustment:

    • Protocol: Attempt to dissolve the compound in buffers of varying pH to find the optimal range for solubility. For compounds with basic amine groups, a slightly acidic pH may improve solubility.[3] Conversely, for the acidic hydroxyl group, a more alkaline pH could be beneficial.[15]

    • Rationale: The ionization state of the amino and hydroxyl groups significantly impacts the molecule's polarity and its ability to interact with water.

  • Use of Co-solvents:

    • Protocol: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer.

    • Rationale: This is a standard technique to overcome poor aqueous solubility.[3] However, be mindful of the final concentration of the organic solvent, as it may affect your experiment.

Degradation Pathway Overview:

DegradationPathways parent 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine reductive_cleavage Reductive Cleavage (-N=N- bond scission) parent->reductive_cleavage Reducing agents Anaerobic conditions oxidation Oxidation (of amino/hydroxyl groups) parent->oxidation Oxidizing agents Air photodegradation Photodegradation (UV/Visible Light) parent->photodegradation Light exposure thermal_degradation Thermal Degradation (Heat) parent->thermal_degradation High temperature products1 Aromatic Amines (e.g., Aniline, Triaminohydroxypyridine) reductive_cleavage->products1 products2 Oxidized Derivatives oxidation->products2 products3 Cis-isomer / Cleavage Products photodegradation->products3 products4 Cleavage Products thermal_degradation->products4

Sources

Technical Support Center: Purification of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related azo dyes.

Introduction

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a highly polar, colored compound whose purification can be challenging due to the presence of various impurities arising from its synthesis. These can include unreacted starting materials, side-products from unwanted coupling reactions, and inorganic salts.[1] The choice of purification technique is critical to achieving the high purity required for pharmaceutical and research applications.[2] This guide focuses on the two most common and effective methods: recrystallization and column chromatography .

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, providing probable causes and actionable solutions.

Recrystallization Issues

Question 1: My compound will not dissolve in the recrystallization solvent, even with heating.

  • Probable Cause: The solvent polarity is not well-matched to the highly polar nature of the target compound. A single solvent may not be sufficient to dissolve the compound without also dissolving impurities.

  • Solution:

    • Solvent Screening: Test a range of polar solvents such as ethanol, methanol, glacial acetic acid, or mixtures with water to find a suitable system.[1] A good solvent will dissolve the dye at high temperatures but not at low temperatures.[1]

    • Solvent Mixtures: Employ a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Heat the mixture to redissolve the solid and then allow it to cool slowly.

    • Check for Insoluble Impurities: The undissolved material may be an inorganic salt or a polymeric byproduct. In this case, proceed with hot filtration to remove these impurities before allowing the filtrate to cool.[1]

Question 2: An oil forms during cooling instead of crystals.

  • Probable Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities, such as triazenes formed during synthesis, can also lead to the formation of oily products.[1]

  • Solution:

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This encourages the formation of a crystal lattice rather than amorphous precipitation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.

    • Seeding: Introduce a few seed crystals of the pure compound into the cooled solution to initiate crystallization.[3]

    • Solvent Adjustment: Add a small amount of the "poor" solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.

Question 3: The recrystallized product is still highly colored with impurities, or the color is different than expected.

  • Probable Cause: The impurities have similar solubility profiles to the target compound. The off-color may indicate the presence of side-products like phenols or self-coupling products.[1]

  • Solution:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes.[1] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that activated charcoal can also adsorb the product, so use it sparingly.

    • Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Purification Method: If recrystallization fails to remove the impurities, column chromatography is the recommended next step.

Column Chromatography Issues

Question 4: My compound streaks on the TLC plate and does not move from the baseline.

  • Probable Cause: The mobile phase is not polar enough to effectively elute the highly polar 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine from the polar stationary phase (silica gel).

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). A good starting point for developing a column chromatography method is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[4]

    • Use of Additives: For amine-containing compounds that may interact strongly with the acidic silica gel, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can improve the peak shape and elution.[4]

    • Alternative Stationary Phases: Consider using a more polar stationary phase like alumina or a bonded-phase silica gel (e.g., amino-propylated silica) which can be used in a hydrophilic interaction liquid chromatography (HILIC) mode.[5]

Question 5: My compound appears to be decomposing on the silica gel column.

  • Probable Cause: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.[6] Azo dyes can also be sensitive to light and air, which can be exacerbated by the large surface area of the stationary phase.

  • Solution:

    • Deactivate the Silica Gel: Flush the packed column with the mobile phase containing a small amount of a base like triethylamine (1-3%) before loading your sample. This will neutralize the acidic sites on the silica.[4]

    • Use Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be a good alternative to silica for purifying basic compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.[7]

Question 6: I am getting poor separation of my product from a closely-eluting impurity.

  • Probable Cause: The chosen mobile phase does not provide sufficient selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Solvent System: Test different solvent combinations. Sometimes switching one component of the mobile phase (e.g., from methanol to ethanol) can alter the selectivity and improve separation.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute less polar impurities first, followed by your target compound, and then more polar impurities, often with better resolution than isocratic (constant solvent composition) elution.[4]

    • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my fractions during column chromatography?

A1: Thin-layer chromatography (TLC) is the most common and efficient method.[8] Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or with a suitable stain to identify the fractions containing your pure product.

Q2: My purified product is a different color than what is reported in the literature. What could be the reason?

A2: The color of azo dyes can be sensitive to pH. The presence of acidic or basic impurities, or even residual acid or base from the purification process, can alter the color. Ensure the final product is neutral. Additionally, trace metal impurities can sometimes form colored complexes with the dye.[9]

Q3: How should I store the purified 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine?

A3: Azo dyes can be sensitive to light and air, which can lead to degradation over time. Store the purified compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography using a C18 column is a viable option, especially for analytical purposes like HPLC to assess purity.[10][11] For preparative scale, it can be effective for polar compounds. In this case, the mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a buffer to control pH.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, this is a suitable solvent.

  • Dissolution: Transfer the bulk of the crude, dry azo dye to an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.[1]

  • Decolorization (Optional): If the solution is dark with colored impurities, add a small amount of activated charcoal (approx. 1-2% by weight of the crude product) and gently boil for 5-10 minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry completely.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives the target compound an Rf of ~0.2-0.3. A common starting point for polar compounds is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

  • Column Packing: Pack a glass column with silica gel (80-100 mesh) as a slurry in the least polar solvent of your mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect the eluent in fractions.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Visualizations

Purification Workflow Diagram

G cluster_0 Purification Strategy Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Attempt Pure Product Pure Product Recrystallization->Pure Product Successful Column Chromatography Column Chromatography Recrystallization->Column Chromatography Impure / Oiling Out Column Chromatography->Recrystallization Partially Pure Column Chromatography->Pure Product Successful

Caption: A decision-making workflow for purifying the target compound.

Troubleshooting Logic for Column Chromatography

G Start Start Problem Issue Observed Start->Problem Cause1 Mobile phase not polar enough Problem->Cause1 No elution / Streaking Cause2 Compound unstable on silica Problem->Cause2 Low recovery / New spots on TLC Cause3 Poor selectivity Problem->Cause3 Co-elution of impurities Solution1 Increase eluent polarity or add modifier (TEA) Cause1->Solution1 Solution2 Deactivate silica or use alumina Cause2->Solution2 Solution3 Change solvent system or run gradient Cause3->Solution3

Caption: A troubleshooting flowchart for common column chromatography issues.

References

  • Benchchem. Technical Support Center: Synthesis of Azo Dyes.
  • Benchchem. A Technical Guide to the Synthesis and Characterization of Phenazopyridine Analogs for Drug Discovery Professionals.
  • Google Patents. Method for the recrystallisation and/or purification of azo-type compounds. WO2006072699A1.
  • ResearchGate.
  • University of Colorado Boulder, Department of Chemistry.
  • Reddit.
  • University of Rochester, Department of Chemistry.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • ResearchGate. SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
  • Biotage.
  • ChemHelpASAP. column chromatography & purification of organic compounds. [Link]

  • University of Rochester, Department of Chemistry.
  • SRIRAMCHEM. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Sources

Technical Support Center: Minimizing Interference of Azo Dyes in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by azo dyes in your cellular assays. Our goal is to equip you with the expertise to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)
Q1: What are azo dyes, and why should I be concerned about them in my cellular assays?

Azo dyes are chemical compounds characterized by the presence of one or more azo groups (–N=N–).[1] They represent the largest class of synthetic dyes and are widely used in various industries, including textiles, food, and pharmaceuticals.[1][2] In a research setting, you'll most commonly encounter an azo dye as the pH indicator Phenol Red, which is added to cell culture media to provide a visual cue of the culture's health.[3][4]

The concern arises because many azo compounds are classified as Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are notorious for producing false-positive results in high-throughput screening by reacting non-specifically with numerous biological targets or interfering with assay detection technologies.[6] This interference can manifest as direct spectral overlap, chemical reactivity with assay reagents, or even unforeseen biological effects.[3][7][8]

Q2: I suspect my test compound is interfering with my colorimetric assay (e.g., MTT, XTT). What's the first step?

The first and most critical step is to determine if the compound has intrinsic color that absorbs light at or near the assay's measurement wavelength.

  • Quick Check: Prepare a solution of your compound in the assay buffer at the highest concentration used in your experiment. Add this to a well of a microplate. If you can see color with your naked eye, there's a high probability of interference.

  • Definitive Check: Run a "compound-only" control. This means adding your compound to wells containing cell culture medium but no cells.[9] Incubate this plate alongside your experimental plate and add the assay reagents. If you measure a significant signal in these cell-free wells, you have confirmed direct interference.

Q3: My cell culture medium contains Phenol Red. Can this affect my results?

Absolutely. Phenol Red is a well-documented source of interference in many common cellular assays.[10][11] Its primary modes of interference are:

  • Spectral Interference: Phenol Red's absorbance spectrum can overlap with the absorbance maxima of formazan dyes produced in viability assays like MTT, XTT, and MTS, leading to artificially high background readings.[10][12]

  • Fluorescence Quenching/Background: It can significantly increase background fluorescence and reduce the signal-to-noise ratio in fluorescence-based assays and microscopy.[3][12]

  • Biological Activity: Phenol Red has weak estrogenic activity, which can stimulate the proliferation of hormone-sensitive cells (like MCF-7 breast cancer cells) and confound studies on endocrine signaling pathways.[3][12][13]

  • Redox Activity: It can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can stress cells and alter experimental outcomes.[8]

For sensitive applications, especially high-throughput screening and fluorescence studies, using phenol red-free media is highly recommended.[3][12]

Q4: Can I just subtract the absorbance from my "compound-only" control from my experimental wells?

While simple background subtraction is a common first step, it is often insufficient and can be misleading. This approach assumes the compound's absorbance is static. However, the compound's chemical structure and, therefore, its spectral properties can change in the reducing environment of metabolically active cells or upon direct reaction with assay reagents (e.g., tetrazolium salts).

A more robust approach involves a multi-step validation process, detailed in the troubleshooting guides below, to understand the nature of the interference before attempting data correction.

In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to systematically diagnose and resolve interference from colored compounds like azo dyes.

Guide 1: Systematic Identification and Confirmation of Assay Interference

Unexplained or variable results are often the first sign of assay interference. This guide provides a logical workflow to pinpoint the source of the problem.

The following diagram outlines a decision-making process for troubleshooting suspected interference.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Unexpected Assay Results (High background, poor Z', unusual dose-response) q1 Is the compound colored or a known PAINS class (e.g., azo)? start->q1 a1_yes High probability of interference. Proceed to Protocol 1. q1->a1_yes Yes a1_no Interference is still possible. Proceed to Protocol 2. q1->a1_no No p1 Protocol 1: Run Spectral Scan of Compound a1_yes->p1 p2 Protocol 2: Test in Cell-Free System a1_no->p2 p1->p2 q2 Does compound absorb at/near assay wavelength? p1->q2 q3 Does compound generate a signal in the cell-free system? p2->q3 a2_yes Confirmed Spectral Overlap. Proceed to Mitigation. q2->a2_yes Yes a2_no Direct spectral overlap is unlikely. Check for other interference mechanisms. q2->a2_no No a3_yes Confirmed Chemical Interference. Compound reacts with assay reagents. Proceed to Mitigation. q3->a3_yes Yes a3_no Compound does not react with reagents. Consider biological effects or other issues (e.g., cell plating uniformity). q3->a3_no No mitigation Proceed to Guide 2: Mitigation Strategies a2_yes->mitigation a3_yes->mitigation

Caption: Troubleshooting workflow for identifying assay interference.

Protocol 1: Spectral Interference Scan

This protocol determines if a test compound absorbs light at the wavelengths used for an absorbance-based assay.

  • Preparation: Prepare solutions of your test compound in the final assay buffer (including any solubilizing agents like DMSO) at the highest concentration used in your experiment.

  • Plate Setup:

    • Add the compound solution to several wells of a clear, flat-bottom microplate.[14]

    • Add assay buffer (with vehicle) to adjacent wells to serve as a blank.

  • Reader Setup: Use a spectrophotometer-based microplate reader with spectral scanning capabilities.

  • Scan: Perform an absorbance scan across a range of wavelengths that includes the excitation and emission wavelengths of your assay (e.g., for an MTT assay, scan from 400 nm to 700 nm).

  • Analysis: Overlay the absorbance spectrum of your compound with the known absorbance maximum of your assay's product (e.g., ~570 nm for formazan).[15] Significant absorbance at the measurement wavelength confirms spectral overlap.

Protocol 2: Cell-Free Interference Assay

This protocol tests for direct chemical reactivity between your compound and the assay reagents.

  • Plate Setup: Use a 96-well plate suitable for your assay (e.g., clear for colorimetric, black for fluorescence).[14]

  • Controls:

    • Test Wells: Add cell culture medium and your test compound.

    • Vehicle Wells: Add cell culture medium and the vehicle (e.g., DMSO).

    • Blank Wells: Add cell culture medium only.

  • Reagent Addition: Add the assay reagent(s) (e.g., MTT, XTT, resazurin) to all wells as you would in your cellular experiment.

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂) as your cellular assay.

  • Read Plate: Measure the signal (absorbance, fluorescence) on a microplate reader.

  • Analysis: Subtract the average signal of the blank wells from the test and vehicle wells. A high signal in the test wells compared to the vehicle wells indicates that your compound is directly reacting with the assay reagents to generate a false-positive signal.[16]

Guide 2: Strategies for Mitigating Azo Dye Interference

Once interference is confirmed, several strategies can be employed to minimize its impact and obtain reliable data.

The most effective strategy for dealing with interference from Phenol Red is to remove it from your experimental system.

  • Switch to Phenol Red-Free Medium: For all sensitive, colorimetric, or fluorescence-based assays, use a commercially available phenol red-free formulation of your standard cell culture medium.[3][12][17]

  • Monitor pH Alternatively: When using phenol red-free medium, the culture pH must still be monitored. Options include:

    • Periodic measurement with a sterile pH meter probe.[3][18]

    • Using less-interfering colorimetric indicators like Bromothymol Blue, though these should also be validated for your specific cells and assays.[12]

    • Employing advanced fluorescence-based pH indicators for quantitative measurements if required.[12]

Table 1: Comparison of Common pH Indicators in Cell Culture

IndicatorpH RangeColor Change (Acid to Base)Potential for Interference
Phenol Red 6.8 - 8.2Yellow to Red/PurpleHigh: Estrogenic, spectral overlap, redox activity.[3][8][12]
Bromothymol Blue 6.0 - 7.6Yellow to BlueLower: Generally considered more inert but requires validation.[3][12]
m-Cresol Purple 7.4 - 9.0Yellow to PurpleLower: Useful for alkaline-range cultures; requires validation.[3][12]

If the interference comes from your test compound itself, you must implement rigorous controls.

  • Wavelength Correction for Spectral Overlap: For some absorbance assays like MTT, a dual-wavelength reading can help correct for background interference. Measure the absorbance at the peak wavelength for the formazan product (e.g., 570 nm) and at a reference wavelength where the formazan does not absorb but cellular debris and the compound might (e.g., 630-690 nm).[9][10] The corrected absorbance is then calculated: Corrected Absorbance = A570nm - A630nm

    • Membrane Integrity Assays: Using dyes like Trypan Blue or Propidium Iodide that are excluded by live cells.[19]

    • ATP Content Assays: Luminometric assays (e.g., CellTiter-Glo®) that measure ATP as an indicator of viable, metabolically active cells. These are often less susceptible to colorimetric interference.

    • Direct Cell Counting: Using an automated cell counter or hemocytometer.

Understanding the underlying mechanisms of interference is key to effective troubleshooting.

G cluster_mechanisms Mechanisms of Interference cluster_outcomes Assay Outcome compound Azo Dye Compound (e.g., Phenol Red, Test Compound) spectral Spectral Overlap compound->spectral redox Redox Cycling compound->redox reactivity Chemical Reactivity compound->reactivity biological Unintended Biological Effects compound->biological outcome1 False Positive/Negative (Absorbance/Fluorescence assays) spectral->outcome1 Absorbs or quenches light at assay wavelength outcome2 Generation of ROS, Altered Cell Physiology redox->outcome2 Interacts with cellular redox processes or light outcome3 False Signal Generation, Reagent Consumption reactivity->outcome3 Directly reduces/oxidizes assay reagents outcome4 Altered Cell Proliferation or Signaling biological->outcome4 e.g., Estrogenic activity

Caption: Key mechanisms of azo dye interference in cellular assays.

References
  • Zhang, Y., et al. (2012). Cytotoxicity of Phenol Red in Toxicity Assays for Carbon Nanoparticles. PLoS ONE, 7(5), e37664. Available from: [Link]

  • PromoCell. (2025). Impact of phenol red in cell culture and solutions. Retrieved from [Link]

  • Baell, J., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2576-2579. Available from: [Link]

  • Sirius Genomics. (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Retrieved from [Link]

  • PubMed. (2012). Cytotoxicity of phenol red in toxicity assays for carbon nanoparticles. Retrieved from [Link]

  • Berthois, Y., et al. (1991). pH-Dependent Cytotoxicity of Contaminants of Phenol Red for MCF-7 Breast Cancer Cells. Endocrinology, 128(2), 741-748. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Defined Bioscience. (2024). The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Retrieved from [Link]

  • Revival Clinic Bangkok. (2024). Phenol red-free culture media. Retrieved from [Link]

  • Bio&SELL. (n.d.). Media without phenol red. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Retrieved from [Link]

  • ResearchGate. (2015). Is there any pH indicators that can be used in growth media without altering the carbon content of media?. Retrieved from [Link]

  • Tan, Y., & Zheng, B. (2026). Azo Dyes: From Historical Synthesis to Photoisomerization Applications and Spectral Property Studies. Proceedings of CONF-MCEE 2026 Symposium. Available from: [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. Retrieved from [Link]

  • Bohrium. (2023). Recent-review-on-synthesis-spectral-studies-versatile-applications-of-azo-dyes-and-its-metal-complexes. Retrieved from [Link]

  • PubMed. (n.d.). Bis-azo dyes interference with effector activation of antibodies. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusio. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the effects of azo compounds on the human body?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. Available from: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Cellculture2 - Altervista. (2024). The MTT assay, a cell viability test. Retrieved from [Link]

  • Dr.Oracle. (2025). Can AZO (Phenazopyridine) cause false positives for nitrites and leukocyte esterase in urine tests?. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Sevastre, B., et al. (2022). The effect of Azo-dyes on glioblastoma cells in vitro. Farmacia, 70(3), 465-472. Available from: [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Ultrasound Assisted Reduction of Azo Dyes for Screening Banned Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. Retrieved from [Link]

  • CLSI. (2019). Clinical Laboratory Testing Interference. Retrieved from [Link]

  • PubMed. (n.d.). Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae. Retrieved from [Link]

  • PubMed. (n.d.). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450. Retrieved from [Link]

  • Molecular Devices. (n.d.). Assess cell viability and proliferation with colorimetric readouts. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]

  • Crimson Publishers. (2021). Rapid Screening Methods to Detect Banned Azo Dyes in Textiles. Retrieved from [Link]

  • ResearchGate. (2014). How can I explain the reaction mechanism involving azo dye?. Retrieved from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

  • ResearchGate. (2020). Toxicity of Azo Dyes in Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • Dr.Oracle. (2025). Do Azo (phenazopyridine) or Pyridium (phenazopyridine) affect urine dipstick results?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Screening Methods to Detect Banned Azo Dyes in Textiles. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Temperature for Azo Dye Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently observed that precise temperature control is the most critical, yet often underestimated, parameter in azo dye synthesis. This guide is structured to move beyond simple protocol recitation. It delves into the causality behind thermal choices, providing you with the foundational knowledge to troubleshoot and optimize your reactions effectively. We will explore the thermodynamics and kinetics that govern the stability of diazonium intermediates and the success of the final coupling reaction.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during azo dye synthesis, with a focus on temperature-related causes and solutions.

Q1: My azo dye yield is unexpectedly low. What are the likely temperature-related causes?

A1: A low yield is the most common symptom of suboptimal temperature control, primarily during the initial diazotization step.

  • Causality: The core issue is the thermal instability of the aryl diazonium salt intermediate (Ar-N₂⁺)[1]. This salt is the electrophile required for the subsequent coupling reaction. At temperatures rising above the optimal 0–5 °C range, the diazonium salt readily decomposes[2][3]. The primary decomposition pathway in aqueous acidic solution is a reaction with water to form a phenol and liberate nitrogen gas (N₂)[4][5]. This side reaction is irreversible and directly consumes the reactive intermediate, leading to a significant reduction in the potential yield of your desired azo compound[1]. The diazotization reaction itself is also exothermic, meaning it generates heat, which can accelerate decomposition if not actively and efficiently cooled[3].

  • Troubleshooting Protocol:

    • Verify Cooling Bath Efficacy: Standard ice baths maintain a temperature of 0 °C. For robust control, especially during reagent addition, use an ice-salt bath to achieve temperatures between -5 and 0 °C[6].

    • Pre-cool All Reagents: Ensure the solutions of the aromatic amine/acid and the sodium nitrite are pre-cooled to 0–5 °C before mixing[6].

    • Control the Rate of Addition: Add the cold sodium nitrite solution dropwise to the amine solution. This prevents localized temperature spikes from the exothermic reaction[6]. A rapid addition is a common cause of failure.

    • Immediate Use of Diazonium Salt: The diazonium salt is not meant for storage and should be used immediately in the coupling step. Even at 0-5 °C, it will slowly degrade over time[2][7].

Q2: I'm observing a brownish, tar-like substance contaminating my product. How can I prevent this?

A2: The formation of brown, insoluble, and often polymeric materials is a clear indicator of significant diazonium salt decomposition due to excessive heat.

  • Causality: When the temperature significantly exceeds the 5 °C threshold, the decomposition of the diazonium salt becomes more complex than simple phenol formation. Various side reactions, including radical reactions and self-coupling of the diazonium salt with unreacted amine or the phenol product, can occur, leading to a mixture of complex, often colored, byproducts and tars[6]. These impurities are notoriously difficult to remove from the final product.

  • Preventative Measures:

    • Strict Temperature Adherence: The single most effective preventative measure is rigorously maintaining the reaction temperature below 5 °C throughout both the diazotization and coupling stages[3][6].

    • Efficient Stirring: Ensure vigorous and constant stirring. This dissipates heat effectively and prevents the formation of localized "hot spots" where decomposition can initiate[6].

    • Purity of Starting Materials: Impurities in the initial amine can sometimes act as catalysts for decomposition or participate in side reactions, contributing to the formation of tars[6].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the diazotization and coupling steps?

A1: The ideal temperature ranges are distinct for each step and are based on the stability of the key reactive intermediate.

Reaction StepRecommended Temperature RangeRationale
Diazotization 0–5 °C (273–278 K) This range is critical to ensure the stability of the newly formed aryl diazonium salt and prevent its decomposition into phenols and other byproducts[8][9][10].
Azo Coupling 0–10 °C Maintaining a low temperature is still recommended to preserve any unreacted diazonium salt[7]. However, some reactions can tolerate temperatures up to 25 °C if the diazonium salt is added slowly to the coupling component[11][12].
Q2: Why exactly is a low temperature (0–5 °C) so critical for the diazotization step?

A2: The necessity for low temperatures is rooted in the chemical nature of the C-N and N≡N bonds in the aryl diazonium ion. While the aromatic ring provides some resonance stabilization, the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which is a very stable molecule[13]. At temperatures above 5 °C, the activation energy for the decomposition reaction is easily overcome[1]. Water molecules in the solvent can then attack the carbon atom attached to the diazonium group, leading to the formation of a phenol and the release of N₂ gas[5]. This process is thermodynamically favorable and kinetically rapid at elevated temperatures. Therefore, maintaining the 0–5 °C range is a kinetic control strategy to slow this decomposition pathway, allowing the desired coupling reaction to occur first[1].

Q3: How does temperature affect the stability and color of the final azo dye?

A3: The final, purified azo dye is typically far more thermally stable than the diazonium salt intermediate. Most azo dyes have decomposition temperatures well above 200 °C[14][15]. However, excessive temperature during the synthesis can affect the final product's purity and color. If decomposition byproducts are formed, they can be difficult to separate and may co-precipitate, leading to a dull or incorrect color[1]. The color of some azo dyes can also be pH-dependent, so ensure the final pH is controlled during isolation[1].

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Synthesis of an Azo Dye (e.g., Aniline to Sudan I)

This protocol emphasizes the critical temperature control points for a successful synthesis.

  • Diazotization Stage:

    • Dissolve the aromatic amine (e.g., aniline) in dilute hydrochloric acid in a flask.

    • Place the flask in an ice-salt bath and stir until the temperature of the solution is stable between 0 and 5 °C[6].

    • In a separate beaker, dissolve sodium nitrite in cold water and cool the solution to 0–5 °C.

    • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine solution. Crucially, monitor the temperature continuously and ensure it does not rise above 5 °C [9].

    • After the addition is complete, stir for an additional 15 minutes in the ice bath. The resulting solution contains the aryl diazonium salt and must be used immediately[2].

  • Coupling Stage:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.

    • Cool this solution to 0–5 °C in an ice bath with vigorous stirring[9].

    • Slowly, and with continuous stirring, add the cold, freshly prepared diazonium salt solution to the cold coupling component solution.

    • A brightly colored azo dye should precipitate immediately. Maintain the temperature below 10 °C throughout the addition[7].

    • Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts[6].

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Visual Guide 1: Azo Dye Synthesis Pathway

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO2_HCl NaNO2 + HCl NaNO2_HCl->Diazonium 0-5 °C (Critical) Azo_Dye Azo Dye (Ar-N=N-Ar') Diazonium->Azo_Dye 0-10 °C Decomposition Decomposition Products (Phenol + N₂) Diazonium->Decomposition > 5 °C Coupling_Comp Coupling Component (e.g., Phenol) Coupling_Comp->Azo_Dye TroubleshootingWorkflow Start Start: Low Azo Dye Yield Check_Diaz_Temp Was Diazotization Temp strictly 0-5°C? Start->Check_Diaz_Temp Check_Addition Was NaNO2 added slowly (dropwise)? Check_Diaz_Temp->Check_Addition Yes Cause_Decomposition Primary Cause: Diazonium salt decomposed. Check_Diaz_Temp->Cause_Decomposition No Check_Coupling_Temp Was Coupling Temp < 10°C? Check_Addition->Check_Coupling_Temp Yes Cause_Hotspot Cause: Localized overheating led to decomposition. Check_Addition->Cause_Hotspot No Check_pH Was pH of coupling reaction optimal? Check_Coupling_Temp->Check_pH Yes Cause_Coupling_Decomp Cause: Unreacted diazonium salt decomposed during coupling. Check_Coupling_Temp->Cause_Coupling_Decomp No Solution_Adjust_pH Solution: Adjust pH based on coupling component (alkaline for phenols). Check_pH->Solution_Adjust_pH No Solution_Improve_Cooling Solution: Use ice-salt bath, pre-cool reagents. Cause_Decomposition->Solution_Improve_Cooling Solution_Slow_Addition Solution: Add NaNO2 dropwise with vigorous stirring. Cause_Hotspot->Solution_Slow_Addition Solution_Cool_Coupling Solution: Cool both solutions before and during coupling. Cause_Coupling_Decomp->Solution_Cool_Coupling Cause_pH_Issue Cause: Coupling component was not activated or diazonium salt was unstable.

Caption: A logical workflow to diagnose and resolve common causes of low yield in azo dye synthesis.

References

  • DIAZOTISATION AND COUPLING - PHARMD GURU. 2

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange. (2017-06-19). 4

  • Preventing byproduct formation in azo coupling reactions - BenchChem. (2025). 6

  • Thermalstability and Photostability of new Azo dye - International Journal of Scientific and Research Publications. (2016-06). 14

  • Diazotization Reaction Mechanism - Unacademy. 8

  • Reactive Chemical Hazards of Diazonium Salts - Sheng, M., Frurip, D., & Gorman, D. (2015-09-08). 3

  • Why are diazonium salts not stored, and what is the reason behind their instability? - Quora. (2018-05-11). 13

  • Why is Diazotization done at Low Temperature - Vedantu. (2024-06-06). 5

  • Why diazotization reaction is done at low temperature (0 - 5°C)? - CHEMISTRY FOR NEET - Quora. (2020-11-01). 16

  • The continuous flow synthesis of azos - NIH. (2024-01-26). 11

  • An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes - ResearchGate. 17

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - ACS Publications. (2020-05-21). Link

  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory - Journal of Chemical Education. (2024-05-30). Link

  • A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes - BenchChem. (2025). 18

  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid - BenchChem. (2025). 9

  • Azo Dye Formation (A-Level) - ChemistryStudent. Link

  • Experiment 8 Synthesis of an Azo Dye - The Chinese University of Hong Kong, et al. 7

  • optimizing coupling reaction conditions for azo dyes - BenchChem. (2025). 1

  • Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019-06-05). Link

Sources

Technical Support Center: Strategies to Prevent Photoisomerization of Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azobenzene Derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize azobenzene-based compounds and encounter challenges related to their photoswitching properties. Unintended photoisomerization can be a significant hurdle in experimental reproducibility and product stability. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you control and prevent unwanted photoisomerization of your azobenzene derivatives.

Introduction: The Challenge of Uncontrolled Photoisomerization

Azobenzene and its derivatives are powerful molecular switches, enabling precise control over biological systems and material properties through light-induced trans-cis isomerization. However, this very photosensitivity can be a double-edged sword. Uncontrolled isomerization, triggered by ambient laboratory lighting or other incidental light sources, can lead to inconsistent experimental results, degradation of sample purity, and compromised device performance. This guide provides actionable strategies to mitigate these issues, ensuring the stability and reliability of your work with azobenzene-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and application of azobenzene derivatives.

FAQ 1: My azobenzene derivative is isomerizing under ambient laboratory light. What can I do?

This is a common problem, as standard laboratory lighting can be sufficient to induce a photostationary state (PSS) with a significant fraction of the cis-isomer, even in compounds designed to be primarily trans-acting.

Immediate Corrective Actions:

  • Work in the Dark or Under Red Light: The most straightforward solution is to minimize light exposure. Conduct your experiments in a darkened room or use red light sources, which are generally outside the absorption spectrum of most azobenzene derivatives.

  • Use Amber-Colored Glassware and Vials: Amber glassware can filter out a significant portion of UV and blue light, reducing the rate of photoisomerization.

  • Wrap Containers in Aluminum Foil: For storage of solutions and solid samples, wrapping containers in aluminum foil provides an effective light barrier.

Long-Term Storage Solutions:

  • Store in the Dark: Always store azobenzene derivatives, both as solids and in solution, in a dark environment, such as a closed cabinet or a refrigerator.

  • Low-Temperature Storage: For long-term storage, keeping samples at low temperatures (e.g., 4°C or -20°C) in the dark can help to slow down any potential thermal isomerization back to the trans form, although for most derivatives, the trans isomer is the thermodynamically stable form.

FAQ 2: How can I purify my trans-azobenzene derivative without causing isomerization during the process?

Purification methods that involve light exposure, such as column chromatography, can be problematic.

Recommended Purification Protocol:

  • Work under Dim or Red Light: As with all handling, minimize light exposure during the entire purification process.

  • Column Chromatography in the Dark: If column chromatography is necessary, wrap the glass column completely in aluminum foil.

  • Solvent Selection: Use solvents that do not absorb in the region of the azobenzene's π-π* and n-π* transitions to avoid any potential for photosensitization.

  • Recrystallization: Recrystallization is often a preferred method for obtaining the pure trans-isomer, as it is typically the more thermodynamically stable and crystalline form. This should be performed in the dark.

FAQ 3: I need my azobenzene derivative to remain in its trans form for a biological assay. How can I prevent isomerization in a multi-well plate reader or microscope?

This is a critical issue in high-throughput screening and live-cell imaging.

Experimental Design Considerations:

  • Use Light Sources Outside the Isomerization Wavelengths: If possible, use excitation and emission wavelengths for your assay that do not overlap with the absorption bands of your azobenzene derivative.

  • Incorporate Control Wells: Include control wells that are not exposed to the light source to quantify the extent of any light-induced isomerization.

  • Minimize Exposure Time: Use the shortest possible exposure times and the lowest effective light intensity for your measurements.

  • Consider Photostable Derivatives: If isomerization remains a significant issue, consider synthesizing or purchasing a derivative with reduced photosensitivity (see Section on Chemical Strategies).

Preventative Strategies: A Deeper Dive

Beyond simple handling precautions, there are two main strategic approaches to prevent or control photoisomerization: chemical modification of the azobenzene core and control of the molecule's environment.

Chemical Strategies: Designing Photostable Azobenzene Derivatives

The photoswitching properties of azobenzene can be finely tuned through chemical modifications. If complete prevention of isomerization is the goal, certain design principles can be employed.

Introducing bulky substituents, particularly in the ortho positions of the phenyl rings, can physically hinder the conformational change required for isomerization.

  • Mechanism: The rotation around the N=N bond, a key step in the isomerization pathway, is sterically disfavored by large ortho-substituents.

  • Example: Tetrasubstituted azobenzenes with bulky groups like carbazole or phenothiazine have been shown to be non-photoisomerizable, exhibiting exceptional photostability even under prolonged irradiation[1].

The strategic placement of electron-donating and electron-withdrawing groups can alter the energy levels of the excited states involved in photoisomerization, thereby influencing the quantum yield.

  • Ortho-Substitution with Electron-Withdrawing Groups: Introducing electron-withdrawing groups like fluorine at the ortho-positions can stabilize the cis-isomer and create a larger separation between the n-π* absorption bands of the trans and cis isomers. This allows for more selective excitation and can be used to design systems that are less prone to isomerization under broad-spectrum light[2][3][4].

  • Push-Pull Systems: While often used to red-shift absorption, certain "push-pull" arrangements (an electron-donating group on one ring and an electron-withdrawing group on the other) can influence the deactivation mechanism from the excited state, in some cases leading to a lower photoisomerization quantum yield[5][6][7][8].

  • Intramolecular Hydrogen Bonding: The introduction of substituents capable of forming intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and increasing the energy barrier for photoisomerization[9][10][11][12].

Substitution StrategyEffect on PhotoisomerizationKey References
Bulky ortho-substituents Steric hindrance significantly reduces or prevents isomerization.[1]
Tetra-ortho-fluoro substitution Stabilizes the cis-isomer and separates n-π* bands, allowing for more controlled switching.[2][3][4]
Push-Pull systems Can be engineered to modify excited state deactivation pathways and potentially lower quantum yield.[5][6][7][8]
Intramolecular H-bonding Stabilizes the trans-isomer, increasing the energy barrier for isomerization.[9][10][11][12]
Environmental Strategies: Controlling the Molecular Environment

The medium in which the azobenzene derivative is located can have a profound impact on its ability to photoisomerize.

Embedding azobenzene derivatives in a rigid environment can physically restrict the conformational changes necessary for isomerization.

  • Polymer Films: Incorporating azobenzene as a guest molecule or covalently attaching it to a polymer backbone can reduce the quantum efficiency of trans-to-cis isomerization due to the rigid polymer matrix[13][14][15]. The choice of polymer and the concentration of the azobenzene can be used to tune the degree of suppression[16][17].

  • Cryogenic Matrices: Studies in cryogenic matrices (e.g., argon, xenon) have shown that steric restrictions from the matrix can hinder photoisomerization[6][8].

  • Self-Assembled Monolayers (SAMs): In densely packed SAMs, the close proximity and ordered arrangement of azobenzene molecules can inhibit photoisomerization due to a lack of free volume[5][9][18][19][20][21].

  • Coordination Cages: Encapsulating azobenzene derivatives within the cavity of a coordination cage can significantly hinder isomerization due to crowding[22][23].

While solvent polarity has a more pronounced effect on the thermal relaxation rate, viscosity can also play a role in photoisomerization, although its influence is generally considered to be less significant.

  • High Viscosity Solvents: In highly viscous solvents, the rotational motion required for isomerization can be somewhat hindered, potentially leading to a lower quantum yield[1][3].

Experimental Protocols

This section provides detailed protocols for common laboratory procedures involving azobenzene derivatives, with a focus on preventing unwanted photoisomerization.

Protocol 1: Light-Protected Column Chromatography

Objective: To purify a trans-azobenzene derivative while minimizing light-induced isomerization.

Materials:

  • Glass chromatography column

  • Silica gel or other appropriate stationary phase

  • Eluent system

  • Sample of azobenzene derivative

  • Aluminum foil

  • Red light source (optional)

Procedure:

  • Prepare the Column in the Dark: Pack the chromatography column with the chosen stationary phase in a darkened room or under red light.

  • Wrap the Column: Completely wrap the exterior of the glass column with aluminum foil, leaving only the very bottom tip exposed for fraction collection.

  • Load the Sample: Dissolve the azobenzene derivative in a minimal amount of the eluent and load it onto the column in the dark.

  • Elute the Sample: Run the column as usual, collecting fractions. Keep the fractions in amber vials or vials wrapped in aluminum foil.

  • Analyze Fractions: Analyze the collected fractions using a method that minimizes light exposure, such as thin-layer chromatography (TLC) visualized with a UV lamp for only a few seconds per spot.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator with the flask wrapped in aluminum foil.

Protocol 2: Assessing Photostability Under Ambient Light

Objective: To quantify the rate of photoisomerization of an azobenzene derivative under standard laboratory lighting conditions.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Solution of the azobenzene derivative in a suitable solvent

  • Standard laboratory bench with fluorescent lighting

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the azobenzene derivative of known concentration. Ensure this is done in the dark to start with the pure trans-isomer.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution to obtain the spectrum of the pure trans-isomer.

  • Light Exposure: Place the cuvette containing the solution on a laboratory bench under normal fluorescent lighting.

  • Time-Course Measurements: At regular intervals (e.g., every 15 minutes for the first hour, then every hour), record the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor the decrease in the absorbance of the π-π* transition of the trans-isomer and the increase in the absorbance of the n-π* transition of the cis-isomer. Calculate the percentage of the cis-isomer at each time point to determine the kinetics of photoisomerization under ambient conditions.

Visualizing Prevention Strategies

The following diagrams illustrate the key concepts behind preventing photoisomerization.

Diagram 1: Chemical Strategies for Photostabilization

G cluster_0 Chemical Strategies Steric Hindrance Steric Hindrance Reduced Isomerization Reduced Isomerization Steric Hindrance->Reduced Isomerization Electronic Effects Electronic Effects Electronic Effects->Reduced Isomerization Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Reduced Isomerization Azobenzene Core Azobenzene Core Azobenzene Core->Steric Hindrance Add bulky ortho-groups Azobenzene Core->Electronic Effects Introduce EWG/EDG Azobenzene Core->Intramolecular H-Bonding Add H-bond donors/acceptors

Caption: Chemical modification strategies to prevent photoisomerization.

Diagram 2: Environmental Strategies for Photostabilization

G cluster_1 Environmental Strategies Rigid Matrix Rigid Matrix Suppressed Isomerization Suppressed Isomerization Rigid Matrix->Suppressed Isomerization High Viscosity High Viscosity High Viscosity->Suppressed Isomerization Confinement Confinement Confinement->Suppressed Isomerization Azobenzene in Solution Azobenzene in Solution Azobenzene in Solution->Rigid Matrix Embed in polymer Azobenzene in Solution->High Viscosity Use viscous solvent Azobenzene in Solution->Confinement Encapsulate in cage

Caption: Environmental control strategies to prevent photoisomerization.

References

  • Ahmed, Z., Siiskonen, A., Virkki, M., & Priimagi, A. (2017). Controlling azobenzene photoswitching through combined ortho-fluorination and -amination.
  • Aleotti, F., Nenov, A., Giussani, A., & Garavelli, M. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A, 127(34), 7011-7021.
  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.
  • Barrett, C. J., Mamiya, J. I., Yager, K. G., & Ikeda, T. (2007). Photomechanical effects in azobenzene-containing soft materials.
  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437.
  • Fuchter, M. J. (2020). The properties and applications of azobenzenes. Beilstein Journal of Organic Chemistry, 16, 2534-2553.
  • Garcı́a-Amorós, J., & Velasco, D. (2012). Recent advances in the synthesis of azobenzenes. Beilstein Journal of Organic Chemistry, 8, 1003-1017.
  • Hart, R., & Yager, K. G. (2021). Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems.
  • Klajn, R. (2014). Azobenzene-based nanomaterials. Pure and Applied Chemistry, 86(5), 691-703.
  • Knie, C., Utecht, M., Zhao, F., Kulla, H., Kovalenko, S., & Saalfrank, P. (2014). Photoisomerization of azobenzene in a crystalline matrix: a theoretical study. Physical Chemistry Chemical Physics, 16(33), 17664-17676.
  • Kumar, G. S., & Neckers, D. C. (1989). Photochemistry of azobenzene-containing polymers. Chemical Reviews, 89(8), 1915-1925.
  • Laimgruber, S., Schauer, T., & Schreier, W. J. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry, 442, 114781.
  • Muraoka, T., Kinbara, K., & Aida, T. (2006). Mechanical twisting of a guest by a photoresponsive host.
  • Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews, 102(11), 4139-4176.
  • Siewertsen, R., Neumann, H., Buchheim-Stehn, B., Herges, R., Näther, C., Renth, F., & Temps, F. (2009). Ultrafast photoisomerization of a bridged azobenzene. Journal of the American Chemical Society, 131(42), 15594-15595.
  • Tomczyk, M., & Jamróz, M. H. (2020). Photoisomerization in different classes of azobenzene. RSC advances, 10(58), 35213-35227.
  • Wang, R., & Wang, D. (2018). Recent progress on photoswitchable azobenzene-containing supramolecular systems.
  • Weston, C. M., & Ambient, M. W. (2013). Non-photoisomerizable azobenzenes. Journal of the American Chemical Society, 135(32), 11872-11875.
  • Woolley, G. A. (2015). Red-shifting azobenzene photoswitches for in vivo use. Accounts of Chemical Research, 48(10), 2641-2649.
  • Yager, K. G., & Barrett, C. J. (2006). Novel photo-switching of azobenzene-based materials. Journal of Photochemistry and Photobiology A: Chemistry, 182(3), 250-261.

Sources

Technical Support Center: Navigating Azo Dye Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for azo dye synthesis and isolation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered in these sensitive yet powerful reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Section 1: The Critical Diazotization Step

The formation of a stable and reactive diazonium salt is the cornerstone of successful azo dye synthesis.[1][2] This step is notoriously temperature-sensitive and prone to side reactions.[1][3][4]

Frequently Asked Questions (FAQs): Diazotization

Question 1: My diazotization reaction mixture is turning brown/black and evolving gas, even at low temperatures. What is happening?

Answer: This indicates the premature decomposition of your diazonium salt.[3] While maintaining a low temperature (0-5 °C) is critical, other factors can lead to instability.[1][3][5]

  • Causality: Aromatic diazonium salts are thermally unstable and can decompose to form phenols and release nitrogen gas, especially if the temperature rises above 5-10 °C.[3][5] Localized "hot spots" within the reaction mixture due to inefficient stirring or too rapid addition of sodium nitrite can initiate this decomposition. Furthermore, nitrous acid (HNO₂) itself is unstable and should be generated in situ.[3]

  • Troubleshooting Protocol:

    • Temperature Control: Utilize an ice-salt bath for more effective cooling and ensure vigorous, continuous stirring to maintain a uniform temperature throughout the reaction vessel.[3]

    • Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aromatic amine.[3][4] This prevents localized temperature spikes.

    • Purity: Ensure the starting aromatic amine is of high purity, as impurities can catalyze decomposition.[3][6]

Question 2: I have a low yield of the diazonium salt. What are the likely causes?

Answer: A low yield of diazonium salt is a common issue and can be attributed to several factors, primarily related to reaction conditions and reagent stability.[3]

  • Causality:

    • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.[3]

    • Side Reactions: If the temperature rises, the formed diazonium salt can react with the unreacted primary amine to form a diazoamino compound (a triazene).[3]

  • Solutions:

    • Strictly maintain the reaction temperature between 0 and 5 °C.[2][3]

    • Use a slight excess of sodium nitrite and ensure a strongly acidic medium.[3]

    • Add the sodium nitrite solution slowly with continuous stirring to ensure it reacts completely and to prevent localized temperature increases.[3][4]

Section 2: The Azo Coupling Reaction

The coupling of the diazonium salt with an electron-rich aromatic compound is where the chromophore is formed.[2][7] The success of this step is highly dependent on pH control.[7][8][9]

Frequently Asked Questions (FAQs): Azo Coupling

Question 3: The color of my final azo dye is weak, or the yield is low after the coupling reaction. What went wrong?

Answer: A weak color or low yield in the final product often points to issues with the coupling reaction conditions, which are highly dependent on pH.[3]

  • Causality:

    • Incorrect pH: The optimal pH for coupling depends on the coupling agent. For phenols, a slightly alkaline pH (8-10) is required to form the more reactive phenoxide ion. For anilines, a slightly acidic pH (4-5) is necessary to have enough free amine for C-coupling while preventing N-coupling (triazene formation).[3][10]

    • Decomposition of the Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling, it would have decomposed.[3][4]

    • Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and reduce the amount of available coupling agent.[3][4]

  • Solutions:

    • Carefully adjust and monitor the pH of the coupling reaction mixture. The use of a buffer solution may be necessary.[3]

    • Keep the diazonium salt solution in an ice bath at all times until it is used.[3]

    • Add the diazonium salt solution slowly to the cooled solution of the coupling component.[3][4]

    • If oxidation is a significant issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen).[3]

Question 4: My product is a mixture of isomers (e.g., ortho and para). How can I improve the regioselectivity?

Answer: The formation of isomers is a common side reaction in azo coupling. The diazonium salt is an electrophile that will attack the activated aromatic ring of the coupling component. While the para-product is usually favored due to steric hindrance, the ortho-product can also form.[3][7]

  • Causality:

    • Steric Hindrance at the Para Position: If the para position of the coupling component is blocked, coupling will occur at the ortho position.[3][7]

    • Reaction Conditions: The solvent and temperature can influence the ortho/para ratio.

  • Solutions:

    • If possible, choose a coupling component where the para position is available.[3]

    • Optimize the reaction conditions (solvent, temperature) to favor the desired isomer. A systematic Design of Experiments (DoE) approach can be beneficial here.

Section 3: Isolation and Purification Pitfalls

Isolating a pure azo dye from a complex reaction mixture can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts.[6][11]

Frequently Asked Questions (FAQs): Isolation and Purification

Question 5: My crude product is an oily or tarry substance instead of a crystalline solid. What happened?

Answer: The formation of an oily product often indicates the presence of impurities or side products that inhibit crystallization.

  • Causality:

    • Triazene Formation: As mentioned previously, N-coupling with anilines under alkaline conditions can form triazenes, which are often oily.[3]

    • Phenol Formation: If the diazotization reaction was not kept cold, the resulting phenol can couple with the diazonium salt to form a different, often impure, azo dye.[3]

  • Solutions:

    • Strictly control the pH during the coupling reaction with anilines, maintaining acidic conditions.[3]

    • Ensure the diazotization reaction is kept at the optimal low temperature.

    • For purification, try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Recrystallization from a suitable solvent system is also a key step.[12]

Question 6: After recrystallization, my product is still impure. What other purification techniques can I use?

Answer: If standard recrystallization is insufficient, more advanced purification techniques may be necessary.

  • Recommended Techniques:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial.[12]

    • Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is particularly useful for the purification of water-soluble dyes.[13]

    • Salting Out: For water-soluble dyes, adding a saturated solution of an inorganic salt (like sodium chloride) can decrease the dye's solubility and cause it to precipitate, leaving more soluble impurities in the solution.[11][14]

Data and Protocols

Table 1: Critical pH Ranges for Azo Coupling Reactions
Coupling ComponentOptimal pH RangeRationale
Phenols8 - 10Formation of the more reactive phenoxide ion.[1][3]
Aromatic Amines4 - 5Prevents N-coupling (triazene formation) while allowing for C-coupling.[1][3]
Experimental Protocol: General Azo Dye Synthesis and Purification
  • Diazotization:

    • Dissolve the primary aromatic amine in a dilute mineral acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[4]

    • After the addition is complete, continue stirring for 10-15 minutes.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., a phenol or aniline) in an appropriate acidic or basic solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring.

    • Monitor and adjust the pH as needed to maintain the optimal range for the specific coupling reaction.

    • Continue stirring in the ice bath for 30-60 minutes after the addition is complete.[4]

  • Isolation and Purification:

    • Collect the crude azo dye precipitate by vacuum filtration and wash with cold water.[15]

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, glacial acetic acid).[3] If the product is an oil, attempt to solidify it by scratching with a glass rod or triturating with a non-polar solvent. For persistent impurities, consider column chromatography.[12]

Visualizing the Process

Diagram 1: Azo Dye Synthesis Workflow

AzoDyeWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation & Purification Amine Aromatic Amine Mix1 Acidic Amine Solution Amine->Mix1 Acid Mineral Acid Acid->Mix1 Nitrite NaNO2 Solution Nitrite->Mix1 Add Slowly (0-5°C) Diazonium Diazonium Salt Mix2 Coupler Solution Diazonium->Mix2 Add Slowly (0-5°C) Mix1->Diazonium Stir Coupler Coupling Component Coupler->Mix2 BaseAcid Base/Acid for pH BaseAcid->Mix2 AzoDye Crude Azo Dye Filtration Filtration AzoDye->Filtration Mix2->AzoDye Stir & Monitor pH Recrystallization Recrystallization Filtration->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: Workflow for Azo Dye Synthesis.

Diagram 2: Troubleshooting Logic Flow

TroubleshootingFlow cluster_synthesis Synthesis Stage cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Problem Encountered LowYield Low Yield / No Product Start->LowYield WrongColor Incorrect Color / Impure Product Start->WrongColor Temp Check Temperature Control (0-5°C) LowYield->Temp Reagents Check Reagent Purity & Stoichiometry LowYield->Reagents AdditionRate Review Reagent Addition Rate LowYield->AdditionRate WrongColor->Temp pH Verify pH Control WrongColor->pH WrongColor->Reagents Purify Implement Advanced Purification WrongColor->Purify Optimize Optimize Reaction Conditions Temp->Optimize pH->Optimize Reagents->Optimize AdditionRate->Optimize

Caption: Troubleshooting Logic for Azo Dye Synthesis.

References

  • Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. Retrieved from [Link]

  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved from [Link]

  • First Source Worldwide. (2017). How Do You Make an Azo Dye?. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • ACS Publications. (n.d.). A Method for the Purification of Certain Azo Dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. Retrieved from [Link]

  • Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of Azo Dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

  • National Institutes of Health. (2024). The continuous flow synthesis of azos. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • YouTube. (2020). sample diazonium ion problems. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • The Scientific Temper. (n.d.). Azo Dyes Degradation Approaches and Challenges: An Overview. Retrieved from [Link]

  • SlideShare. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo Dyes Degradation Approaches and Challenges: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Azo Dye Performance in Staining Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azo dye applications. As a Senior Application Scientist, I have designed this guide to move beyond simple step-by-step instructions. Here, we will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the performance of azo dyes in your critical staining protocols. This center is structured to address your issues directly, from frequently asked questions to in-depth troubleshooting of complex staining artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind most azo dye staining in biological tissues?

A1: The primary mechanism for most acidic azo dyes is a pH-dependent electrostatic interaction. In an acidic solution, tissue proteins (rich in amino groups, -NH2) become protonated, acquiring a positive charge (-NH3+). Acidic azo dyes typically contain one or more sulfonic acid groups (-SO3H) that ionize to carry a net negative charge (-SO3−). The resulting electrostatic attraction between the anionic dye and the cationic tissue proteins drives the staining process.[1][2] Weaker, short-range attractions like hydrogen bonding and van der Waals forces also help retain the dye molecules on their macromolecular targets.[2]

Q2: Why is the pH of my staining solution so critical?

A2: The pH directly controls the charge of both the dye and the tissue components. An acidic environment is essential to ensure the protonation of tissue proteins, creating the positive charges necessary for an acidic dye to bind.[1] If the pH is too high (neutral or alkaline), the tissue proteins will be less protonated (or even negatively charged), repelling the anionic dye and leading to weak or no staining.

Q3: My azo dye stain is fading quickly. What is the cause and how can I prevent it?

A3: Azo dyes can be susceptible to photofading, which can occur through either photoreduction or photo-oxidation mechanisms, depending on the dye's structure and the environmental conditions.[3][4] This process is often accelerated by exposure to light and oxygen.[5] To prevent fading, minimize the exposure of stained slides to light, use a high-quality mounting medium with anti-fade reagents, and store slides in a dark, cool environment.

Q4: Can I use azo dyes on paraffin-embedded tissues?

A4: It depends on the target molecule. For general protein staining with acidic azo dyes, paraffin-embedded tissues are suitable. However, for staining lipids with lysochrome azo dyes like Oil Red O or the Sudan series, you must use fresh or frozen tissue sections. The alcohol and xylene used in the dehydration and clearing steps of paraffin embedding will dissolve and wash away the lipids, resulting in a false-negative stain.[6]

In-Depth Troubleshooting Guides

Issue 1: Weak or No Staining

You've completed your staining protocol, but the target structures are faint or completely unstained. This is a common issue that can almost always be traced back to a problem with dye-tissue interaction.

  • Incorrect pH of Staining Solution:

    • Causality: As explained in the FAQs, the electrostatic binding of acid dyes is pH-dependent. If the pH is not sufficiently acidic, tissue proteins will not be adequately protonated to attract the anionic dye.[1]

    • Solution:

      • Verify the pH of your staining solution and all preceding buffers using a calibrated pH meter.

      • If necessary, remake the solution, ensuring any acidic components (e.g., acetic acid) are added correctly.

      • For some protocols, a pre-incubation step in an acidic buffer can enhance subsequent staining by ensuring tissue components are fully protonated.

  • Suboptimal Dye Concentration or Incubation Time:

    • Causality: Staining is a reaction that depends on both concentration and time. Insufficient dye molecules or inadequate time for them to diffuse into and bind with the tissue will result in a weak signal.

    • Solution:

      • Increase the incubation time in the staining solution. Perform a time-course experiment (e.g., 5, 10, 20, 30 minutes) to find the optimal duration.

      • If increasing time doesn't help, consider increasing the dye concentration. Prepare a fresh, slightly more concentrated staining solution.[7] Be cautious, as excessively high concentrations can lead to non-specific background staining.[8]

  • Poor or Inappropriate Fixation:

    • Causality: Fixation cross-links proteins, preserving tissue architecture. However, over-fixation can mask the charged groups (epitopes) that the dye needs to bind to.[9] Conversely, under-fixation leads to poor tissue preservation and loss of target molecules during processing. For lipid stains like Oil Red O, using an alcohol-based fixative will remove the target.[6]

    • Solution:

      • Optimize fixation time. Be consistent with fixation times between sample batches to reduce variability.[9]

      • For lipid staining, use a formalin-based fixative (e.g., 10% neutral buffered formalin) and avoid all alcohols and organic solvents.[6]

      • If you suspect over-fixation is masking binding sites, consider an antigen retrieval-like step, such as a brief incubation in a heated acidic buffer, which may help unmask charged residues.

weak_staining_workflow start Problem: Weak or No Staining check_ph Verify pH of Staining Solution start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad pH is Incorrect check_ph->ph_bad No optimize_time_conc Optimize Incubation Time & Dye Concentration ph_ok->optimize_time_conc remake_solution Remake Solution & Restain ph_bad->remake_solution remake_solution->start time_conc_ok Staining Improves? optimize_time_conc->time_conc_ok check_fixation Review Fixation Protocol time_conc_ok->check_fixation No end_success Staining Successful time_conc_ok->end_success Yes fixation_ok Fixation is Appropriate? check_fixation->fixation_ok adjust_fixation Adjust Fixation Time/Method & Restain fixation_ok->adjust_fixation No end_fail Problem Persists: Consider Dye Quality or Tissue Processing Issue fixation_ok->end_fail Yes adjust_fixation->start

Caption: Troubleshooting logic for weak or absent azo dye staining.

Issue 2: High Background or Non-Specific Staining

The target is stained, but so is everything else, obscuring the specific signal and making interpretation impossible.

  • Excessive Dye Concentration or Incubation Time:

    • Causality: While necessary for signal, too much dye or too long an incubation can lead to non-specific binding through low-affinity electrostatic and hydrophobic interactions.[8][10]

    • Solution:

      • Perform a titration to determine the optimal dye concentration.[8]

      • Reduce the incubation time.

      • Ensure your protocol includes an adequate differentiation step.

  • Inadequate Differentiation or Washing:

    • Causality: Differentiation is a critical step that uses a solvent (e.g., 60% isopropanol for Oil Red O) to selectively remove excess, loosely bound dye, while the dye that is tightly bound to the target remains.[6] Insufficient washing fails to remove trapped dye molecules from the tissue section.

    • Solution:

      • Ensure the differentiation step is performed correctly. A brief dip is often sufficient; over-differentiation can weaken your specific signal.

      • Increase the number and duration of post-staining washes. Use a buffer with a pH that discourages non-specific binding.

  • Dye Precipitation on Tissue:

    • Causality: Poorly dissolved dye or a supersaturated staining solution can lead to the formation of dye precipitates that deposit non-specifically on the tissue section.[11]

    • Solution:

      • Always filter your staining solution immediately before use. This is the most critical step for preventing precipitate artifacts. A 0.22 µm or 0.45 µm filter is appropriate.

      • Ensure the dye is fully dissolved when making the stock solution. Some dyes, like Oil Red O, require stirring overnight.[6]

      • Avoid sudden temperature changes that could cause the dye to precipitate out of solution.

To minimize precipitation and ensure reproducibility, precise reagent preparation is key.

ReagentComponentAmountInstructionsSource
Oil Red O Stock Solution Oil Red O Powder0.35-0.5 gDissolve in 100 mL of 99% isopropanol. Stir overnight to ensure complete dissolution. Store at room temperature.[6]
Oil Red O Working Solution Oil Red O Stock6 mLMix with 4 mL of distilled water. Let stand for 10-20 minutes. Filter through a 0.45 µm syringe filter immediately before use. [6]
Differentiation/Wash Solution Isopropanol60 mLMix with 40 mL of distilled water.[6]
Optional Counterstain Mayer's HematoxylinN/AUsed to visualize cell nuclei.[6]

Experimental Protocols

Protocol: Staining of Neutral Lipids with Oil Red O on Frozen Sections

This protocol is designed for the visualization of neutral triglycerides and fats in cryosections.

  • Sectioning: Cut frozen tissue sections at a thickness of 8-10 µm and mount them on charged microscope slides. Air dry the sections thoroughly.[6]

  • Fixation: Fix the sections in 10% Neutral Buffered Formalin for 10 minutes at room temperature.

  • Washing: Briefly rinse slides with running tap water, followed by a quick rinse in distilled water.[6]

  • Isopropanol Rinse: Briefly dip the slides in 60% isopropanol to remove any residual water and prepare the tissue for the dye solvent.[6]

  • Staining: Incubate the sections in freshly prepared and filtered Oil Red O working solution in a sealed container for 15-20 minutes.[6]

  • Differentiation: Differentiate the sections by briefly dipping them in 60% isopropanol. This step is visually controlled; a few seconds is usually sufficient to remove excess background stain while leaving lipid droplets stained.[6]

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Lightly stain the nuclei with Mayer's Hematoxylin for 30-60 seconds. Immediately rinse thoroughly in tap water to "blue" the hematoxylin.[6]

  • Mounting: Coverslip using an aqueous mounting medium (e.g., glycerin jelly). Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

oil_red_o_workflow start Start: Frozen Tissue Section on Slide fix Fix in 10% Formalin start->fix wash1 Wash with dH2O fix->wash1 rinse_iso Rinse in 60% Isopropanol wash1->rinse_iso stain Stain with Filtered Oil Red O Solution rinse_iso->stain differentiate Differentiate in 60% Isopropanol stain->differentiate wash2 Wash with dH2O differentiate->wash2 counterstain Optional: Counterstain with Hematoxylin wash2->counterstain mount Mount with Aqueous Medium wash2->mount counterstain->mount visualize Visualize Under Microscope mount->visualize

Caption: Step-by-step workflow for Oil Red O staining of lipids.

References

  • An In-depth Technical Guide to the Putative Mechanism of Action for Acid Red 213 in Biological Staining. Benchchem.
  • Fading of azo reactive dyes by perspiration and light.
  • Application Notes and Protocols for Azo Dyes in Histological Lipid Staining. Benchchem.
  • The Role of Ascorbic Acid in the Process of Azo Dye Degrad
  • The Oxidation of Azo Dyes and its relation to Light Fading.
  • The Oxidation of Azo Dyes and Its Rel
  • Biological staining: mechanisms and theory. PubMed.
  • The long-term contribution of dyes and stains to histology and histopathology. Journal of Applied Oral Science.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • How to avoid non-specific staining? Sino Biological.
  • Tips for Reducing Non-specific Staining in IHC. Bioss Antibodies.
  • Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains. Astral Diagnostics.
  • The Synthesis of Azo Dyes. University of Toronto.
  • Best practices-Histology. McGill University.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of phenazopyridine hydrochloride is a cornerstone of quality control, stability testing, and pharmacokinetic analysis. The selection of an appropriate analytical method is a critical decision, balancing the need for sensitivity, specificity, and efficiency. This guide provides an in-depth comparison of validated analytical methods for phenazopyridine hydrochloride, moving beyond a simple listing of protocols to explain the causality behind experimental choices and ensure a framework of self-validating systems. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Imperative for Phenazopyridine Hydrochloride

Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the urinary tract mucosa.[3] Its chemical structure, featuring an azo bond, makes it susceptible to degradation under various stress conditions. Therefore, a validated stability-indicating analytical method (SIAM) is not merely a regulatory requirement but a scientific necessity. Such a method must be able to distinguish, unequivocally, the intact active pharmaceutical ingredient (API) from its potential degradation products, impurities, or formulation excipients.[2]

Generalized Analytical Workflow

The analytical process for phenazopyridine, regardless of the specific technique, follows a fundamental workflow. The critical step is the selection of the analytical technique, which dictates the subsequent sample preparation and data acquisition strategies.

cluster_start Phase 1: Sample Handling cluster_analysis Phase 2: Instrumental Analysis cluster_end Phase 3: Quantification & Reporting SampleCollection Sample Collection (Bulk Drug / Formulation) SamplePrep Sample Preparation (Extraction, Dilution, Filtration) SampleCollection->SamplePrep Technique Analytical Technique Selection (e.g., HPLC, UPLC, UV-Vis) SamplePrep->Technique DataAcquisition Data Acquisition Technique->DataAcquisition Quantification Quantification (vs. Calibration Curve) DataAcquisition->Quantification Reporting Result Reporting & Validation Quantification->Reporting cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization MD Method Development & Optimization FD Forced Degradation (Acid, Base, Oxidative, etc.) MD->FD Specificity Specificity FD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness VM Validated Stability- Indicating Method Robustness->VM

Sources

A Comparative Analysis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and Other Azo Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their applications span a multitude of industries, from textiles and food to pharmaceuticals. Within this expansive family, pyridine-based azo dyes have garnered significant interest due to their unique chromatic properties and biological activities. This guide focuses on a comparative analysis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a known metabolite of the urinary tract analgesic Phenazopyridine, with other commercially significant azo dyes: Phenazopyridine, Aniline Yellow, and Disperse Orange 1.

This analysis will delve into their chemical synthesis, spectral properties, and performance characteristics as dyes, including tinctorial strength, and fastness properties. By presenting available experimental data and detailed evaluation protocols, this guide aims to equip researchers with the foundational knowledge to inform their selection and application of these compounds.

Profile of Selected Azo Dyes

A fundamental understanding of the chemical identity of each dye is paramount to appreciating their comparative performance.

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (CAS 86271-56-9)

This compound is a hydroxylated derivative and a known metabolite of Phenazopyridine[1]. Its chemical structure is characterized by the presence of a hydroxyl group on the pyridine ring, which is anticipated to influence its polarity, solubility, and dyeing characteristics. While it is primarily recognized in a pharmacological context, its structural similarity to other azo dyes warrants an investigation into its potential as a colorant.

  • IUPAC Name: (E)-2,6-Diamino-5-(phenyldiazenyl)pyridin-3-ol[2]

  • Molecular Formula: C₁₁H₁₁N₅O[3]

  • Molecular Weight: 229.24 g/mol [3]

  • Appearance: Very Dark Red Solid[2]

Phenazopyridine (CAS 94-78-0)

Phenazopyridine is a well-known azo dye that also functions as a urinary tract analgesic, alleviating pain, burning, and urgency[4]. It is excreted in the urine where it exerts a local analgesic effect[4]. Its hydrochloride salt is commonly used in pharmaceutical formulations.

  • IUPAC Name: 3-(Phenylazo)pyridine-2,6-diamine

  • Molecular Formula: C₁₁H₁₁N₅

  • Molecular Weight: 213.24 g/mol

  • Appearance: Reddish-brown, microcrystalline powder

Aniline Yellow (CAS 60-09-3)

Also known as para-aminoazobenzene, Aniline Yellow is one of the simplest azo dyes. It is prepared by the coupling reaction between benzenediazonium chloride and aniline in an acidic medium[3][5]. While historically significant, its sensitivity to acids has limited its industrial applications, though it remains a key intermediate in the synthesis of other dyes[3][5].

  • IUPAC Name: 4-(Phenylazo)aniline

  • Molecular Formula: C₁₂H₁₁N₃

  • Molecular Weight: 197.24 g/mol

  • Appearance: Orange powder

Disperse Orange 1 (CAS 2581-69-3)

Disperse Orange 1 is a water-insoluble azo dye primarily used for dyeing synthetic fibers like polyester and acetate[6]. Its application on these hydrophobic fibers is a classic example of disperse dyeing, where the dye is finely dispersed in the dyebath.

  • IUPAC Name: N-phenyl-4-(4-nitrophenylazo)aniline

  • Molecular Formula: C₁₈H₁₄N₄O₂

  • Molecular Weight: 318.33 g/mol

  • Appearance: Brownish powder

Synthesis of Azo Dyes: A Mechanistic Overview

The synthesis of azo dyes predominantly follows a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.

Caption: Workflow for spectrophotometric analysis of a dye.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., ethanol, dimethylformamide) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that fall within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of each diluted solution across the visible spectrum (typically 400-700 nm).

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax of the dye.

Causality: The choice of solvent is critical as it can influence the λmax. The concentration range is important to ensure adherence to the Beer-Lambert Law for accurate quantitative analysis.

Protocol 2: Evaluation of Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Methodology:

  • Sample Preparation: Prepare a dyed fabric specimen of a standard size.

  • Mounting: Mount the specimen in a sample holder along with a set of Blue Wool standards (rated 1-8).

  • Exposure: Expose the mounted specimen and standards to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Assessment: Periodically compare the fading of the test specimen with the fading of the Blue Wool standards.

  • Rating: The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test specimen.

Causality: The xenon arc lamp is used because its spectral output is a close match to natural sunlight. The Blue Wool standards provide a calibrated reference for assessing the degree of fading.

Protocol 3: Evaluation of Wash Fastness (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • Sample Preparation: Prepare a composite specimen by stitching the dyed fabric between two specified adjacent fabrics (e.g., cotton and wool).

  • Washing: Place the composite specimen in a stainless-steel container with a specified volume of a standard soap solution and stainless-steel balls (to provide mechanical action).

  • Agitation: Agitate the container in a laundering machine (e.g., Launder-Ometer) at a specified temperature and for a specified duration.

  • Rinsing and Drying: After the washing cycle, rinse the specimen thoroughly and dry it.

  • Assessment: Assess the change in color of the dyed fabric and the staining of the adjacent fabrics using the respective Grey Scales.

Causality: The use of adjacent fabrics of different fiber types allows for the assessment of color transfer (staining). The Grey Scales provide a standardized method for visually assessing color change and staining.

Conclusion and Future Directions

This guide has provided a comparative overview of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in the context of other well-established azo dyes. While a complete quantitative comparison is hampered by the limited publicly available data on the target compound's dyeing performance, this analysis lays the groundwork for future experimental investigations.

The structural features of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine suggest that it may possess interesting dyeing properties, particularly on polar fibers. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its tinctorial strength and fastness properties on a range of textile substrates using the standardized protocols outlined herein. Such studies will not only elucidate the potential of this compound as a novel dye but also contribute to a deeper understanding of the structure-property relationships within the broader family of phenylazopyridine dyes. This knowledge will be invaluable for the rational design of new colorants with tailored properties for specific applications in both the textile and pharmaceutical industries.

References

  • Phenazopyridine - PubChem. National Center for Biotechnology Information. [Link]

  • Results of acid azo dyeing and various fastness properties of dyes on wool. - ResearchGate. [Link]

  • Fastness properties of azo disperse dyes on polyester fabrics. - ResearchGate. [Link]

  • Disperse Orange 1: Properties, Applications, and Safety of an Azo Dye for Textile and Hair Color - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. - BYJU'S. [Link]

  • Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes Clubbed with Pyridonones and Its UV Protection Performance - MDPI. [Link]

  • How to control the rubbing fastness of textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd. [Link]

  • How to solve the problem of color fastness? - FAQ - Emperor Chem. [Link]

  • Samples of dyes applied on cotton cloth pieces after washing treatments... - ResearchGate. [Link]

  • Dyeing Process of Cotton Fabric with Azoic Dyes - Textile Learner. [Link]

  • Part 1. Antimicrobial activity and dyeing performance of some disperse dyes. [Link]

  • Affecting Factors of Color Fastness to Rubbing - FYI Tester. [Link]

  • Enhancing the wash fastness of disperse dyes on wool with oxidants. [Link]

  • Factors Affecting the Rubbing Fastness of Textile Materials. [Link]

  • Energy-efficient dyeing of wool fabrics with sulfonic acid derivatives of aniline by oxidation polymerization | Request PDF - ResearchGate. [Link]

  • US3685952A - Coloration of polyester textile fibers with azo dyes - Google P
  • Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - NIH. [Link]

  • Color fastness – why it is so important for fabrics - Unnati Silks. [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9 - Veeprho. [Link]

  • Common Problems And Cause Analysis Of Color Fastness To Rubbing. [Link]

  • Sublimation, light and rubbing fastness properties of dyed polyester fabric. - ResearchGate. [Link]

  • rubbing fastness - Knowledge - Hangzhou Fucai Chem Co., Ltd. [Link]

  • How to Improve Color Fastness - FYI Tester. [Link]

  • News - Fastness and control of various textile dyes - MIT-IVY. [Link]

  • Understanding the 9 Color Fastness to Rubbing Test Standards and Influencing Factors. [Link]

  • (PDF) Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - ResearchGate. [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | Chemical Name - Pharmaffiliates. [Link]

  • Washing fastness of the dyed wool fibers | Download Table - ResearchGate. [Link]

  • Rubbing Fastness: How It Works, Factors Affecting It and the Role of Textile Chemicals. [Link]

  • COLORFASTNESS OF COTTON TEXTILES - TECHNICAL BULLETIN. [Link]

  • Electronic absorption spectra measured for phenazopyridine solutions after different reaction times. - ResearchGate. [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat - PubMed. [Link]

  • Union dyeing of wool/polyester blend fabric using sulphatoethylsulphone dye derivative of C.I. Disperse Yellow 23. [Link]

  • Ultraviolet absorption spectra of different drugs. - ResearchGate. [Link]

  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - MDPI. [Link]

  • Phenazopyridine - Optional[MS (LC)] - Spectrum - SpectraBase. [Link]

  • Energy-efficient dyeing of wool fabrics with sulfonic acid derivatives of aniline by oxidation polymerization - - UAL Research Online. [Link]

  • Color Fastness: The Ultimate Guide - Testex. [Link]

  • Colour fastness of textiles - utstester. [Link]

  • Synthesis and investigation of some acid azo dyes for wool | Request PDF - ResearchGate. [Link]

  • SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL Polya M. Miladinova1, Reny K. Vaseva1, Varbina R. Lukanova2 - Journal of Chemical Technology and Metallurgy. [Link]

Sources

A Senior Application Scientist's Guide to Azo Dye Staining: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable visualization of cellular components is paramount. Azo dyes, a versatile class of organic compounds characterized by the presence of one or more azo (−N=N−) groups, have long been indispensable tools in the histologist's arsenal.[1][2][3] Their vibrant colors, straightforward application, and ability to selectively stain a variety of biological structures make them a cornerstone of many research endeavors.[4][5][6]

However, the very diversity of azo compounds can present a challenge. Choosing the optimal dye and protocol for a specific application requires a deep understanding of their underlying chemical principles and performance characteristics. This guide provides an in-depth, objective comparison of staining protocols using different azo compounds, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible results.

Section 1: Staining of Amyloid Fibrils with Congo Red

The accurate detection of amyloid fibrils is crucial for the study of neurodegenerative diseases like Alzheimer's.[7] Congo Red, a symmetrical diazo dye, has historically been the gold standard for this application due to its high specificity for the cross-β sheet structure characteristic of amyloid deposits.[7]

The Mechanism of Congo Red Staining

Congo Red's specificity arises from the planar conformation of its molecule, which allows it to intercalate between the β-pleated sheets of amyloid fibrils. This binding orients the dye molecules in a parallel fashion, leading to the characteristic "apple-green" birefringence when viewed under polarized light, a pathognomonic sign of amyloid.[8]

Experimental Workflow: Congo Red Staining

cluster_prep Tissue Preparation cluster_stain Staining cluster_counterstain Counterstaining & Mounting p1 Deparaffinize and rehydrate tissue sections to distilled water. s1 Stain in alkaline Congo Red solution for 20-60 minutes. p1->s1 s2 Rinse in distilled water. s1->s2 s3 Differentiate rapidly in alkaline alcohol solution. s2->s3 s4 Rinse in running tap water. s3->s4 c1 Counterstain with Gill's hematoxylin. s4->c1 c2 Rinse and 'blue' sections. c1->c2 c3 Dehydrate, clear, and mount. c2->c3

Caption: Workflow for Congo Red staining of amyloid fibrils.

Detailed Experimental Protocol: Bennhold's Congo Red for Amyloid

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.[9]

  • Deparaffinization and Hydration:

    • Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.

    • Rehydrate through descending grades of ethanol (100%, 95%, 70%; 3 minutes each) to distilled water. Rationale: This gradual rehydration prevents tissue distortion.

  • Staining:

    • Stain in Congo red solution for 30-60 minutes.[9] Rationale: The alkaline pH of the solution enhances the binding of the anionic dye to the amyloid fibrils.

    • Rinse in distilled water.[9]

  • Differentiation:

    • Differentiate rapidly (5-10 dips) in an alkaline alcohol solution.[9] Rationale: This step removes non-specific background staining, increasing contrast.

    • Rinse in running tap water for 5 minutes.[9]

  • Counterstaining:

    • Counterstain in Gill's hematoxylin for 30 seconds to visualize nuclei.[9]

    • Rinse in tap water for 1 minute.[9]

    • Dip in ammonia water until sections turn blue.[9] Rationale: "Bluing" converts the initial soluble red form of hematoxylin to an insoluble blue form.

    • Rinse in tap water for 5 minutes.[9]

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol, clear in xylene, and mount with a resinous mounting medium.[10]

Performance Comparison: Amyloid Stains
FeatureCongo RedThioflavin S/T
Detection Method Bright-field & Polarized Light MicroscopyFluorescence Microscopy
Signature Signal "Apple-green" birefringence under polarized lightGreen/Yellow fluorescence
Specificity High for cross-β sheet structure of amyloid[7]Also stains other protein aggregates
Sensitivity May be less sensitive for minimal deposits compared to fluorescent methods[7]Highly sensitive
Ease of Use More laborious and technique-dependent[7]Simpler staining protocol

Section 2: Visualization of Lipids with Oil Red O and Sudan Dyes

The assessment of intracellular lipid accumulation is critical in metabolic research and the study of diseases like steatosis and atherosclerosis.[11][12] Oil Red O and Sudan dyes are lysochromes (fat-soluble dyes) widely used for this purpose.[13][14]

The Principle of Lysochrome Staining

The staining mechanism of these dyes is based on their higher solubility in lipids than in their solvent.[14][15] When a tissue section is incubated with a saturated solution of the dye, the dye partitions into the intracellular lipid droplets, staining them a distinct color.[13]

Staining Mechanism: Oil Red O

ORO_solvent Oil Red O in Isopropanol/Propylene Glycol Lipid_Droplet Intracellular Lipid Droplet ORO_solvent->Lipid_Droplet Partitioning based on higher solubility in lipid Stained_Lipid Stained Lipid Droplet (Red) Lipid_Droplet->Stained_Lipid Accumulation of dye

Caption: Partitioning of Oil Red O into lipid droplets.

Detailed Experimental Protocol: Oil Red O Staining of Cultured Cells

This protocol is designed for staining neutral lipids in cultured cells.[11]

  • Cell Fixation:

    • Remove culture media and gently wash cells twice with PBS.

    • Add 10% formalin and incubate for 30-60 minutes. Rationale: Fixation preserves cellular morphology and immobilizes lipids.

  • Preparation of Oil Red O Working Solution:

    • Prepare a stock solution by dissolving Oil Red O powder in 100% isopropanol.

    • Create the working solution by mixing 3 parts of the stock solution with 2 parts of distilled water. Allow it to sit for 10 minutes and then filter.[11] Rationale: The addition of water reduces the solubility of the dye in the solvent, promoting its partitioning into the cellular lipids.

  • Staining:

    • Remove formalin and wash cells twice with distilled water.

    • Add 60% isopropanol and incubate for 5 minutes. Rationale: This step helps to remove any residual water and facilitates the penetration of the dye.

    • Remove the isopropanol and add the Oil Red O working solution, ensuring complete coverage of the cells. Incubate for 10-20 minutes.[11]

  • Washing and Counterstaining:

    • Remove the Oil Red O solution and wash with distilled water until excess stain is gone.[11]

    • (Optional) Counterstain with hematoxylin for 1 minute to visualize nuclei.[11]

    • Wash with distilled water.

Performance Comparison: Lipophilic Azo Dyes
FeatureOil Red OSudan Black B
Target Lipids Neutral lipids (triglycerides, cholesterol esters)[13]Phospholipids, neutral fats, sterols
Color Red-orange[16]Blue-black[15]
Solvent System Commonly isopropanol or propylene glycol[13][16]Propylene glycol or ethanol[15]
Artifacts Prone to forming precipitates and crystals[16]Can provide a cleaner background
Applications General lipid droplet staining in cells and tissues[12]Myelin staining in neurological studies[15][17][18]

Section 3: Assessing Cell Viability with Trypan Blue

The Trypan Blue exclusion assay is a rapid and widely used method for determining the number of viable cells in a suspension.[19][20]

The Principle of Dye Exclusion

This assay is based on the principle that viable cells possess intact cell membranes that are impermeable to certain dyes, including Trypan Blue.[19][21][22] In contrast, non-viable cells with compromised membranes allow the dye to enter and stain the cytoplasm blue.[23]

Workflow: Trypan Blue Exclusion Assay

Cell_Suspension Cell Suspension Mix Mix 1:1 and Incubate for ~3 min Cell_Suspension->Mix Trypan_Blue 0.4% Trypan Blue Solution Trypan_Blue->Mix Hemacytometer Load Hemacytometer Mix->Hemacytometer Microscopy Microscopic Examination Hemacytometer->Microscopy Count Count Viable (unstained) and Non-viable (blue) cells Microscopy->Count

Caption: Workflow for the Trypan Blue exclusion assay.

Detailed Experimental Protocol: Trypan Blue Staining
  • Preparation:

    • Obtain a single-cell suspension of your cells.

    • Prepare a 0.4% solution of Trypan Blue in a buffered salt solution (e.g., PBS).

  • Staining:

    • Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension.[19]

    • Allow the mixture to incubate for approximately 3 minutes at room temperature.[19] Rationale: A short incubation period is crucial as longer exposure can be toxic to viable cells, leading to an underestimation of viability.[19]

  • Counting:

    • Apply a drop of the mixture to a hemacytometer.

    • Using a light microscope, count the number of unstained (viable) and stained (non-viable) cells within the grid of the hemacytometer.[19]

  • Calculation:

    • Calculate the percentage of viable cells using the formula: % Viable Cells = [1.00 – (Number of blue cells ÷ Number of total cells)] × 100.[21]

Performance Comparison: Cell Viability Dyes
FeatureTrypan BluePropidium Iodide (PI)
Detection Method Bright-field MicroscopyFluorescence Microscopy/Flow Cytometry
Principle Membrane exclusionIntercalates with DNA in membrane-compromised cells
Advantages Simple, rapid, and inexpensive[19]High sensitivity, suitable for automated counting
Disadvantages Carcinogenic, can form aggregates, less accurate for samples <70% viable[20]Requires a fluorescence microscope or flow cytometer

Conclusion

The selection of an appropriate azo dye and a meticulously executed protocol are fundamental to generating high-quality, interpretable data. This guide has provided a comparative framework for some of the most commonly used azo staining techniques, emphasizing the rationale behind each experimental step. By understanding the mechanisms of action and the relative performance of these dyes, researchers can make informed decisions to best suit their specific experimental needs, ultimately contributing to the advancement of scientific knowledge. It is important to note that variations in staining can occur due to factors such as fixation methods and laboratory protocols, and quantitative analysis may require standardization algorithms to ensure reproducibility.[24][25]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Sudan Black B Staining for Myelin in Spinal Cord Sections.
  • Protocols.io. (2018). Procedures for the staining of lipid droplets with Oil Red O.
  • IHC WORLD. (2024). Bennhold's Congo Red Staining Protocol for Amyloid.
  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. Retrieved from [Link]

  • Revvity. (n.d.). Trypan Blue Cell Viability Staining: Protocol & Applications.
  • DeNovix. (2019). Trypan Blue Assay Protocol | Technical Note 181.
  • Bejnordi, B. E., Timofeeva, N., Otte-Höller, I., Karssemeijer, N., & van der Laak, J. (2014). Quantitative analysis of stain variability in histology slides and an algorithm for standardization. Medical Imaging 2014: Digital Pathology, 9041, 90410N. Retrieved from [Link]

  • BioVision. (n.d.). Lipid (Oil Red O) Staining Kit.
  • Thermo Fisher Scientific. (n.d.). Trypan Blue Exclusion.
  • Benchchem. (n.d.). A Comparative Guide to Amyloid Fibril Staining: Thiazine Red R vs. Congo Red.
  • School of Biomedical Sciences. (n.d.). Congo Red Staining Protocol for Amyloid.
  • Thermo Fisher Scientific. (n.d.). Trypan Blue Exclusion.
  • Jensen, E. C. (2013). Quantitative analysis of histological staining and fluorescence using ImageJ. The Anatomical Record, 296(3), 378–381. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of stain variability in histology slides and an algorithm for standardization. Retrieved from [Link]

  • StainsFile. (n.d.). Highman's Congo Red for Amyloid.
  • Jensen, E. C. (2013). Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ. The Anatomical Record, 296(3), 378-381. Retrieved from [Link]

  • Chen, Y., et al. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Biotechnology and Applied Biochemistry, 68(4), 863-868. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures for the staining of lipid droplets with Oil Red O v1. Retrieved from [Link]

  • Creative Proteomics. (n.d.). The Congo Red assay.
  • van der Meer, C., et al. (1992). Staining myelin and myelin-like degradation products in the spinal cords of chronic experimental allergic encephalomyelitis (Cr-EAE) rats using Sudan black B staining of glycol methacrylate-embedded material. Journal of Neuroscience Methods, 45(1-2), 99-105. Retrieved from [Link]

  • JoVE. (2023). Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells.
  • Neuromuscular Home Page. (n.d.). SUDAN BLACK B PROTOCOL.
  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of histopathological findings using image processing software. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Azo Dyes as Chromophores for Biological Imaging.
  • ResearchGate. (n.d.). Sudan black: A fast, easy and non-toxic method to assess myelin repair in demyelinating diseases | Request PDF. Retrieved from [Link]

  • Ineichen, B. V., et al. (2017). Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases. Neuropathology and Applied Neurobiology, 43(3), 242-251. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Azo Dyes Versus Traditional Dyes.
  • Benchchem. (n.d.). A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing.
  • Kuhlmann, W. D. (2024). Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science Kuhlmann.
  • ResearchGate. (n.d.). Azo dyes–biological activity and synthetic Strategy. Retrieved from [Link]

  • International Journal of Health & Medical Research. (2025). Biological Activity of Azo Compounds: A Comprehensive Review.
  • Aljamali, N. M. (2015). Review in Azo Compounds and its Biological Activity. Biochemistry & Analytical Biochemistry, 4(2). Retrieved from [Link]

  • Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3-14. Retrieved from [Link]

  • Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. International Journal of Polymer Science, 2022. Retrieved from [Link]

  • Alamy. (n.d.). . Biological stains; a handbook on the nature and uses of the dyes employed in the biological laboratory. Stains and staining (Microscopy); Stains and Staining; Dyes. Nitro and Azo Dyes 75 Lillie (1940) suggests this dye (under the name Azofuchsin 3B) among possible substitutes for "ponceau de xyhdene" in the.
  • Benchchem. (n.d.). Performance comparison of Disperse Red 73 with other azo dyes.
  • ResearchGate. (n.d.). (PDF) Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]

  • National Diagnostics. (2011). The Chemistry of Dyes and Staining.
  • El-gohary, M. I., & El-sayed, A. M. (2020). The long-term contribution of dyes and stains to histology and histopathology. Egyptian Journal of Histology, 43(1), 1-17. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review on Azo-Compounds and Their Applications. Retrieved from [Link]

  • IntechOpen. (2025). Miscellaneous Azo Dyes: A Review on Recent Advancements and Applications.
  • Biological Stain Commission. (2023). Glossary.
  • Bartleby.com. (n.d.). Advantages And Disadvantages Of Azo Dyes - 795 Words.
  • National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • Amin, K. A., et al. (2010). Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats. BMC Complementary and Alternative Medicine, 10, 1-13. Retrieved from [Link]

  • Impactfactor. (2021). Physiological, Histological, and Biochemical Evidence for the Effect of Two Azo Dyes on Mice Model.

Sources

The Double-Edged Sword: A Comparative Guide to Phenazopyridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The repurposing of existing drug scaffolds is a cornerstone of modern drug discovery, offering a rapid path to novel therapeutics. Phenazopyridine, a long-established urinary tract analgesic, has recently emerged from the shadows of its conventional use to present a compelling, albeit complex, opportunity in oncology research. Its derivatives are now being explored as potent inhibitors of the Translesion Synthesis (TLS) pathway, a critical mechanism of DNA damage tolerance that cancer cells exploit to survive chemotherapy. This guide provides a comprehensive, objective comparison of the use of phenazopyridine derivatives in research, weighing their advantages against their inherent limitations and benchmarking them against alternative approaches.

The Rise of a Novel Application: From Analgesic to Adjuvant

Phenazopyridine's primary clinical application is the symptomatic relief of pain and irritation in the urinary tract.[1][2][3] Its mechanism of action is attributed to a local anesthetic effect on the urinary tract mucosa.[1][3][4] However, the core chemical structure, a substituted azobenzene, has proven to be a versatile scaffold. Recent breakthroughs have identified phenazopyridine analogues as inhibitors of the protein-protein interaction between the REV1 C-terminal domain (REV1-CT) and the REV1-interacting regions (RIRs) of other TLS polymerases.[2][3] This interaction is a linchpin of the TLS pathway, which allows cancer cells to bypass DNA lesions induced by genotoxic chemotherapies like cisplatin, ultimately leading to drug resistance.[2][3]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Targeting the TLS Pathway with Phenazopyridine Derivatives"

Advantages in the Research Arsenal

The primary advantage of employing phenazopyridine derivatives in cancer research lies in their potential to act as adjuvants, enhancing the efficacy of established first-line chemotherapeutic agents.[2]

  • Sensitization to Chemotherapy: By inhibiting the TLS pathway, these derivatives can re-sensitize resistant cancer cells to DNA-damaging agents like cisplatin. This synergistic effect could potentially lower the required doses of toxic chemotherapies, reducing side effects for patients.[2]

  • Novel Mechanism of Action: Targeting the REV1-CT/RIR protein-protein interaction is a relatively new strategy in cancer therapy. This provides a fresh avenue for overcoming resistance mechanisms that have developed against other cancer drugs.

  • Known Scaffold: The phenazopyridine scaffold has a long history of clinical use, which can provide a head start in terms of understanding its basic pharmacokinetic and toxicological properties. However, it is crucial to note that derivatives may have significantly different profiles.

The Hurdles: Disadvantages and Research Challenges

Despite their promise, phenazopyridine derivatives are not without significant drawbacks that researchers must navigate.

  • Poor Solubility: A major limitation of many phenazopyridine analogues is their low solubility in aqueous solutions. This can complicate in vitro assays and in vivo formulation, potentially leading to inaccurate binding affinity measurements and poor bioavailability.

  • Toxicity and Carcinogenicity: The parent compound, phenazopyridine, has known toxicities, including blood disorders, and is listed as a potential carcinogen.[1] These concerns must be thoroughly investigated for any new derivative.

  • Need for Structural Optimization: The initial phenazopyridine hits often require substantial medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of design, synthesis, and testing.

  • Complex Biology of TLS: The TLS pathway is intricate, with multiple polymerases and regulatory proteins. A deep understanding of the specific cellular context is necessary to effectively utilize inhibitors and interpret results.

Performance Comparison: Phenazopyridine Derivatives vs. Alternatives

The pursuit of TLS inhibition is not limited to phenazopyridine derivatives. A range of alternative strategies are being explored, each with its own set of strengths and weaknesses.

ApproachMechanism of ActionAdvantagesDisadvantagesKey Research Compounds
Phenazopyridine Derivatives Inhibit REV1-CT/RIR protein-protein interaction.Known scaffold, potential for chemotherapy sensitization.Poor solubility, potential toxicity, requires optimization.PAP analogues (e.g., compound 6 from referenced studies)
Other Small Molecule Inhibitors Target different components of the TLS pathway (e.g., polymerase catalytic sites, other PPIs).Diverse chemical matter, potentially better drug-like properties.May have off-target effects, requires extensive preclinical validation.JH-RE-06
Protein-based Inhibitors Expression of REV1-CTD fragments to disrupt TLS complex formation.High specificity for the target interaction.Delivery challenges for in vivo applications, potential immunogenicity.NLS-REV1-CTD
RNA Interference (siRNA) Silencing the expression of key TLS genes like REV1 or REV3L.Highly specific and potent knockdown of target proteins.In vivo delivery is a major hurdle, transient effect.siRNAs targeting REV1 and REV3L

Experimental Protocols: A Step-by-Step Guide

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used in the evaluation of phenazopyridine derivatives as TLS inhibitors.

Protocol 1: Synthesis of Phenazopyridine Derivatives

This protocol describes a general method for synthesizing phenazopyridine analogues via a diazotization-coupling reaction.

Materials:

  • Substituted aniline

  • 1 M Hydrochloric acid

  • Sodium nitrite

  • 2,6-diaminopyridine

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve the desired substituted aniline (1.0 equivalent) in 1 M HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.25 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 20 minutes on ice to form the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve 2,6-diaminopyridine (1.0 equivalent) in water.

    • Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

    • Continue stirring at room temperature for 1 hour.

  • Work-up and Purification:

    • Precipitate the product by adding cold water.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization or column chromatography.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Synthesis Workflow for Phenazopyridine Derivatives"

Protocol 2: Fluorescence Polarization (FP) Assay for REV1-CT/RIR Inhibition

This assay is used to quantify the ability of a compound to disrupt the interaction between REV1-CT and a fluorescently labeled RIR peptide.

Materials:

  • Purified REV1-CT protein

  • Fluorescently labeled RIR peptide (e.g., FAM-Polκ-RIR)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Phenazopyridine derivatives dissolved in DMSO

  • 384-well black, non-binding microplates

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a solution of REV1-CT and the fluorescently labeled RIR peptide in the assay buffer. The final concentrations should be optimized to give a stable and robust FP signal.

  • Serially dilute the phenazopyridine derivatives in DMSO, and then further dilute in assay buffer.

  • In the microplate, add the REV1-CT/RIR peptide solution to each well.

  • Add the diluted compounds to the wells. Include controls for no inhibition (DMSO only) and complete inhibition (a known potent inhibitor or a high concentration of unlabeled RIR peptide).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Determination

MST measures the movement of molecules in a temperature gradient, which changes upon binding to a ligand. This technique can be used to determine the dissociation constant (Kd) of the interaction between a phenazopyridine derivative and REV1-CT.

Materials:

  • Fluorescently labeled REV1-CT protein

  • Unlabeled phenazopyridine derivatives

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST capillaries

  • MST instrument

Procedure:

  • Prepare a series of dilutions of the unlabeled phenazopyridine derivative in MST buffer.

  • Prepare a constant concentration of the fluorescently labeled REV1-CT in MST buffer.

  • Mix the labeled protein with each dilution of the unlabeled compound.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples in the MST instrument.

  • Analyze the change in the thermophoretic signal as a function of the compound concentration to determine the Kd value.

dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Experimental Workflow for Evaluating Phenazopyridine Derivatives"

Conclusion: A Promising but Challenging Path Forward

Phenazopyridine derivatives represent a fascinating example of drug repurposing, offering a novel strategy for combating chemotherapy resistance in cancer. Their ability to inhibit the REV1-mediated translesion synthesis pathway provides a clear mechanistic rationale for their further development. However, researchers must be cognizant of the significant challenges, including poor physicochemical properties and potential toxicities. A rigorous and systematic approach, employing a battery of in vitro and in vivo assays, is essential to unlock the full therapeutic potential of this intriguing class of compounds. The continued exploration of phenazopyridine derivatives, alongside a broader investigation of other TLS inhibitors, holds the promise of delivering new and effective tools in the fight against cancer.

References

  • Vertex AI Search, Pharmacology Of phenazopyridine ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025).
  • PubChem. Phenazopyridine.
  • Prive, G. G., & Scharer, O. D. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 16(7), 1126–1132.
  • Prive, G. G., & Scharer, O. D. (2021). Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. PubMed.
  • Patel, S. M., Dash, R. C., & Hadden, M. K. (2021). Translesion synthesis inhibitors as a new class of cancer chemotherapeutics.
  • Hadden Research Lab. (n.d.). REV1-CT/RIR Inhibitors. University of Connecticut.
  • Chatterjee, N., & Walker, G. C. (2017). Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy?. PLoS Genetics, 13(8), e1006842.
  • Khavrutskii, L., Yeh, J., Timofeeva, O., Tarasov, S. G., Pritt, S., Stefanisko, K., & Tarasova, N. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Journal of Visualized Experiments, (72), e50541.
  • Vanderbilt University. (n.d.). MST Guidelines. Center for Structural Biology.

Sources

A Comparative Guide to the Cross-Reactivity Profile of Azo Dyes: A Case Study on Phenazopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of cross-reactivity, focusing on the clinically significant azo dye, Phenazopyridine. While the initial compound of interest, 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, is not widely characterized in scientific literature, the structurally similar and extensively studied molecule, Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine), serves as an excellent and relevant model. Understanding the cross-reactivity of Phenazopyridine is critical for researchers in drug development and professionals in clinical diagnostics due to its profound potential for analytical interference.

This document moves beyond a simple listing of facts to explain the underlying mechanisms of cross-reactivity, provides actionable experimental protocols for its investigation, and presents a framework for interpreting the resulting data.

The Principle of Cross-Reactivity: More Than Just Mistaken Identity

Cross-reactivity occurs when an analytical system or a biological system designed to detect a specific molecule (analyte) mistakenly recognizes a different molecule. This is not a random error; it is a predictable interaction rooted in structural and chemical similarities. For a compound like Phenazopyridine, two primary types of cross-reactivity are of concern:

  • Analytical Interference: This is the most common issue associated with Phenazopyridine. As a potent azo dye, its intense color in solution can directly interfere with colorimetric and spectrophotometric assays. It can mask, mimic, or alter the expected color change in diagnostic tests, leading to erroneous results. A prime example is its well-documented interference with urinalysis dipstick tests.

  • Immunological Cross-Reactivity: This involves the specific binding of an antibody to a non-target antigen. If an antibody is developed to recognize a particular drug or metabolite, it might also bind to Phenazopyridine or its metabolites if they share similar structural motifs (epitopes). This is a critical consideration in the development of immunoassays for therapeutic drug monitoring or toxicology screening.

The causality behind these interactions is molecular mimicry. The phenylazo group and the arrangement of amino groups in Phenazopyridine create a distinct chromophore and a specific three-dimensional shape that can be sufficiently similar to the chromophores used in diagnostic assays or the epitopes recognized by antibodies.

Designing a Cross-Reactivity Study: A Comparative Framework

To rigorously assess the cross-reactivity of a compound like Phenazopyridine, a comparative study is essential. The goal is to challenge the analytical system with a panel of compounds to determine its specificity.

Selection of Challenge Compounds:

The choice of compounds to test alongside the primary molecule is critical and should be based on a logical rationale.

Compound ClassExample CompoundRationale for Inclusion
Primary Compound PhenazopyridineThe molecule of interest whose cross-reactivity is being profiled.
Structural Analogs Aniline, p-AminophenolMetabolites or precursors of Phenazopyridine that may also be present and could contribute to interference.
Common Co-administered Drugs Acetaminophen, IbuprofenNon-interfering analgesics often used for similar symptoms. These serve as crucial negative controls to establish baseline assay performance.
Known Interferents Bilirubin, NitrofurantoinCompounds known to interfere with urinalysis, used as positive controls to validate the assay's sensitivity to interference.

The experimental workflow for such a study involves preparing standardized concentrations of each compound and testing them in the target analytical system.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Challenge Compounds (Phenazopyridine, Analogs, Controls) B Prepare Stock Solutions in Appropriate Solvent (e.g., DMSO) A->B C Create Serial Dilutions in Assay Matrix (e.g., Synthetic Urine) B->C D Spike Dilutions into Negative Samples C->D E Perform Target Assay (e.g., Urinalysis Dipstick Analysis) D->E F Record Observations (Color Change, Quantitative Reading) E->F G Compare Results to Baseline (Unspiked Negative Control) F->G H Determine Minimum Interfering Concentration G->H I Quantify Degree of Interference (% False Positive/Negative) H->I

Caption: Workflow for an in vitro analytical interference study.

Experimental Protocol: Urinalysis Interference Assay

This protocol provides a self-validating system to quantify the interference of Phenazopyridine on a standard multi-parameter urinalysis test strip.

Objective: To determine the minimum concentration of Phenazopyridine that causes a clinically significant false-positive or false-negative result on urinalysis test strips.

Materials:

  • Phenazopyridine HCl powder

  • Synthetic urine (negative control matrix)

  • Multi-parameter urinalysis test strips (e.g., testing for leukocytes, nitrite, urobilinogen, protein, pH, blood, specific gravity, ketone, bilirubin, glucose)

  • Positive control substances (e.g., bilirubin, sodium nitrite)

  • Calibrated pipettes, conical tubes

  • Automated strip reader or color chart

Methodology:

  • Preparation of Controls:

    • Negative Control: Use unadulterated synthetic urine. This establishes the baseline "true negative" result for all parameters.

    • Positive Control: Spike synthetic urine with known concentrations of relevant analytes (e.g., bilirubin) to ensure the test strips are functioning correctly and to confirm the "true positive" color.

  • Preparation of Phenazopyridine Stocks:

    • Prepare a 1 mg/mL stock solution of Phenazopyridine HCl in deionized water.

    • Perform serial dilutions in synthetic urine to create a range of concentrations that cover sub-therapeutic to therapeutic levels (e.g., 200 µg/mL, 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL). The typical urinary concentration after a standard dose is in the 100-200 µg/mL range.

  • Assay Execution:

    • For each concentration of Phenazopyridine and for each control, dip a urinalysis test strip into the solution for the manufacturer-specified time (e.g., 1-2 seconds).

    • Remove excess liquid by touching the side of the strip to the container rim.

    • Lay the strip horizontally and begin timing.

  • Data Acquisition:

    • At the precise time specified by the manufacturer for each parameter (e.g., 60 seconds for bilirubin, 120 seconds for leukocytes), read the result.

    • If using an automated reader, record the quantitative or semi-quantitative output.

    • If reading manually, compare the strip to the color chart on the vial and record the corresponding value. Perform this reading in a well-lit environment.

  • Data Analysis:

    • For each parameter, identify the lowest concentration of Phenazopyridine that causes a result to deviate from the negative control baseline.

    • For example, if the bilirubin pad on the negative control is negative, but it reads "small" or "+" at 25 µg/mL Phenazopyridine, this is the minimum interfering concentration.

The diagram below illustrates the mechanism of this interference.

G cluster_system Mechanism of Colorimetric Interference A Urinalysis Test Pad Reagent Chemistry (e.g., Diazo Salt) Expected Reaction with Analyte (e.g., Bilirubin) B Expected Outcome Analyte Present Specific Color Change (e.g., Tan to Pink) A:f1->B:f0 Leads to C Phenazopyridine Present Intense Orange/Red Color in Urine Masks the Reagent Pad's True Color A:f0->C:f0 Is overwhelmed by D Observed Outcome Atypical Color (e.g., Red-Orange) Misinterpreted as a Positive Result (False Positive) C:f1->D:f0 Causes

Caption: How Phenazopyridine's color masks the diagnostic reaction on a test pad.

Interpreting the Data: A Quantitative Comparison

Following the protocol, the data can be summarized to provide a clear, comparative overview of cross-reactivity.

Table 1: Hypothetical Interference Data for Phenazopyridine on Urinalysis Parameters

CompoundConcentration (µg/mL)Bilirubin PadUrobilinogen PadNitrite PadLeukocyte Esterase Pad
Negative Control 0NegativeNormalNegativeNegative
Acetaminophen 200NegativeNormalNegativeNegative
Phenazopyridine 10NegativeNormalNegativeNegative
Phenazopyridine 25False Positive (+) Atypical Color NegativeNegative
Phenazopyridine 50False Positive (++) Atypical Color False Positive (+) Negative
Phenazopyridine 100False Positive (+++) Atypical Color False Positive (+) Negative

Interpretation and Field Insights:

  • High-Risk Parameters: The data clearly indicate that bilirubin and urobilinogen tests are highly susceptible to interference, which is consistent with clinical findings. The diazo reaction chemistry used in these pads is easily masked by the azo dye structure of Phenazopyridine.

  • Dose-Dependent Effect: The interference is dose-dependent. At lower concentrations (10 µg/mL), no interference is observed, but it becomes significant at concentrations found in patients undergoing treatment.

  • Clinical Implications: For clinicians, these results underscore the importance of taking a patient's medication history before interpreting urinalysis results. A positive bilirubin test in a patient taking Phenazopyridine should be confirmed with a different, non-colorimetric method (e.g., an Ictotest).

  • Diagnostic Development: For researchers developing new diagnostic assays, particularly those based on colorimetric readouts, Phenazopyridine and similar azo dyes should be included as mandatory interferents in validation studies. This proactive testing prevents the launch of assays that would be unreliable in this patient population.

By systematically challenging an assay and understanding the chemical basis of the interaction, we can predict, identify, and mitigate the impact of cross-reactivity, ensuring both diagnostic accuracy and patient safety.

References

  • Title: Phenazopyridine and its interference in urinalysis. Source: American Journal of Clinical Pathology. URL: [Link]

  • Title: A Review of Common Interferences in Urinalysis. Source: Laboratory Medicine. URL: [Link]

  • Title: Urinalysis: A Comprehensive Review. Source: American Family Physician. URL: [Link]

  • Title: Phenazopyridine Hydrochloride: A Toxic Cause of Anemia and Acute Kidney Injury. Source: Texas Heart Institute Journal. URL: [Link]

  • Title: Point-of-Care Urinalysis. Source: StatPearls. URL: [Link]

A Comparative Guide to the Quantitative Analysis of Ligand Binding Affinity: A Case Study of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise quantification of binding affinity—the strength of the interaction between a ligand and its biological target—is a cornerstone of modern drug discovery and chemical biology.[1] This metric, typically expressed as the dissociation constant (KD), governs a molecule's potential efficacy and specificity, making its accurate determination essential for lead optimization and understanding structure-activity relationships (SAR).[1][2] This guide provides an in-depth comparison of three principal biophysical techniques for quantifying binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

To ground this comparison in a practical context, we will use 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine as our case study ligand. This compound is a known metabolite of Phenazopyridine, a drug used for urinary tract analgesia.[3][4] Recent research has explored the broader biological activities of such molecules, including their potential as inhibitors of targets like Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammatory diseases.[5] Therefore, we will frame our comparative analysis around the hypothetical characterization of this ligand's binding to MIF.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering the reader to select and implement the most appropriate technique for their research objectives.

Section 1: The Ligand and Its Target

The Ligand: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

This molecule is an azo dye and a pyridine derivative, characterized by its aromatic systems and multiple hydrogen bond donors and acceptors.[6][7] As a metabolite of a known drug, understanding its interactions with off-target proteins is crucial for a complete pharmacological profile. Its physicochemical properties make it amenable to study by various biophysical methods.

The Biological Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine that plays a critical role in the innate immune response and is associated with numerous inflammatory diseases and cancer.[5] It possesses a unique keto-enol tautomerase enzymatic activity, and inhibition of this activity is a key strategy for inhibitor discovery.[5] The development of accurate and robust binding assays for MIF is therefore of significant therapeutic interest.

Section 2: Comparative Methodologies for Binding Affinity Analysis

The selection of an analytical technique is a critical decision dictated by the specific scientific question, the nature of the interactants, and available resources. No single method is universally superior; each offers a unique set of advantages and limitations. Below, we compare three gold-standard, label-free, and fluorescence-based techniques.[1][8]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Measurement Principle Heat change upon bindingChange in refractive index on a sensor surfaceChange in rotational speed of a fluorescent probe
Key Output KD, ΔH, ΔS, Stoichiometry (n)KD, ka (on-rate), kd (off-rate)K D (via IC50 in competitive assay)
Labeling Requirement Label-freeLabel-freeRequires a fluorescently-labeled probe (tracer)
Format In-solutionSurface-immobilizedIn-solution
Sample Consumption High (µg-mg of protein)Low (µg of protein)Low (ng-µg of protein)
Throughput LowMedium to HighHigh
Primary Advantage Direct measurement of all thermodynamic parametersReal-time kinetic dataHomogeneous, high-throughput format
Primary Limitation High sample consumption; low throughputImmobilization can affect protein activityIndirect (competitive); potential for fluorescence artifacts
Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC stands alone as the most thermodynamically comprehensive method, as it directly measures the heat released or absorbed during a binding event.[2][9] This provides not just the binding affinity (KD), but also the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding. This information is invaluable for understanding the driving forces of the interaction (e.g., hydrogen bonds vs. hydrophobic effect) and for guiding medicinal chemistry efforts.[9] The choice to use ITC is often made when a deep thermodynamic understanding of the binding mechanism is required for a low number of high-value compounds.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Titration Experiment cluster_analysis Data Analysis P Purified Protein (MIF) in Sample Cell L Ligand (Test Compound) in Syringe Inj Inject Ligand into Sample Cell L->Inj Heat Measure Heat Change (dP) vs. Reference Cell Inj->Heat Binding Event Plot Plot Heat per Injection vs. Molar Ratio Heat->Plot Fit Fit to Binding Model Plot->Fit Result Determine: KD, n, ΔH, ΔS Fit->Result

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Reagent Preparation:

    • Dialyze the purified target protein (e.g., MIF) and dissolve the ligand (2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine) into the exact same buffer batch to minimize heats of dilution. A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • Thoroughly degas both protein and ligand solutions to prevent air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~20-50 µM).

    • Load the ligand solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of 20-30 injections (e.g., 1-2 µL each) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Control Experiment:

    • To obtain the heat of dilution, perform an identical titration of the ligand into buffer alone. This background heat is subtracted from the binding data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the K D, stoichiometry (n), and enthalpy (ΔH).[10]

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is the technique of choice when information on binding kinetics—the rates of association (ka) and dissociation (kd)—is required.[11][12] It is a real-time, label-free method with high sensitivity, capable of detecting interactions across a broad range of affinities.[12][13] The decision to use SPR is driven by the need to understand not only if a compound binds, but how it binds and for how long. For example, a long residence time (slow kd) can often translate to improved in vivo efficacy. The critical experimental choice in SPR is the immobilization strategy, as a poorly oriented or denatured surface-bound protein can lead to misleading results.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Measurement Cycle cluster_analysis Data Analysis Immob Immobilize Protein (MIF) on Sensor Chip Surface (e.g., Amine Coupling) Assoc Association: Flow Ligand (Analyte) over Surface Immob->Assoc Eq Equilibrium: Steady-State Binding Dissoc Dissociation: Flow Buffer over Surface Regen Regeneration: Strip Bound Ligand Sensorgram Generate Sensorgram (Response Units vs. Time) Regen->Sensorgram Fit Fit Kinetic Data to Binding Model Sensorgram->Fit Result Determine: KD, ka, kd Fit->Result

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Inject the purified protein (MIF) in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote electrostatic pre-concentration. The amount immobilized should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Titration:

    • Prepare a dilution series of the ligand (2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine) in running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.

    • For each concentration, perform a binding cycle:

      • Association: Inject the ligand over the reference and active flow cells for a defined period (e.g., 120 seconds).

      • Dissociation: Flow running buffer over the cells to monitor the dissociation of the complex (e.g., 300 seconds).

  • Regeneration:

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized protein. This step requires careful optimization.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the active channel data.

    • Globally fit the resulting sensorgrams from the full concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the affinity (KD = kd/ka).

Fluorescence Polarization (FP)

Expertise & Experience: FP is a powerful solution-based technique ideal for high-throughput screening (HTS) and for situations where surface immobilization is undesirable.[14][15] The method relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, depolarizing emitted light.[16] When bound to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[17] The key experimental decision is the design and validation of a suitable fluorescent tracer. For unlabeled compounds like our test ligand, a competitive assay is used, where the compound displaces the tracer from the protein's binding site, causing a decrease in polarization. This makes FP an excellent choice for screening compound libraries to find new binders.

FP_Workflow cluster_prep Assay Preparation cluster_exp Measurement cluster_analysis Data Analysis Mix Prepare Mixture: - Fixed [Protein] - Fixed [Fluorescent Tracer] Comp Add Serial Dilution of Unlabeled Competitor Ligand Incubate Incubate to Reach Binding Equilibrium Comp->Incubate Measure Excite with Polarized Light Measure Fluorescence Polarization Incubate->Measure Plot Plot Polarization Signal vs. Log[Competitor] Measure->Plot Fit Fit to Sigmoidal Curve Plot->Fit IC50 Determine IC50 Fit->IC50 Result Calculate Ki (KD) (Cheng-Prusoff Eq.) IC50->Result

Caption: Workflow for a competitive Fluorescence Polarization assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5).

    • Synthesize or procure a fluorescently-labeled ligand (tracer) known to bind to the target protein (MIF). The tracer's own K D should be determined first in a direct binding experiment.[5]

    • Prepare a stock solution of the target protein (MIF).

    • Prepare a serial dilution of the unlabeled competitor (2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine).

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of MIF and tracer to all wells. The concentrations should be optimized based on the tracer's K D (typically, [Protein] ≈ K D and [Tracer] is low and constant).

    • Add the competitor dilution series to the plate. Include controls for high polarization (no competitor) and low polarization (no protein).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to ensure binding equilibrium is reached (e.g., 30-60 minutes).

    • Read the plate on a microplate reader equipped with polarization filters, measuring the fluorescence polarization in millipolarization units (mP).[16]

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known K D of the tracer and its concentration.[17]

Conclusion

The quantitative analysis of the binding affinity of a molecule like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is not a one-size-fits-all endeavor. The choice between Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization depends entirely on the experimental goals.

  • Choose ITC for a definitive, in-solution measurement of binding affinity and a complete thermodynamic profile of the interaction, which is critical for lead optimization.[9][18]

  • Choose SPR when understanding the kinetics of binding (on- and off-rates) is paramount, as this provides deeper insight into the dynamic nature of the interaction.[11][19]

  • Choose FP for higher-throughput applications, such as screening compound libraries or when a robust, solution-based competitive assay is needed.[14][15]

By understanding the fundamental principles, workflows, and inherent trade-offs of each technique, researchers can confidently select the most appropriate method to generate high-quality, actionable data in their drug discovery and chemical biology programs.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: Characterization of Protein-Ligand Interactions. Source: Creative Biostructure URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Source: PubMed URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: SpringerLink URL: [Link]

  • Title: Analysis of protein-ligand interactions by fluorescence polarization. Source: PubMed Central (PMC) URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization. Source: BMG Labtech URL: [Link]

  • Title: Biacore SPR for small-molecule discovery. Source: Cytiva Life Sciences URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Source: ResearchGate URL: [Link]

  • Title: Analysis of fluorescence polarization competition assays with affinimeter. Source: AFFINImeter URL: [Link]

  • Title: Binding Affinity. Source: Malvern Panalytical URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed URL: [Link]

  • Title: Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Source: PubMed Central (PMC) URL: [Link]

  • Title: Fluorescence polarization binding assays. Source: Dr. Peter B Allen – Lab Blog URL: [Link]

  • Title: Mass spectrometric analysis of protein–ligand interactions. Source: PubMed Central (PMC) URL: [Link]

  • Title: Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Source: ACS Publications URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance. Source: The Biochemist - Portland Press URL: [Link]

  • Title: A Quantitative Analysis of Ligand Binding at the Protein-Lipid Bilayer Interface. Source: PDB-101 URL: [Link]

  • Title: A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays. Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Source: ACS Publications URL: [Link]

  • Title: How to determine binding affinity with a microplate reader. Source: BMG Labtech URL: [Link]

  • Title: Overview of methods to measure biochemical binding affinity. Source: YouTube URL: [Link]

  • Title: How does one measure the affinity of a molecule to bind DNA? Source: Quora URL: [Link]

  • Title: 2,6-Diamino-3-(phenylazo)pyridine hydrochloride | 136-40-3. Source: J&K Scientific URL: [Link]

  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. Source: Veeprho URL: [Link]

  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Source: PubMed URL: [Link]

  • Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. Source: HCBCHEM URL: [Link]

Sources

A Comparative Guide to the Efficacy of Phenazopyridine Analogs as Translesion Synthesis (TLS) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, overcoming chemoresistance remains a formidable challenge. One of the key cellular mechanisms contributing to this resistance is Translesion Synthesis (TLS), an error-prone DNA damage tolerance pathway that allows cancer cells to survive the cytotoxic effects of DNA-damaging agents like cisplatin.[1] Consequently, the development of small-molecule inhibitors of TLS has emerged as a promising strategy to enhance the efficacy of first-line chemotherapies.[1][2] This guide provides an in-depth comparison of the efficacy of various phenazopyridine (PAP) analogs as TLS inhibitors, focusing on their direct interaction with the central TLS protein Rev1.

The Rationale for Targeting Translesion Synthesis

Genotoxic chemotherapeutic agents, such as cisplatin, induce DNA lesions that stall the replicative DNA polymerases, leading to cell cycle arrest and apoptosis.[1] However, cancer cells can employ the TLS pathway to bypass these lesions. This process involves the recruitment of specialized, low-fidelity TLS polymerases that can replicate over damaged DNA.[1] While this allows for cell survival, it comes at the cost of increased mutagenesis, which can fuel tumor evolution and the development of chemoresistance.[1]

The Rev1 protein acts as a critical scaffold in the TLS pathway, mediating the recruitment of other TLS polymerases to the site of DNA damage through its C-terminal domain (Rev1-CT).[1] The interaction between Rev1-CT and the Rev1-interacting regions (RIRs) of other TLS polymerases is essential for the assembly and function of the TLS machinery. Therefore, disrupting this protein-protein interaction (PPI) presents a compelling therapeutic strategy to inhibit TLS, sensitize cancer cells to chemotherapy, and reduce treatment-induced mutagenesis.[1]

Phenazopyridine Analogs as Rev1-CT Inhibitors

Phenazopyridine (PAP), a compound historically used as a urinary tract analgesic, has been identified as a promising scaffold for the design of TLS inhibitors that target the Rev1-CT/RIR interaction.[1] The rationale behind this is that the two aromatic rings of the PAP scaffold can mimic the crucial tandem phenylalanine (FF) motif within the RIR that inserts into a hydrophobic pocket on Rev1-CT.[1] Through structure-based drug design, a series of PAP analogs have been synthesized to optimize their binding affinity for Rev1-CT and, consequently, their TLS inhibitory potential.[1]

Comparative Binding Affinity of Phenazopyridine Analogs to Rev1-CT

The binding affinity of a panel of nine PAP analogs to the human Rev1-CT was quantitatively assessed using Microscale Thermophoresis (MST). This biophysical technique measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in the molecule's hydration shell, charge, or size, such as during a binding event. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

The results, summarized in the table below, reveal a clear structure-activity relationship (SAR) among the tested analogs. The second-generation PAP derivatives (compounds 4 and 6-9 ) exhibit a significantly improved binding affinity for Rev1-CT, with Kd values in the low micromolar range, representing an over order of magnitude improvement compared to the initial set of analogs.[1]

CompoundStructureKd (μM) for Rev1-CT[1]
1 17 ± 2
2 21 ± 3
3 32 ± 5
4 3.9 ± 0.5
5 28 ± 4
6 2.5 ± 0.3
7 1.8 ± 0.2
8 2.1 ± 0.3
9 1.4 ± 0.2

Note: The structures are illustrative representations based on the published chemical names and may not depict the exact stereochemistry.

Structure-Activity Relationship (SAR) Insights

The enhanced binding affinity of the second-generation PAP analogs can be attributed to specific structural modifications guided by the co-crystal structure of compound 1 bound to Rev1-CT.[1] The unexpected cis-configuration of the azobenzene linker in the bound state informed the design of analogs with substitutions that favor this conformation and optimize interactions within the RIR-binding pocket of Rev1-CT.[1] These optimized compounds are promising candidates for further development as anti-cancer agents that can potentiate the effects of conventional chemotherapy.[1]

Experimental Methodologies for Efficacy Evaluation

To provide a comprehensive understanding of how the efficacy of these phenazopyridine analogs is assessed, this section details the key experimental protocols.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify protein-ligand interactions in solution. The principle lies in the detection of a change in the fluorescence of a labeled protein as it moves through a temperature gradient, with the movement being dependent on its binding state.

MST_Workflow cluster_prep Sample Preparation cluster_run MST Measurement cluster_analysis Data Analysis p Purified Rev1-CT Protein labeling Label Rev1-CT with Fluorescent Dye p->labeling l Phenazopyridine Analog (Ligand) dilution Create Serial Dilution of Ligand l->dilution mix Mix Labeled Rev1-CT with Each Ligand Dilution labeling->mix dilution->mix capillary Load Samples into Capillaries mix->capillary instrument Measure Thermophoresis in MST Instrument capillary->instrument plot Plot Change in Fluorescence vs. Ligand Concentration instrument->plot kd Fit Data to Binding Curve to Determine Kd plot->kd

Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

Step-by-Step Protocol:

  • Protein Labeling: The Rev1-CT protein is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. The labeled protein is then purified to remove any free dye.

  • Ligand Dilution Series: A serial dilution of the phenazopyridine analog is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20) to cover a wide range of concentrations.

  • Sample Incubation: The concentration of the labeled Rev1-CT is kept constant, while the concentration of the ligand is varied according to the dilution series. The protein and ligand are mixed and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the fluorescence in the heated spot is monitored over time.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding curve to determine the dissociation constant (Kd).

Cisplatin Sensitization via Clonogenic Survival Assay

This assay assesses the ability of a compound to enhance the cell-killing effect of a chemotherapeutic agent like cisplatin. It measures the capacity of single cells to proliferate and form colonies after treatment.

Clonogenic_Assay_Workflow cluster_prep Cell Seeding & Treatment cluster_incubation Colony Formation cluster_analysis Quantification cells Cancer Cell Line seed Seed Cells at Low Density in Multi-well Plates cells->seed treat Treat with: 1. Vehicle Control 2. Cisplatin alone 3. PAP Analog alone 4. Cisplatin + PAP Analog seed->treat incubate Incubate for 7-14 Days treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count plot_survival Calculate Surviving Fraction and Plot Survival Curves count->plot_survival

Caption: Workflow for the Clonogenic Survival Assay to assess cisplatin sensitization.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded at a low density in multi-well plates to allow for the formation of distinct colonies from single cells.

  • Treatment: After allowing the cells to adhere, they are treated with different conditions: vehicle control, cisplatin alone, the phenazopyridine analog alone, and a combination of cisplatin and the analog.

  • Incubation: The cells are incubated for a period of 7-14 days, allowing surviving cells to form visible colonies.

  • Fixing and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet to make them visible for counting.

  • Colony Counting: The number of colonies in each well is counted. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated. A significant decrease in the surviving fraction in the combination treatment group compared to the single-agent groups indicates sensitization.

HPRT Gene Mutation Assay

This assay is used to quantify the frequency of mutations in the HPRT gene. Inhibition of the error-prone TLS pathway is expected to reduce the mutagenic effect of DNA-damaging agents.

HPRT_Assay_Workflow cluster_prep Cell Treatment & Expression cluster_selection Mutant Selection cluster_analysis Quantification cells Mammalian Cells treat Treat with Mutagen (e.g., Cisplatin) +/- PAP Analog cells->treat express Culture for Phenotypic Expression (several days) treat->express plate_ce Plate for Cloning Efficiency (non-selective medium) express->plate_ce plate_mf Plate for Mutant Frequency (medium with 6-Thioguanine) express->plate_mf incubate_count Incubate and Count Colonies plate_ce->incubate_count plate_mf->incubate_count calculate_mf Calculate Mutation Frequency incubate_count->calculate_mf

Caption: Workflow for the HPRT Gene Mutation Assay.

Step-by-Step Protocol:

  • Cell Treatment: Cells are exposed to a mutagen, such as cisplatin, in the presence or absence of the phenazopyridine analog.

  • Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period of time to allow for the expression of any mutations in the HPRT gene.

  • Mutant Selection: The cells are then plated in a selective medium containing 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while cells with a mutated, non-functional HPRT will survive.

  • Cloning Efficiency: In parallel, a small number of cells are plated in a non-selective medium to determine the cloning efficiency, which is used to normalize the mutant frequency.

  • Colony Counting: After an incubation period, the number of colonies in both the selective and non-selective plates is counted.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated. A reduction in the mutation frequency in the presence of the phenazopyridine analog indicates its antimutagenic activity.

Conclusion and Future Directions

The phenazopyridine scaffold represents a promising starting point for the development of potent and selective TLS inhibitors. The demonstrated structure-activity relationship, with second-generation analogs exhibiting significantly enhanced binding to Rev1-CT, underscores the potential of structure-based drug design in this area.[1] While direct comparative cellular efficacy data for this specific set of analogs is not yet publicly available, the strong binding affinities of the optimized compounds suggest they are excellent candidates for further investigation.[1]

Future studies should focus on a comprehensive evaluation of these optimized analogs in cellular assays to quantify their ability to sensitize cancer cells to cisplatin and reduce mutagenesis. Ultimately, in vivo studies will be necessary to assess their therapeutic potential as adjuvants to conventional chemotherapy, with the goal of overcoming chemoresistance and improving patient outcomes.

References

  • McPherson, K. S., Zaino, A. M., Dash, R. C., Rizzo, A. A., Li, Y., Hao, B., ... & Korzhnev, D. M. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 16(7), 1126-1132. [Link]

  • Patel, S. M., Dash, R. C., & Hadden, M. K. (2021). Translesion synthesis inhibitors as a new class of cancer chemotherapeutics. Expert opinion on investigational drugs, 30(1), 13-24. [Link]

  • Sail, V., Rizzo, A. A., Dash, R. C., Ozen, Z., Hadden, M. K., & Korzhnev, D. M. (2017). Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction. ACS chemical biology, 12(7), 1949-1958. [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315-2319. [Link]

  • Johnson, G. E., & Clements, J. (2018). Mammalian cell HPRT gene mutation assay: test methods. In Genetic Toxicology (pp. 129-144). Humana Press, New York, NY. [Link]

  • Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2014). MicroScale Thermophoresis: A versatile tool for basic and applied research. Journal of molecular structure, 1077, 101-113. [Link]

  • Saleh, T., & Pâques, M. (2019). The HPRT gene mutation assay. In Mutagenicity (pp. 113-125). Humana, New York, NY. [Link]

  • Puck, T. T., & Marcus, P. I. (1955). A rapid method for viable cell titration and clone production with HeLa cells in tissue culture: The use of X-irradiated cells to supply conditioning factors. Proceedings of the National Academy of Sciences, 41(7), 432-437. [Link]

  • O'Donovan, M. R. (2012). The Hprt in vitro gene mutation assay. In Genotoxicity Assessment (pp. 143-164). Humana Press. [Link]

  • Wojtaszek, J. L., Chatterjee, N., Najeeb, J., & Sfikas, A. (2019). The role of translesion DNA synthesis in the establishment of chemoresistance. International journal of molecular sciences, 20(10), 2543. [Link]

Sources

A Senior Scientist's Guide to UPLC Method Validation for Phenazopyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of Ultra-Performance Liquid Chromatography (UPLC) against alternative analytical techniques for the quantification of phenazopyridine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method development and validation choices, grounded in authoritative regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating high-performance analytical methods.

The UPLC Advantage: A Leap in Efficiency and Sensitivity

For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis. However, the advent of UPLC technology, which utilizes columns packed with sub-2 µm particles, represents a significant evolution in separation science.[1] Operating at higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), UPLC systems deliver substantial improvements in three key areas: speed, resolution, and sensitivity.[1][2] This translates to dramatically shorter analysis times, better separation of the target analyte from impurities, and lower detection limits, all while reducing solvent consumption.

Part 1: Strategic Development of a UPLC Method for Phenazopyridine

A successful validation begins with a well-developed method. The choices made here are not arbitrary; they are dictated by the physicochemical properties of the analyte, phenazopyridine hydrochloride.

Key Physicochemical Properties of Phenazopyridine:

  • pKa: Approximately 5.05 - 5.20.[3][4][5] This indicates that phenazopyridine is a weak base. To ensure consistent retention and peak shape on a reversed-phase column, the mobile phase pH should be controlled to keep the analyte in a single ionic state.

  • UV Absorbance: Phenazopyridine exhibits maximum absorbance (λmax) at approximately 238 nm and 394-402 nm.[6][7] This provides multiple options for UV detection, allowing selection of a wavelength that maximizes sensitivity and minimizes interference from excipients.

  • Log P: The logarithm of the partition coefficient is approximately 2.62, indicating its relatively hydrophobic nature, making it well-suited for reversed-phase chromatography.[3][4]

Recommended UPLC Method Parameters & Rationale
ParameterRecommended SettingScientific Rationale
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm)The 1.7 µm particle size is the core of UPLC, providing superior efficiency. The C18 stationary phase is ideal for retaining the non-polar phenazopyridine molecule.
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH adjusted to 3.5)Buffering the mobile phase at a pH at least 1.5 units below the pKa of ~5.1 ensures phenazopyridine is consistently in its protonated, ionized form, preventing peak tailing and shifting retention times.[3][4]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography that provides good peak shape and elution strength.[8]
Elution Gradient ElutionA gradient program allows for a rapid elution of the target analyte while ensuring any potential, more strongly retained impurities are also eluted from the column, providing a clean baseline for the next injection.
Flow Rate 0.40 mL/minThis flow rate is typical for a 2.1 mm ID UPLC column and balances analysis speed with system pressure.[8]
Detection UV-PDA (Photodiode Array) at 280 nm or 240 nmWhile not a λmax, 280 nm or 240 nm often provide a good balance of sensitivity and specificity, minimizing interference from common formulation excipients.[8] A PDA detector is crucial for assessing peak purity.
Injection Volume 1.5 - 2.0 µLSmall injection volumes are characteristic of UPLC and help maintain the high efficiency of the small-particle columns.[8]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Retention Time ~4.6 minutesA rapid retention time highlights the high-throughput advantage of UPLC over traditional HPLC.[8]

Part 2: A Step-by-Step Validation Protocol Grounded in ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[9][11][12]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep Prepare Standards & Samples system_suit System Suitability Test (SST) prep->system_suit Inject Standard spec Specificity system_suit->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD / LOQ prec->loq rob Robustness loq->rob data Analyze Data vs. Acceptance Criteria rob->data report Generate Validation Report data->report caption Fig 1: UPLC Method Validation Workflow

Caption: UPLC Method Validation Workflow

Experimental Protocol

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Prepare a solution of a placebo (all formulation excipients without phenazopyridine).

    • Prepare a standard solution of phenazopyridine.

    • Prepare a spiked sample solution containing phenazopyridine and its known impurity (e.g., 2,6-Diaminopyridine).[13]

    • Inject all three solutions.

    • Acceptance Criteria: The placebo should show no interfering peaks at the retention time of phenazopyridine. The phenazopyridine peak should be well-resolved from the impurity peak. Use the PDA detector to assess peak purity to confirm there are no co-eluting peaks.[13]

2. Linearity

  • Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five standard solutions of phenazopyridine over a concentration range (e.g., 50% to 150% of the expected working concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[8]

  • Protocol:

    • Perform a recovery study by spiking a placebo mixture with known amounts of phenazopyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.[8]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.[10]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14][15]

  • Protocol:

    • The LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio.

    • Prepare and inject solutions with decreasing concentrations of phenazopyridine.

    • Acceptance Criteria: The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[14] The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should typically be ≤ 10%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Introduce small changes to the method, one at a time. Examples include:

      • Flow rate (e.g., ±0.04 mL/min).[8]

      • Column temperature (e.g., ±2 °C).

      • Mobile phase pH (e.g., ±0.1 units).

    • Analyze a sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the final calculated result should not be significantly impacted.

G center_node Validated Analytical Method spec Specificity center_node->spec  Distinguishes Analyte lin Linearity center_node->lin  Proportional Response acc Accuracy center_node->acc  Closeness to True Value prec Precision center_node->prec  Reproducible Results loq Sensitivity (LOD/LOQ) center_node->loq  Measures Low Levels rob Robustness center_node->rob  Resists Small Changes caption Fig 2: Interrelation of Validation Parameters

Sources

A Senior Application Scientist’s Guide to Accuracy and Recovery Studies for Phenazopyridine Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the robust quantification of an active pharmaceutical ingredient (API) like Phenazopyridine is the bedrock of quality control, pharmacokinetic analysis, and formulation stability. This guide provides an in-depth comparison of the primary analytical methods for Phenazopyridine, focusing on the critical validation parameters of accuracy and recovery. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring every protocol is a self-validating system grounded in established principles.

The Analytical Imperative: Why Accuracy and Recovery Matter

Phenazopyridine, a urinary tract analgesic, is an azo dye that requires precise quantification to ensure dosage uniformity and therapeutic efficacy.[1] The validation of any analytical method used for this purpose hinges on several key parameters defined by international standards, such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]

  • Accuracy: This expresses the closeness of agreement between the value which is accepted as a true value and the value found.[5] In practical terms, it's the measure of how close your experimental result is to the actual concentration of Phenazopyridine in the sample. It is often reported as percent recovery.[6]

  • Recovery: This is a component of accuracy. A recovery study is designed to determine the efficiency of the entire analytical procedure, including sample preparation and extraction steps. By adding a known amount of analyte (spiking) to a placebo or sample matrix and measuring how much is detected, we can quantify any loss of analyte during the process.

An analytical method that is not accurate is, by definition, not fit for its purpose. Inaccurate results can lead to the rejection of perfectly good product batches or, conversely, the release of sub-potent or impure products, with significant quality and safety implications.

A Comparative Overview of Key Analytical Techniques

The most prevalent techniques for Phenazopyridine analysis are High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), alongside UV-Visible Spectrophotometry. Each offers a distinct balance of specificity, sensitivity, speed, and cost.

  • HPLC/UPLC: These chromatographic techniques are the gold standard for pharmaceutical analysis. They physically separate Phenazopyridine from excipients, impurities, and degradation products before quantification.[7][8] This separation capability is what gives the method its high degree of specificity . UPLC, in particular, utilizes smaller particle-size columns to achieve faster run times, higher resolution, and reduced solvent consumption, aligning with the principles of "green" analytical chemistry.

  • UV-Visible Spectrophotometry: This method is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of the analyte in solution.[9] It is a simple, rapid, and cost-effective technique.[1] However, its primary limitation is a potential lack of specificity; any substance in the sample matrix that absorbs light at the same wavelength as Phenazopyridine can cause interference, leading to erroneously high results.[8]

The following diagram illustrates the fundamental workflow for validating an analytical method for its intended purpose.

Method_Validation_Workflow Dev Method Development & Optimization Val Method Validation Protocol Dev->Val Define Purpose Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LoD LOD & LOQ Val->LoD Rob Robustness Val->Rob Stab Solution Stability Val->Stab Report Validated Method & Final Report Spec->Report Meet Acceptance Criteria Lin->Report Meet Acceptance Criteria Acc->Report Meet Acceptance Criteria Prec->Report Meet Acceptance Criteria LoD->Report Meet Acceptance Criteria Rob->Report Meet Acceptance Criteria Stab->Report Meet Acceptance Criteria

Caption: General workflow for analytical method validation.

Quantitative Performance: A Head-to-Head Comparison

The performance of these methods is best understood through their validation data. The table below summarizes typical accuracy and recovery results reported in scientific literature for Phenazopyridine analysis.

Method Reported Mean Recovery (%) Concentration Levels Studied Key Conditions Reference
UPLC 99.97%80%, 100%, 120% of nominal concentrationColumn: BEH C18 (1.7 µm) Mobile Phase: Ammonium acetate buffer & Acetonitrile (gradient) Wavelength: 280 nm
UPLC 98.0% - 102.0% (acceptance range)50%, 80%, 100%, 120%, 150%Column: BEH C18 Wavelength: 240 nm[10]
UV-Vis Spectrophotometry 95.5%4, 6, 8 ppm from sample solutionReagent: Diazonium salt of PABSA Wavelength (λmax): 508 nm[1]
UV-Vis Spectrophotometry 98.0% - 102.0% (typical acceptance criteria)Not SpecifiedSolvent: Methanol Wavelength (λmax): 280 nm

As the data indicates, modern UPLC methods consistently achieve recovery values very close to 100%, demonstrating exceptional accuracy across a range of concentrations. Spectrophotometric methods can also provide acceptable accuracy, particularly when derivatization agents are used to enhance specificity, though they may exhibit slightly lower recovery.

Detailed Experimental Protocols

Trust in an analytical result is built upon a transparent and reproducible protocol. Below are detailed methodologies for conducting accuracy and recovery studies for Phenazopyridine.

Protocol 1: UPLC Method for Accuracy and Recovery

This protocol is synthesized from validated methods and reflects current best practices for chromatographic analysis. It is the method of choice for stability-indicating assays and for analysis in complex matrices.

A. Instrumentation and Reagents

  • System: UPLC system with a photodiode array (PDA) or UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (analytical grade), Purified Water.

  • Diluent: Acetonitrile and water mixture (e.g., 10:90 v/v).

B. Chromatographic Conditions

  • Mobile Phase A: 20 mM Ammonium Acetate in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.40 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 1.5 - 2.0 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

C. Step-by-Step Procedure for Recovery Study

The causality behind this procedure is to challenge the method's ability to accurately quantify the API in the presence of all potential interferences from the formulation's excipients (the placebo).

  • Prepare a Placebo Solution: Accurately weigh a quantity of the formulation's placebo (all excipients without the Phenazopyridine API) and prepare it in the same manner as the actual drug product sample. This serves as the matrix for spiking.

  • Prepare Standard Stock Solution: Accurately weigh ~30 mg of Phenazopyridine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a stock concentration of ~600 µg/mL.

  • Spiking at Multiple Levels: As per ICH guidelines, accuracy should be assessed at a minimum of three concentration levels across the specified range.[4][6]

    • 80% Level: Add a calculated volume of the standard stock solution to the placebo preparation to achieve a final concentration that is 80% of the nominal test concentration (e.g., 24 µg/mL).

    • 100% Level: Repeat the process to achieve the nominal test concentration (e.g., 30 µg/mL).

    • 120% Level: Repeat the process to achieve a 120% concentration level (e.g., 36 µg/mL).

  • Prepare Triplicates: Prepare three independent samples at each concentration level to assess the method's precision at each level.

  • Analysis: Inject the prepared solutions into the UPLC system.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100

  • Acceptance Criteria: The mean percent recovery should fall within a pre-defined limit, typically 98.0% to 102.0%.[5][10]

The following diagram visualizes this experimental workflow.

UPLC_Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Placebo Prepare Placebo Solution (Matrix) Spike80 Spike Placebo to 80% Level (n=3) Placebo->Spike80 Spike100 Spike Placebo to 100% Level (n=3) Placebo->Spike100 Spike120 Spike Placebo to 120% Level (n=3) Placebo->Spike120 Std Prepare Phenazopyridine Standard Stock Solution Std->Spike80 Std->Spike100 Std->Spike120 Inject Inject Samples into UPLC System Spike80->Inject Spike100->Inject Spike120->Inject Calc Calculate % Recovery for Each of 9 Samples Inject->Calc Result Mean % Recovery (98.0% - 102.0%) Calc->Result

Caption: Experimental workflow for a UPLC recovery study.

Protocol 2: UV-Vis Spectrophotometric Method for Accuracy

This protocol describes a direct spectrophotometric method, suitable for routine analysis of bulk drug or simple formulations where excipient interference is known to be negligible.[7]

A. Instrumentation and Reagents

  • System: Double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[7]

  • Reagents: Methanol (analytical grade).

  • Equipment: Analytical balance, Sonicator.

B. Step-by-Step Procedure

  • Determine Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of Phenazopyridine in methanol.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-600 nm) against a methanol blank.

    • Identify the λmax, which is the wavelength where the highest absorbance occurs (typically around 280 nm or in the visible region).[7]

  • Prepare Standard Stock Solution: Accurately weigh and dissolve a known amount of Phenazopyridine reference standard in methanol to produce a stock solution (e.g., 100 µg/mL).[7]

  • Prepare Calibration Curve:

    • Create a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

    • Measure the absorbance of each working standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting line should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Prepare Sample Solution:

    • For tablets, weigh and powder 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to a known amount of Phenazopyridine, dissolve it in methanol, sonicate to ensure complete dissolution, and filter to remove insoluble excipients.[7][9]

    • Dilute the filtered solution with methanol to a concentration that falls within the linear range of the calibration curve.

  • Accuracy (Recovery) Assessment:

    • Prepare a placebo solution as described in the UPLC protocol.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120%) using the standard stock solution.

    • Measure the absorbance of these spiked samples.

    • Determine the concentration found in each sample using the regression equation from the calibration curve.

    • Calculate the percent recovery. The acceptance criteria are typically between 98.0% and 102.0%.

Conclusion and Expert Recommendations

The choice between chromatographic and spectrophotometric methods for Phenazopyridine analysis is dictated by the specific requirements of the application.

  • UPLC/HPLC is the unequivocal choice for:

    • Stability-indicating assays: Its ability to separate the parent drug from degradation products is essential for determining the shelf-life and stability of a drug product.[8]

    • Analysis in biological fluids: Where the complexity of the matrix demands high specificity.

    • Quantification of impurities: When trace levels of related substances must be monitored.

  • UV-Vis Spectrophotometry is a suitable and efficient choice for:

    • Routine quality control of raw API: Where the material is expected to be pure.

    • Assay of simple tablet formulations: Provided that validation studies have demonstrated a lack of interference from excipients.

    • High-throughput screening: Where speed and cost are primary considerations over absolute specificity.

Ultimately, the validation data must speak for itself. A thoroughly validated method, regardless of the technology, is one that has been proven to be accurate, precise, and specific for its intended purpose. This guide provides the framework and the scientific rationale to achieve that goal, ensuring that the data generated in your laboratory is reliable, reproducible, and above reproach.

References

  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks. Available from: [Link]

  • Liquid Chromatographic Method Development and Validation Using RP-UPLC for Identification and Quantification of Phenazopyridine. African Journal of Biomedical Research. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Longdom Publishing. Available from: [Link]

  • Analytical method development, validation and determination of phenazopyridine in its pharmaceutical dosage using diazonium salt. Scholars Research Library. Available from: [Link]

  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Longdom Publishing SL. Available from: [Link]

  • Determination of phenazopyridine in bulk and pharmaceutical dosage forms with spectrophotometry. ResearchGate. Available from: [Link]

  • HPLC method validation results. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. ICH. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a complex organic molecule belonging to the classes of azo dyes and pyridine derivatives. It is recognized as a metabolite of the urinary analgesic Phenazopyridine.[1] The inherent chemical stability of the azo linkage (–N=N–) and the reactivity of the pyridine ring, combined with the toxicological profile of its parent compounds, necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance, to ensure the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Immediate Safety

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Given the limited direct toxicological data for this specific metabolite, we extrapolate from data on its parent compound, Phenazopyridine hydrochloride, and structurally related chemicals like 2,6-diaminopyridine.

The primary concerns are potential carcinogenicity, acute toxicity, and irritation.[2][3][4] Azo compounds, as a class, can be reactive, and their degradation can lead to the formation of potentially hazardous aromatic amines.[5][6][7]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. All handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.

  • Hand Protection: Wear butyl rubber or PVA gloves. Standard nitrile gloves are not recommended for prolonged contact.[8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Body Protection: A fully-buttoned, flame-retardant lab coat must be worn.

  • Respiratory Protection: Not typically required when working within a functioning fume hood. In case of spills outside a hood, a respirator with an appropriate organic vapor cartridge may be necessary.

Emergency Exposure Protocols

Accidents require immediate and correct responses.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Hazard Summary Table
Compound Class Azo Dye, Pyridine Derivative
Physical Appearance Very Dark Red Solid[9]
Primary Hazards Suspected Carcinogen (based on parent compound)[2][3]
Toxic if swallowed (based on parent compound)[4]
Skin and Eye Irritant[2][4]
Incompatibilities Strong oxidizing agents, strong acids (especially nitric acid).[8]
Hazardous Decomposition Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]

Part 2: Spill Management Protocol

Effective spill management is crucial to prevent wider contamination and exposure.

Small Spills (within a fume hood)
  • Restrict Access: Ensure no other personnel enter the immediate area.

  • Containment: Use an inert absorbent material like vermiculite or sand to cover the spill.

  • Collection: Carefully sweep the absorbent material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and restrict access.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an official emergency response team.[8]

Part 3: Core Disposal Protocol: Waste Segregation & Collection

The mandated and safest method for disposing of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is through collection by a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Step-by-Step Collection Procedure:
  • Waste Determination: The first step in regulatory compliance is identifying the material as hazardous waste.[11][12] Due to its toxic and reactive properties, this compound must be managed as such.

  • Select a Waste Container:

    • Use a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene).[8]

    • The container must be in good condition with no leaks or cracks.

  • Chemical Segregation: This is a critical step to prevent dangerous reactions.

    • Designate a specific waste container for this compound and structurally similar waste.

    • DO NOT mix this waste with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids.[8] Mixing can lead to vigorous, exothermic reactions.

  • Proper Labeling:

    • Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[8]

    • The label must clearly state the full chemical name: "Waste 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine" and list all other components if it is a solution.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Accumulation:

    • Keep the waste container sealed when not in use.

    • Store the container in a cool, dry, well-ventilated area, away from heat or ignition sources.[8]

    • Ensure the storage location is a designated satellite accumulation area that complies with institutional and EPA/OSHA guidelines.[13]

  • Final Disposal:

    • Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's EHS office.[8]

    • Arrange for pickup by the designated hazardous waste management service.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Storage & Disposal Waste Generate Waste (Pure solid or in solution) Container Select Compatible Hazardous Waste Container Waste->Container Add to... Check Is waste compatible with contents of container? (No strong oxidizers/acids) Container->Check Check->Waste No, start new container Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Check->Label Yes Store Store Sealed Container in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup by Licensed Waste Contractor Store->EHS

Caption: Decision workflow for safe collection and disposal.

Part 4: The Scientific Rationale Behind Disposal Methods

Understanding the chemical principles behind disposal regulations reinforces their importance.

  • Why Not Drain Disposal? Azo dyes are notoriously recalcitrant to degradation in standard wastewater treatment systems.[14] The bacterial processes used in these facilities are often ineffective at cleaving the azo bond. Furthermore, under the anaerobic conditions that can occur, the azo bond may be reductively cleaved to form aromatic amines.[7] These amines, such as aniline and substituted phenylenediamines, are often more toxic and potentially carcinogenic than the parent dye, posing a significant environmental threat.[6][7]

  • The Efficacy of Incineration: The recommended disposal method for pyridine-based waste and complex organic solids is high-temperature incineration (820°C - 1,600°C).[15] This method provides sufficient energy to achieve complete thermal oxidation, breaking down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas. This ensures the complete destruction of the hazardous parent compound and prevents the formation of toxic intermediates.

  • Advanced Bioremediation Principles: In industrial-scale treatment of textile effluents rich in azo dyes, advanced methods like sequential microaerophilic/aerobic processes are employed.[6] An initial low-oxygen stage allows specialized bacteria to break the azo bond, followed by a fully aerobic stage where different bacteria mineralize the resulting aromatic amines.[6][7] This complex, multi-stage process highlights why simple discharge into the environment is unacceptable and ineffective.

Part 5: Regulatory Framework

All disposal activities are governed by stringent regulations to ensure safety and environmental protection.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, RCRA establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[16][17] Your laboratory, as the generator, is the first and most critical link in this chain.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed of the hazards of the chemicals they work with through labels, Safety Data Sheets (SDSs), and training.[18][19] Proper labeling and handling of this waste compound are direct requirements under this standard.

By adhering to the protocols outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, upholding their commitment to personal safety and environmental stewardship.

References

  • Microbial Degradation of Azo Dyes From Textile Industry - Review. (n.d.). International Journal of Environmental Science and Development. Available at: [Link]

  • Ogugbue, C. J., & Sawidis, T. (2011). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). Journal of Environmental Management, 92(3), 780-787. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel. Available at: [Link]

  • Zhang, J., et al. (2010). Catalyzed Degradation of Azo Dyes under Ambient Conditions. Environmental Science & Technology, 44(4), 1373-1378. Available at: [Link]

  • Saratale, R. G., et al. (2013). Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes. Journal of Environmental Management, 114, 269-277. Available at: [Link]

  • Saratale, R. G., et al. (2011). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. Molecules, 16(12), 10254-10279. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-A.com. Available at: [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Available at: [Link]

  • What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available at: [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Available at: [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. (n.d.). Pharmaffiliates. Available at: [Link]

  • Bailey, K., et al. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug Metabolism and Disposition, 11(3), 277-278. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, an azo dye and a metabolite of Phenazopyridine, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, ensuring that every step is a self-validating system of safety.

The primary hazards associated with this compound necessitate a comprehensive protection strategy. It is known to cause serious eye irritation and skin irritation.[2][3][4] Ingestion is a significant risk, with the compound classified as toxic if swallowed.[3][4] Furthermore, as a fine powder, it presents a risk of respiratory irritation, and its dust can be explosive when suspended in air under specific conditions.[3][4][5]

The Hierarchy of Controls: A Foundational Approach

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final, critical barrier between you and the chemical hazard.[6] Your first lines of defense should always be:

  • Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood to control dust and vapors.[7] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2][3][8]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Prohibit eating, drinking, and smoking in laboratory areas where this chemical is handled.[3][4] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate, based on a thorough risk assessment of the procedures you will be performing.

Eye and Face Protection: The Non-Negotiable First Barrier

The compound is classified as a serious eye irritant.[2][3] Therefore, protection against splashes, and airborne particles is paramount.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7][8] Standard safety glasses are insufficient as they do not provide an adequate seal against dust.

  • Recommended for Splash Hazards: When handling solutions or performing vigorous mixing, a full-face shield must be worn in addition to safety goggles.[6][9][10] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption and Irritation

This chemical causes skin irritation, and related compounds can be absorbed through the skin, leading to systemic effects.[4][11] The choice of glove is therefore critical.

  • Material: Use chemical-impermeable gloves.[7] Nitrile gloves are a common and effective choice for incidental contact. Always consult a glove compatibility chart for the specific solvents you may be using.

  • Procedure:

    • Always inspect gloves for tears or punctures before use.[7]

    • Practice proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.[2][7]

    • Immediately change gloves if they become contaminated.

Body Protection: Shielding Against Contamination

To prevent contact with clothing and skin, appropriate body protection is mandatory.[2][3]

  • Standard Operations: A clean, buttoned laboratory coat is the minimum requirement.

  • Higher Risk Operations: For tasks involving larger quantities or a high likelihood of splashes or dust generation, consider using disposable coveralls or a chemical-resistant apron over your lab coat.[6][10]

  • Contamination Protocol: If your clothing becomes contaminated, remove it immediately and wash it before reuse.[2][4] Have a designated area for contaminated clothing.

Respiratory Protection: Mitigating Inhalation Risks

The solid form of this compound poses a respiratory irritation hazard.[3][4] Inhalation of dust must be prevented.

  • Primary Control: All weighing and handling of the solid powder should be performed in a chemical fume hood to minimize airborne particles.[4]

  • When a Respirator is Required: If engineering controls are insufficient or not available, or during a spill cleanup outside of a hood, respiratory protection is necessary.[3]

  • Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (conforming to EN 143).[3] Ensure you have been properly fit-tested for the respirator you are using.

Operational Workflow and Disposal Plan

Safe Handling and Operational Protocol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_risk Review SDS & SOPs prep_ppe Don Proper PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Hood prep_setup->handle_weigh Begin Experiment handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer clean_decon Decontaminate Work Area handle_transfer->clean_decon Complete Experiment clean_doff Doff PPE Correctly clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_waste Segregate Chemical Waste clean_wash->disp_waste Final Steps disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Emergency Procedures: Spill Response
  • Evacuate: Alert others and evacuate the immediate area.[7]

  • Protect: Don the appropriate level of PPE, including respiratory protection, before re-entering the area.

  • Contain: Prevent the spill from spreading or entering drains.[7]

  • Clean: For solid spills, carefully collect the material in a manner that avoids generating dust.[11] A damp cloth or a vacuum with a HEPA filter can be used. Place all contaminated materials into a sealed, labeled container for disposal.[7][11]

  • Decontaminate: Thoroughly clean the spill area.

Disposal Plan
  • Chemical Waste: All waste containing 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, coveralls) and cleaning materials must be treated as hazardous waste.

  • Final Disposal: Dispose of all waste through an approved and licensed chemical waste disposal facility, adhering to all local and national regulations.[2][7] Do not discharge to sewer systems.[7]

By integrating these detailed protocols into your laboratory's safety culture, you build a system of trust and reliability, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Fisher Scientific. (2011, September 30). Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phenazopyridine hydrochloride - Report | CAMEO Chemicals.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - 3-(PHENYLAZO)-2,6-PYRIDINEDIAMINE.
  • Fisher Scientific. (2010, May 14). Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Pfizer. (n.d.). Material Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Pharmaffiliates. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | Chemical Name.
  • Unknown Source. (n.d.). 2,6-Diaminopyridine 104530 - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。